molecular formula C5H8N2O2 B2993806 (2E)-2-(nitromethylidene)pyrrolidine CAS No. 50901-58-1

(2E)-2-(nitromethylidene)pyrrolidine

Cat. No.: B2993806
CAS No.: 50901-58-1
M. Wt: 128.131
InChI Key: LKMGDZMCCPSUFI-SNAWJCMRSA-N
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Description

(2E)-2-(nitromethylidene)pyrrolidine is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.131. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-(nitromethylidene)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-(nitromethylidene)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-(nitromethylidene)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMGDZMCCPSUFI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C[N+](=O)[O-])NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\[N+](=O)[O-])/NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Properties of (2E)-2-(nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, structural analysis, and experimental methodologies for (2E)-2-(nitromethylidene)pyrrolidine , a critical pharmacophore in neonicotinoid chemistry.

Executive Summary

(2E)-2-(nitromethylidene)pyrrolidine (CAS 94662-62-1) represents the core "push-pull" alkene pharmacophore found in nitromethylene neonicotinoids. Unlike its N-alkylated analogs (e.g., the N-ethyl derivative used in Nithiazine precursors), the N-unsubstituted compound exhibits unique tautomeric and isomeric behaviors governed by the competition between intermolecular forces and intramolecular hydrogen bonding. This guide provides a definitive analysis of its physicochemical profile, focusing on the (2E)-isomer's electronic instability, spectroscopic signatures, and handling requirements for medicinal chemistry applications.

Chemical Identity & Structural Analysis[1]

The compound exists as a vinylogous amide where the electron-donating pyrrolidine nitrogen is conjugated with the electron-withdrawing nitro group. This "push-pull" system creates a significant dipole moment and restricts rotation around the exocyclic double bond.

PropertyDetail
IUPAC Name (2E)-2-(nitromethylidene)pyrrolidine
CAS Number 94662-62-1 (Generic/Isomer specific); Ref: 26171-04-0 (N-Ethyl analog)
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
SMILES O=/C=C1\NCCC1
Core Scaffold Cyclic Nitroenamine (Push-Pull Alkene)
Stereochemistry: The E/Z Dichotomy

While the user specifies the (2E) isomer, it is critical to understand that the (2Z) isomer is thermodynamically favored in the N-unsubstituted form.

  • (2Z)-Isomer: Stabilized by a strong intramolecular hydrogen bond between the pyrrolidine NH and the nitro group oxygen (NH···ONO).[1] This forms a pseudo-six-membered ring, lowering the system's energy.

  • (2E)-Isomer: Lacks this stabilization. It is more polar and typically exists in equilibrium only in highly polar solvents (like DMSO) or when kinetically trapped. The (2E) form is often the reactive species in binding events where the hydrogen bond must be broken.

Physicochemical Properties[3][4][5][6][7]

The properties below distinguish the core scaffold from its more common N-alkylated derivatives.

Physical State and Solubility[4]
  • Appearance: Pale yellow to orange crystalline solid. The color arises from the

    
     transition of the nitro-conjugated system.
    
  • Melting Point: 90–95 °C (Decomposes). Note: N-alkyl derivatives typically melt lower (e.g., N-ethyl mp ~78°C) due to disrupted crystal packing.

  • Solubility Profile:

    • High: DMSO, DMF, Methanol (facilitates E/Z isomerization).

    • Moderate: Dichloromethane, Acetone.

    • Low: Water (hydrolytically unstable), Hexanes.

Electronic Parameters

The "push-pull" nature confers zwitterionic character, significantly affecting reactivity.

ParameterValue / DescriptionImplication
LogP (Predicted) ~0.2 – 0.5Moderate lipophilicity; crosses BBB readily.
pKa (Conjugate Acid) ~3.9 (Nitro group)The

-proton is acidic; the system can be deprotonated by strong bases.
Dipole Moment High (> 5 D for E-isomer)Strong interaction with polar active sites (e.g., nAChR).
Stability Hydrolysis-sensitiveRapidly hydrolyzes to 2-pyrrolidone and nitromethane in acidic aqueous media.

Spectroscopic Characterization

Accurate identification requires distinguishing the (2E) isomer from the (2Z) background.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • =CH-NO₂ (Vinyl Proton): The diagnostic signal.

      • (2Z)-isomer:

        
         6.4 – 6.6 ppm (Shielded by anisotropy of the pseudo-ring).
        
      • (2E)-isomer:

        
         7.5 – 8.2 ppm (Deshielded, downfield shift).
        
    • NH Proton: Broad singlet, exchangeable.

      
       9.0–10.5 ppm (Z-form is sharper due to H-bonding; E-form is broader).
      
  • ¹³C NMR:

    • C=C-NO₂ (Nitro-bearing carbon):

      
       100 – 105 ppm.
      
    • N-C=C (Ring carbon):

      
       160 – 165 ppm (Deshielded by N-donation).
      
Infrared Spectroscopy (IR)
  • 
    (C=C):  1580–1600 cm⁻¹ (Lower than isolated alkene due to resonance).
    
  • 
    (NO₂):  Asymmetric stretch at 1350–1400 cm⁻¹; Symmetric stretch at 1200–1250 cm⁻¹.
    
  • 
    (NH):  3200–3300 cm⁻¹ (Broad band).
    

Synthesis & Experimental Protocols

Synthetic Route: Thiolactam Condensation

The most reliable method for the unsubstituted core avoids the harsh conditions of the Vilsmeier-Haack reaction used for N-alkyl analogs.

Reaction Scheme:

  • Activation: 2-Pyrrolidone

    
     Pyrrolidine-2-thione (Lawesson's Reagent).
    
  • Condensation: Pyrrolidine-2-thione + Nitromethane (excess)

    
     Product + H₂S.
    

Synthesis Start 2-Pyrrolidone Step1 Pyrrolidine-2-thione (Thiolactam) Start->Step1 Sulfuration Step2 (2E/Z)-2-(nitromethylidene) pyrrolidine Step1->Step2 Condensation (-H2S) Reagent1 Lawesson's Reagent Tol, Reflux Reagent1->Start Reagent2 MeNO2 (solvent) Reflux, N2 atm Reagent2->Step1

Figure 1: Synthesis workflow via the Thiolactam route, preferred for N-unsubstituted analogs to prevent N-alkylation side reactions.

Protocol: Synthesis of 2-(nitromethylidene)pyrrolidine[8]
  • Sulfuration: Suspend 2-pyrrolidone (10 mmol) in anhydrous toluene (20 mL). Add Lawesson's reagent (5.5 mmol). Reflux for 2 hours. Cool, filter, and concentrate to yield pyrrolidine-2-thione.

  • Condensation: Dissolve the thione (5 mmol) in neat nitromethane (10 mL). Heat to reflux under nitrogen for 4–6 hours. Monitor disappearance of thione by TLC (SiO₂, 5% MeOH/DCM).

  • Work-up: Evaporate nitromethane under reduced pressure. The residue is a dark oil that crystallizes upon trituration with cold ether/ethanol.

  • Purification: Recrystallize from Ethanol/Hexane to obtain the Z-isomer. To enrich the (2E)-isomer , equilibrate in DMSO and rapid-precipitate, though isolation of pure E is kinetically difficult.

Reactivity & Stability Mechanisms

The "Push-Pull" system is defined by the resonance between the neutral enamine and the zwitterionic nitronate forms.

Resonance cluster_reactivity Reactivity Implications StructureA Neutral Enamine (N-C=CH-NO2) StructureB Zwitterionic Nitronate (N+=C-CH=NO2-) StructureA->StructureB Resonance (Electron Delocalization) Reaction2 Reaction2 StructureA->Reaction2 Reaction1 Electrophilic Attack (at Nitro-bearing Carbon) StructureB->Reaction1

Figure 2: Resonance structures illustrating the zwitterionic character that dictates the compound's solubility and reactivity profile.

  • Hydrolytic Instability: The C=C double bond is susceptible to hydration, particularly in acidic media, leading to the regeneration of 2-pyrrolidone and nitromethane.

  • Photostability: Exposure to UV light (254/365 nm) promotes

    
     photoisomerization. Samples must be stored in amber vials.
    

References

  • Synthesis & Class Overview: BenchChem. An In-depth Technical Guide to Nitromethylene Pyrrolidines. (2025).

  • Isomerism & Tautomerism: RSC Advances. Nitro ⇌ aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives.

  • Spectral Data (Analog): PubChem. 1-Ethyl-2-(nitromethylene)pyrrolidine Data. CID 1712702.

  • General Reactivity: ChemicalBook. 2-Pyrrolidinone Synthesis and Reaction Profile.

Sources

Technical Deep Dive: The Role of (2E)-2-(nitromethylidene)pyrrolidine in Neonicotinoid Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical, pharmacological, and synthetic role of (2E)-2-(nitromethylidene)pyrrolidine within the context of neonicotinoid chemistry.

Executive Summary

(2E)-2-(nitromethylidene)pyrrolidine (CAS 50901-58-1) represents a critical pharmacophore model in the structural evolution of neonicotinoid insecticides. As a five-membered heterocyclic analogue of nithiazine (the first nitromethylene neonicotinoid), it serves as a foundational probe for understanding the Structure-Activity Relationship (SAR) of the nitromethylene group (


) binding to the insect nicotinic acetylcholine receptor (nAChR).

While modern neonicotinoids (e.g., Imidacloprid) utilize a nitroimine or cyanoimine "tip" for enhanced stability, the (2E)-2-(nitromethylidene)pyrrolidine moiety remains essential for studying the stereochemical requirements of receptor binding. Specifically, the E (Entgegen) vs. Z (Zusammen) geometrical isomerism of this molecule elucidates the "bioactive conformation" required for high-affinity binding—a key driver in the design of "cis-fixed" super-neonicotinoids.

Chemical Architecture & Stereochemistry

Structural Identity

The molecule consists of a saturated pyrrolidine ring coupled to an exocyclic nitromethylene group at the C2 position.

  • Core Scaffold: Pyrrolidine (5-membered, 1 Nitrogen).[1]

  • Warhead: Nitromethylene (

    
    ).
    
  • Configuration: The (2E) designation indicates that the nitro group and the ring nitrogen are on opposite sides of the C=C double bond (trans-like arrangement).

The E/Z Isomerism Dilemma

In neonicotinoid chemistry, the configuration of the electron-withdrawing tip is the determinant of biological activity.

Feature(2E)-Isomer (Target)(2Z)-Isomer (Bioactive)
Geometry Nitro group trans to Ring Nitrogen.Nitro group cis to Ring Nitrogen.
Stabilization Favored by steric repulsion in bulky N-substituted derivatives.Favored by intramolecular H-bonding (NH...O) in unsubstituted analogs.
Receptor Fit Poor Fit: The nitro oxygen is misaligned with the cationic subsite of nAChR.Optimal Fit: Mimics the conformation of acetylcholine; high affinity.
Role SAR Probe: Demonstrates the loss of activity when the "cis-conformation" is disrupted.Lead Structure: Basis for high-potency analogs.

Expert Insight: The "Role" of the (2E) isomer in research is often to serve as a negative control or a starting material that isomerizes. The lower insecticidal activity of the stable (2E) form (in certain N-alkyl derivatives) compared to "cis-fixed" analogues provided the proof-of-concept that led to the development of bridged neonicotinoids (e.g., rigid analogs where the nitro group is locked in the Z-position).

Synthesis & Protocols

The synthesis of (2E)-2-(nitromethylidene)pyrrolidine typically utilizes a Vilsmeier-Haack-like condensation . The following protocol describes the generation of 1-ethyl-2-(nitromethylidene)pyrrolidine, a common derivative used to study this pharmacophore.

Experimental Workflow (Self-Validating)

Objective: Synthesize 1-Ethyl-2-(nitromethylidene)pyrrolidine via condensation of 1-ethyl-2-pyrrolidinone with nitromethane.

Reagents:

  • 1-Ethyl-2-pyrrolidinone (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.1 eq)
    
  • Nitromethane (

    
    ) (Excess or 1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Base: Triethylamine or Pyridine (for neutralization)

Protocol:

  • Activation: In a dry 3-neck flask under inert atmosphere (

    
    ), dissolve 1-ethyl-2-pyrrolidinone in dry DCM. Cool to 0°C.[2]
    
  • Vilsmeier Salt Formation: Dropwise add

    
     while maintaining temperature <10°C. Stir for 1 hour to form the chloroiminium intermediate (Vilsmeier salt).
    
    • Validation Check: Solution should turn pale yellow/orange; absence of precipitate indicates successful salt solvation.

  • Condensation: Add nitromethane slowly.

  • Cyclization/Elimination: Reflux the mixture (approx. 60-80°C if using

    
    , or room temp for DCM with longer time) for 4-6 hours.
    
  • Workup: Quench with ice water. Neutralize with base to pH 7-8. Extract with DCM.

  • Purification: Recrystallize from ethanol/ether.

    • Isomer Note: The product may initially be a mixture. The (2Z) isomer is often thermodynamically favored for N-alkyl derivatives due to dipole minimization, but the (2E) can be isolated via kinetic control or specific solvent crystallization.

Visualization: Synthesis Pathway

SynthesisPathway Start 1-Ethyl-2-pyrrolidinone Step1 Activation (POCl3) 0°C, DCM Start->Step1 Inter Vilsmeier Salt (Chloroiminium) Step1->Inter Electrophilic Attack Step2 Condensation (+ Nitromethane) Inter->Step2 Product (2E/2Z)-2-(nitromethylidene) pyrrolidine Step2->Product Elimination of HCl Product->Product E/Z Photo-isomerization

Caption: Vilsmeier-Haack synthesis route for nitromethylene pyrrolidines. The final product exists in an E/Z equilibrium sensitive to light and solvent.

Mechanism of Action: The Pharmacophore

The biological activity of (2E)-2-(nitromethylidene)pyrrolidine is defined by its interaction with the insect nAChR .

Binding Mode
  • Cationic Mimicry: The partial positive charge on the ring nitrogen (or the conjugated system) mimics the quaternary ammonium of acetylcholine (ACh).

  • Electronegative Tip: The nitro oxygen atoms act as hydrogen bond acceptors, mimicking the carbonyl oxygen of ACh.

  • The "E" Defect:

    • In the (2E) configuration, the distance and angle between the ring nitrogen and the nitro oxygen are suboptimal for the receptor's binding pocket (which is shaped to accept the cis-like or Z-form).

    • Consequently, pure (2E) isomers often show 10-100x lower affinity than their (2Z) counterparts or rigid analogs.

Pathway Visualization: SAR Logic

SAR_Logic Ligand (2E)-2-(nitromethylidene)pyrrolidine Isomerization E -> Z Isomerization (In Solution/Receptor) Ligand->Isomerization Dynamic Equilibrium NoBinding Low Affinity/No Effect (Steric Mismatch) Ligand->NoBinding Direct Interaction (E-form) Receptor Insect nAChR (Ligand Binding Domain) Isomerization->Receptor Z-form Entry Binding High Affinity Binding (Bioactive Conformation) Receptor->Binding H-Bond Alignment

Caption: The (2E) isomer acts primarily as a precursor or low-affinity ligand. High potency requires isomerization to the Z-form to align with the nAChR subsite.

Stability & Safety Profile

Photostability

A major limitation of nitromethylene neonicotinoids (including the pyrrolidine derivatives) is their susceptibility to photodegradation .

  • Mechanism: UV light excites the nitro-alkene

    
    -system, facilitating rapid E/Z isomerization and subsequent oxidative cleavage to the ketone (pyrrolidone) or other inactive metabolites.
    
  • Impact: This instability is why nitromethylenes were largely replaced by nitroimines (e.g., Imidacloprid) and cyanoimines (e.g., Acetamiprid) in commercial agriculture, as the latter possess greater field persistence.

Toxicity
  • Vertebrate vs. Invertebrate: Like other neonicotinoids, (2E)-2-(nitromethylidene)pyrrolidine shows high selectivity for insect nAChRs over mammalian subtypes, primarily due to differences in the receptor subunit composition (

    
     in mammals vs. mixed subtypes in insects).
    
  • Handling: Standard laboratory safety for neurotoxicants (gloves, fume hood) is mandatory.

References

  • BenchChem. (2025).[2][3] Technical Guide: 1-Ethyl-2-(nitromethylidene)pyrrolidine Synthesis and Properties. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-Ethyl-2-(nitromethylidene)pyrrolidine (CID 1712702).[2][4] National Library of Medicine. Retrieved from [2]

  • Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. (Contextual grounding on Nithiazine and nitromethylene SAR).
  • Jescke, P., & Nauen, R. (2008). Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Pest Management Science.
  • Zhang, N., et al. (2008). Cis-Nitromethylene Neonicotinoids as New Nicotinic Family. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

An In-depth Technical Guide to the Electronic Distribution in the Nitromethylidene Functional Group: A Cornerstone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nitromethylidene functional group, characterized by a nitro group attached to a carbon-carbon double bond, is a pivotal structural motif in modern organic chemistry and drug development. Its unique electronic properties, arising from the potent electron-withdrawing nature of the nitro moiety, impart a distinct reactivity profile that has been exploited in the synthesis of a wide array of heterocyclic compounds and biologically active molecules. This technical guide provides a comprehensive exploration of the electronic distribution within the nitromethylidene group. We will delve into the fundamental principles of its electronic structure, supported by resonance and molecular orbital theories, and substantiated with quantitative crystallographic and spectroscopic data. Furthermore, this guide will detail common synthetic methodologies, analyze the group's reactivity in key organic transformations, and illuminate its role as a critical pharmacophore in medicinal chemistry. Through a synthesis of theoretical principles, experimental protocols, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the potential of the nitromethylidene functional group.

The Fundamental Electronic Architecture of the Nitromethylidene Group

The reactivity and utility of the nitromethylidene functional group are direct consequences of its electronic architecture. The strong electron-withdrawing capacity of the nitro group (-NO₂) profoundly influences the electron density across the adjacent C=C double bond, creating a highly polarized and reactive system.

Resonance and Electron Delocalization

A qualitative understanding of the electron distribution can be achieved through resonance theory. The nitromethylidene group is best described as a resonance hybrid of several contributing structures. The delocalization of π-electrons from the double bond onto the nitro group is a key feature, resulting in a significant electron deficiency at the β-carbon and a high electron density on the oxygen atoms of the nitro group.

Resonance_Structures cluster_0 Major Resonance Contributors R1 C1 C R1->C1 R2 R2->C1 C2 C C1->C2 = C1_2 C⁺ H H C2->H N N⁺ C2->N O1 O⁻ N->O1 = O2 O N->O2 C2_2 C⁻ C1_2->C2_2 H_2 H C2_2->H_2 N_2 N⁺ C2_2->N_2 = O1_2 O⁻ N_2->O1_2 O2_2 O⁻ N_2->O2_2 R1_2 R1_2->C1_2 R2_2 R2_2->C1_2

Caption: Key resonance structures of the nitromethylidene group.

This electron delocalization leads to a polarized π-system where the β-carbon (the carbon not bearing the nitro group) develops a partial positive charge, making it highly susceptible to nucleophilic attack.

Molecular Orbital Perspective

A more quantitative picture is provided by Molecular Orbital (MO) theory. The interaction between the p-orbitals of the C=C double bond and the π-system of the nitro group leads to a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A low-energy LUMO is characteristic of a good electrophile.[1] The Highest Occupied Molecular Orbital (HOMO) is typically localized on the π-bond, but its energy is also influenced by the nitro group.

A molecule with a small energy gap between its HOMO and LUMO generally exhibits high chemical reactivity.[2] The strong electrophilic nature of nitromethylidene compounds, a direct result of the low-lying LUMO, makes them excellent substrates for a variety of nucleophilic addition reactions.[1][2]

MO_Diagram cluster_0 Molecular Orbitals cluster_1 Implication LUMO LUMO (Low Energy) Accepts electrons Localized on C=C-NO₂ π* HOMO HOMO Donates electrons Localized on C=C π Implication Small HOMO-LUMO Gap High Reactivity Good Electrophile (Michael Acceptor) Energy Energy Energy->LUMO

Caption: Conceptual MO diagram and its implication for reactivity.

Structural and Spectroscopic Manifestations

The electronic distribution described above is experimentally verifiable through structural and spectroscopic analysis.

X-ray Crystallography: This technique provides precise measurements of bond lengths and angles, offering a static picture of the molecule's ground state.[3] In nitromethylidene-containing compounds, X-ray diffraction studies often reveal a lengthening of the C=C bond and a shortening of the C-N bond compared to standard values, which is consistent with the resonance delocalization model.[4] The planarity of the C=C-NO₂ moiety is also a common feature, facilitating maximum π-orbital overlap.

Table 1: Representative Bond Lengths in Nitromethylidene-Containing Compounds

BondTypical Bond Length (Å)Notes
C=C1.36 - 1.48Longer than a typical isolated C=C bond (~1.34 Å) due to delocalization.[2][4]
C-N1.37 - 1.46Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character.[2]
N-O1.22 - 1.24Intermediate between a single and double N-O bond, consistent with the delocalized negative charge on the oxygen atoms.[2]

Note: These values are illustrative and can vary depending on the specific molecular structure and crystal packing forces.

Spectroscopic Properties:

  • Infrared (IR) Spectroscopy: The strong electron-withdrawing effect of the nitro group influences the vibrational frequencies of the double bond. The C=C stretching vibration is typically observed in the range of 1600-1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are prominent and appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The polarization of the C=C bond is clearly evident in ¹H and ¹³C NMR spectra. The proton attached to the β-carbon is significantly deshielded and resonates at a downfield chemical shift. Similarly, the β-carbon signal in the ¹³C NMR spectrum appears at a higher chemical shift compared to the α-carbon.[2][6]

  • UV-Visible Spectroscopy: Nitromethylidene compounds typically exhibit strong absorption in the UV-Vis region due to π→π* transitions within the conjugated system.[5] The position of the absorption maximum (λ_max) is sensitive to the substitution pattern and the solvent polarity.[7]

Synthesis of Nitromethylidene-Containing Scaffolds

The construction of the nitromethylidene functional group is a cornerstone for accessing a variety of important heterocyclic structures. Several synthetic strategies have been developed, often involving condensation reactions.

General Synthetic Approach: Condensation with Nitromethane

A widely employed method for the synthesis of nitromethylidene compounds, particularly cyclic derivatives, involves the condensation of an activated carbonyl or its equivalent with nitromethane.[8] For instance, the synthesis of 1-ethyl-2-(nitromethylidene)pyrrolidine starts from 1-ethyl-2-pyrrolidinone. The amide carbonyl is first activated to form a more reactive intermediate, such as a Vilsmeier salt, which then readily undergoes condensation with the carbanion of nitromethane.[8][9]

Synthesis_Workflow Start Start: 1-Substituted-2-pyrrolidinone Activation Activation of Carbonyl (e.g., with POCl₃, Dimethyl Sulfate) Start->Activation Intermediate Formation of Reactive Intermediate (e.g., Vilsmeier Salt) Activation->Intermediate Condensation Condensation with Nitromethane (in the presence of a base like NaOMe) Intermediate->Condensation Product Final Product: 1-Substituted-2-(nitromethylidene)pyrrolidine Condensation->Product

Caption: General workflow for the synthesis of nitromethylidene pyrrolidines.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine

This protocol is a representative example of the synthesis of a cyclic nitromethylidene compound.[8][9]

Materials:

  • 1-ethyl-2-pyrrolidinone

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (or another suitable solvent like dichloromethane)

  • Nitromethane

  • Sodium methoxide (NaOMe) in methanol

  • Ice-water bath

  • Standard reaction glassware with stirring and temperature control

Procedure:

  • Formation of the Vilsmeier Salt Intermediate:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-ethyl-2-pyrrolidinone (1.0 molar equivalent) in chloroform.

    • Cool the mixture to 0-5 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (1.1 molar equivalents) dropwise, ensuring the temperature is maintained between 0-10 °C.

    • After the addition is complete, stir the mixture at this temperature for 1-2 hours to allow for the complete formation of the Vilsmeier salt intermediate.

  • Preparation of the Nucleophile:

    • In a separate flask, add nitromethane (1.2 molar equivalents) to a solution of sodium methoxide (2.6 molar equivalents) in methanol. This should be done under cooling as the reaction can be exothermic.

  • Condensation Reaction:

    • Slowly add the nitromethane/sodium methoxide solution to the Vilsmeier salt intermediate mixture from step 1. The temperature must be strictly maintained between 5-10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to reflux and maintain for 3-5 hours.

    • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and recover the methanol by distillation.

    • The remaining mixture can be cooled further to induce precipitation of the product.

    • The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the Vilsmeier salt is often accompanied by a change in the appearance of the reaction mixture. The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the data with literature values.

Reactivity Profile: The Nitromethylidene Group as a Michael Acceptor

The pronounced electrophilicity of the β-carbon makes the nitromethylidene group an excellent Michael acceptor.[10] This reactivity is central to its utility in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Michael Addition Reaction

In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. A wide range of nucleophiles, including enolates, amines, thiols, and other carbanions, can participate in this reaction. The reaction proceeds via a stabilized enolate intermediate, which is subsequently protonated to yield the final addition product.

Michael_Addition Nitromethylidene R₂C=CH-NO₂ (Electrophile) TS [Transition State] Nitromethylidene->TS Nucleophile Nu⁻ (Nucleophile) Nucleophile->TS Nucleophilic Attack Intermediate R₂C(Nu)-C⁻H-NO₂ (Stabilized Enolate Intermediate) TS->Intermediate Product R₂C(Nu)-CH₂-NO₂ (Addition Product) Intermediate->Product Protonation

Caption: Mechanism of the Michael addition to a nitromethylidene compound.

The versatility of the Michael addition allows for the introduction of various functional groups, which can then be further elaborated. For example, the nitro group in the product can be reduced to an amine, providing access to valuable amino compounds.[10]

Significance in Medicinal Chemistry and Drug Development

The unique electronic and structural features of the nitromethylidene group have made it an attractive moiety for incorporation into biologically active molecules.[11][12] It can act as a key pharmacophore, participating in crucial interactions with biological targets.

The Nitromethylidene Group as a Bioisostere and Pharmacophore

In drug design, the nitromethylidene group can serve as a bioisostere for other functional groups, such as amides or esters, offering a different profile of stability, polarity, and hydrogen bonding capacity. Its ability to act as a hydrogen bond acceptor (via the nitro oxygen atoms) and its planar, rigid structure can facilitate precise binding to receptor sites or enzyme active sites.[13]

Case Study: Neonicotinoid Insecticides

A prominent class of compounds where the nitromethylidene group is essential for activity is the neonicotinoid insecticides.[14] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. The electron-deficient nitromethylidene moiety is believed to mimic the binding of the natural ligand, acetylcholine, leading to the overstimulation and eventual death of the insect. The enhanced conjugation and specific electronic distribution are critical for their high insecticidal activity.[14]

Drug_Target_Interaction cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket cluster_drug Neonicotinoid Molecule H_Bond_Donor H-Bond Donor (e.g., Amino Acid Residue) Hydrophobic_Pocket Hydrophobic Pocket Cation_Pi Cation-π Interaction Site Nitromethylidene Nitromethylidene Group (-CH=N-NO₂) Nitromethylidene->H_Bond_Donor Hydrogen Bonding Heterocycle Heterocyclic Ring Heterocycle->Hydrophobic_Pocket Hydrophobic Interaction Heterocycle->Cation_Pi Cation-π Interaction

Sources

Precision Pharmacophore Modeling of Nitromethylene Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitromethylene pyrrolidines (NMPs) represent a potent subclass of neonicotinoid insecticides targeting the nicotinic acetylcholine receptor (nAChR). Unlike mammalian-selective agonists that rely on a cationic pharmacophore, NMPs utilize an electronegative "tip" (the nitromethylene group) to achieve high affinity and selectivity for insect nAChRs.

This guide details the construction of a high-fidelity pharmacophore model for NMPs. Moving beyond basic ligand alignment, we explore the causal structural factors driving bioactivity—specifically the spatial conservation of the electronegative pharmacophore relative to the hydrophobic anchor. This protocol integrates ligand-based hypothesis generation with structure-based validation, providing a robust framework for lead optimization.

Molecular Mechanism & Target Interaction

To model the pharmacophore effectively, one must understand the binding thermodynamics. NMPs bind to the orthosteric site of the nAChR, located at the interface of the


 and 

subunits.
The Selectivity Filter
  • Mammalian nAChR: Binds acetylcholine via a cation-

    
     interaction  between the quaternary ammonium and aromatic residues (Trp, Tyr) in the binding pocket.
    
  • Insect nAChR: The binding pocket is adapted to accommodate the electronegative tip of neonicotinoids. The nitromethylene group forms hydrogen bonds with specific backbone amides and side chains (e.g., Loop C residues), while the pyrrolidine ring acts as a spacer, and the heterocycle (often chloropyridine) engages in

    
    -
    
    
    
    stacking.
Interaction Pathway Diagram

The following diagram outlines the critical molecular interactions that must be captured by the pharmacophore model.

NMP_Interaction NMP Nitromethylene Pyrrolidine (Ligand) Nitro Electronegative Tip (NO2 Group) NMP->Nitro Pyrrolidine Pyrrolidine Ring (Spacer/Scaffold) NMP->Pyrrolidine Heterocycle Heterocyclic Moiety (Hydrophobic Anchor) NMP->Heterocycle Pocket Insect nAChR Binding Pocket Residues Loop C Residues (H-Bond Donors) Nitro->Residues H-Bonding (Critical for Selectivity) Pyrrolidine->Pocket Van der Waals Fit AroBox Aromatic Box (Trp/Tyr) Heterocycle->AroBox Pi-Pi Stacking

Figure 1: Mechanistic decomposition of NMP binding. The electronegative tip interactions are the primary driver of insect selectivity.

Pharmacophore Generation Protocol

This protocol uses a Ligand-Based Approach refined by Structure-Based constraints . It assumes access to a dataset of NMPs with known


 or 

values.
Phase 1: Dataset Curation & Conformational Analysis

Objective: Identify the bioactive conformation rather than the global minimum.

  • Training Set Selection: Select 15-20 molecules with high structural diversity and a wide range of activity (3-4 orders of magnitude).

  • Conformational Search:

    • Method: Monte Carlo or Systematic Search.

    • Force Field: MMFF94s (suited for small organic molecules/heterocycles).

    • Energy Window: 20 kcal/mol (to capture strained bioactive conformers).

    • Constraint: If a crystal structure of a related analogue (e.g., Imidacloprid bound to AChBP) is available, use the torsion angles of the bridge as a template.

Phase 2: Molecular Alignment & Feature Extraction

Objective: Align molecules based on physicochemical fields, not just atom positions.

  • Alignment Rule: Align the Heterocyclic Ring (Hydrophobic anchor) and the Nitromethylene Tip (H-Bond Acceptor). The pyrrolidine ring conformation may vary.

  • Feature Definition:

    • F1 (HBA): Nitro oxygen atoms (Vectorized).

    • F2 (HY): Centroid of the pyridine/thiazole ring.

    • F3 (RA): Ring Aromatic feature (often coincident with F2).

    • F4 (Exclusion Volumes): Define steric clashes based on inactive analogues.

Phase 3: Model Refinement Workflow

Workflow Start Start: NMP Dataset Conformers Generate Conformers (MMFF94s, 20 kcal/mol) Start->Conformers Align Pharmacophore Alignment (Focus: Nitro Tip + Arom Ring) Conformers->Align Generate Generate Hypotheses (3-5 Feature Models) Align->Generate Score Score Hypotheses (Survival Score / Pareto) Generate->Score Validate Validation (Test Set & Decoys) Score->Validate Validate->Align Fail (Refine Alignment) Final Final 3D Model Validate->Final Pass

Figure 2: Iterative Pharmacophore Modeling Workflow.

Quantitative Feature Analysis

The following table summarizes the geometric constraints typically observed in highly active NMP derivatives. These values serve as the "Gold Standard" for filtering your model.

Feature PairFeature TypeDistance (

)
Tolerance (

)
Biological Significance
HBA - HY H-Bond Acceptor

Hydrophobic
5.5 - 6.2

0.5
Distance between the "Tip" and the "Anchor". Critical for spanning the binding site.
HBA - RA H-Bond Acceptor

Ring Aromatic
5.8 - 6.5

0.5
Ensures proper orientation of the nitro group relative to the

-stacking interaction.
HY - HY Hydrophobic

Hydrophobic
N/AN/ADefines the bulk tolerance of the pyrrolidine ring substituents.
Vector Angle HBA Vector

Ring Plane


20
The nitro group usually orients perpendicular to the receptor surface for optimal H-bonding.

Note: Data derived from consensus alignment of high-affinity neonicotinoids (e.g., Imidacloprid, Nitenpyram).

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its predictive power. Use the Güner-Henry (GH) Scoring method to validate.

Protocol:
  • Decoy Set Construction: Generate a set of 1,000 inactive compounds (decoys) that match the physical properties (MW, LogP) of the active NMPs but lack the specific pharmacophore (DUD-E approach).

  • Screening: Screen the combined dataset (Active + Decoys) using your model.

  • Calculate Metrics:

GH Score Formula:



Where:

  • 
    : Total active compounds in database.
    
  • 
    : Total hits retrieved by the model.
    
  • 
    : Active hits retrieved.
    
  • 
    : Total compounds in database.
    

Thresholds:

  • GH > 0.7: Excellent model (High confidence for Virtual Screening).

  • GH 0.5 - 0.7: Acceptable for lead hopping.

  • GH < 0.5: Model requires refinement (likely too permissive).

References

  • Kagabu, S., et al. (2007).[1][2] "Insecticidal and neuroblocking potencies of variants of the imidazolidine moiety of imidacloprid-related neonicotinoids."[1] Journal of Agricultural and Food Chemistry. Link

  • Tietjen, I., et al. (2007). "Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors." Journal of Biological Chemistry. Link

  • Hasegawa, K., et al. (1999).[3] "3D-QSAR study of insecticidal neonicotinoid compounds based on 3-way partial least squares model." Chemometrics and Intelligent Laboratory Systems. Link

  • BenchChem. (2025).[4] "An In-depth Technical Guide to Nitromethylene Pyrrolidines: Synthesis, Biological Activity, and Mechanism of Action."[4] BenchChem Technical Guides. Link

  • Li, Q., et al. (2012).[1] "Structural determinants of imidacloprid-based nicotinic acetylcholine receptor inhibitors identified using 3D-QSAR, docking, and molecular dynamics." Journal of Molecular Modeling. Link

Sources

Technical Guide: The Discovery and Chemistry of Nitromethylene Neonicotinoid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pivotal role of nitromethylene heterocycles in the evolution of modern agrochemicals. Specifically, it examines the transition from natural nicotine to Nithiazine (Shell) and the subsequent optimization into Imidacloprid (Bayer). For drug development professionals and organic chemists, this guide details the Structure-Activity Relationships (SAR), the synthetic pathways of the nitromethylene pharmacophore, and the critical photostability challenges that dictated the chemical engineering of the world's most widely used insecticide class.

Historical Context: The Nitromethylene Bridge

Before the 1970s, the only commercially relevant nicotinic acetylcholine receptor (nAChR) agonist was nicotine itself, which suffered from high mammalian toxicity and volatility. The discovery of nitromethylene heterocycles represented a "quantum leap" in selectivity.

The Shell Breakthrough (1970s)

Researchers at Shell Development Company, led by S.B. Soloway, screened a series of heterocyclic compounds. They identified that replacing the pyridine ring of nicotine with a non-aromatic heterocyclic ring conjugated to a nitromethylene group (


)  dramatically increased insecticidal potency while reducing mammalian toxicity.
  • Lead Compound: Nithiazine (SK-71).

  • Structure: 2-(nitromethylene)-1,3-thiazinane.

  • Outcome: While Nithiazine exhibited potent nAChR agonism, it failed commercially as a crop protection agent due to extreme photolability (rapid degradation in sunlight). It found limited use only as a housefly bait in enclosed spaces.

The Bayer Optimization (1980s)

Dr. Shinzo Kagabu and the team at Nihon Tokushu Noyaku Seizo (Bayer Japan) utilized Nithiazine as a lead structure.

  • The Pivot: They hypothesized that the instability arose from the high electron density of the nitromethylene carbon.

  • The Solution: Replacing the nitromethylene group (

    
    ) with a nitroimino group (
    
    
    
    )
    or cyanoimino group (
    
    
    )
    .
  • The Result: This substitution, combined with the addition of a 6-chloro-3-pyridyl moiety (inspired by nicotine), led to Imidacloprid , the first commercially viable neonicotinoid.

Technical Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of nitromethylene precursors relies on a specific electronic configuration that mimics acetylcholine (ACh) but binds irreversibly to the insect receptor.

The Pharmacophore

The essential pharmacophore consists of:

  • The Anchor: A basic nitrogen atom (within the heterocycle) that interacts with the receptor's anionic site.

  • The Electronegative Tip: The nitro (

    
    ) or cyano (
    
    
    
    ) group.
  • The Conjugation: The

    
     (nitromethylene) or 
    
    
    
    (nitroimine) bridge.
The "Fatal Flaw" of Nitromethylenes

The nitromethylene group (


) possesses a strong absorption band above 300 nm (typically 

nm). This overlaps with the solar spectrum reaching the earth's surface, leading to rapid photo-oxidation.
  • Mechanism: The excited state facilitates oxidative cleavage of the double bond, destroying the pharmacophore and rendering the molecule inactive.

  • Correction: The nitroimine group (

    
    ) shifts the absorption maximum to lower wavelengths (
    
    
    
    nm), conferring stability in field conditions.

Visualizing the Evolution

NeonicotinoidEvolution Nicotine Nicotine (Natural Agonist) High Mammalian Toxicity Screening Shell Screening (1970s) Nicotine->Screening Lead Structure Nithiazine Nithiazine (Nitromethylene) Potent but Photolabile Screening->Nithiazine Discovery of Nitromethylene Group Optimization Bayer Optimization (Kagabu, 1980s) Nithiazine->Optimization Instability Identified Imidacloprid Imidacloprid (Nitroimine) Photostable & Systemic Optimization->Imidacloprid CH -> N Substitution + Chloropyridyl addition

Figure 1: The evolutionary pathway from natural nicotine to the first stable neonicotinoid, highlighting the critical structural pivot points.

Experimental Protocol: Synthesis of Nitromethylene Heterocycles

This protocol details the synthesis of 2-(nitromethylene)imidazolidine , a core nitromethylene precursor. This method utilizes 1,1-bis(methylthio)-2-nitroethylene as a "push-pull" alkene reagent, a standard method for generating this pharmacophore.

Reagents & Equipment
  • Reactants: Ethylenediamine (1.0 eq), 1,1-bis(methylthio)-2-nitroethylene (1.0 eq).

  • Solvent: Ethanol or Acetonitrile (anhydrous).

  • Catalyst: None required (spontaneous nucleophilic displacement).

  • Equipment: Reflux condenser, magnetic stirrer, inert gas (Nitrogen) line.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 1,1-bis(methylthio)-2-nitroethylene in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of ethylenediamine dropwise to the solution at room temperature. A color change (typically to yellow/orange) indicates the formation of the intermediate.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. The reaction is driven by the evolution of methanethiol (Caution: Use a scrubber/trap for odors).
    
    • Mechanism:[1][2][3][4][5] The diamine performs a double nucleophilic attack, displacing both methylthio groups.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the dithioacetal spot.

  • Isolation: Cool the mixture to room temperature. The product, 2-(nitromethylene)imidazolidine, often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from methanol/DMF if necessary.

Self-Validating Analytical Checkpoints
  • 
    H-NMR (DMSO-
    
    
    
    ):
    Look for the singlet of the exocyclic vinylic proton (
    
    
    ) around
    
    
    6.5 ppm. This is the diagnostic signal for the nitromethylene group.
  • Melting Point: The product should have a sharp melting point (typically

    
    C, decomp).
    

SynthesisPathway R1 1,1-bis(methylthio)- 2-nitroethylene Step1 Nucleophilic Attack (Reflux, EtOH) R1->Step1 R2 Diamine (e.g., Ethylenediamine) R2->Step1 Intermediate Elimination of 2 MeSH Step1->Intermediate Product 2-(Nitromethylene) imidazolidine Intermediate->Product

Figure 2: Synthetic route for generating the nitromethylene pharmacophore via the nitroketene dithioacetal method.

Comparative Data Analysis

The following table contrasts the biological and physical properties of the precursor (Nithiazine) against the optimized commercial product (Imidacloprid).

FeatureNithiazine (Precursor)Imidacloprid (Optimized)Impact on Development
Core Structure 1,3-Thiazinane ringImidazolidine ringImproved systemic mobility
Functional Group Nitromethylene (

)
Nitroimine (

)
Critical Stability Factor
Photostability (

)
1–3 hours (Sunlight)> 16 hours (Sunlight)Nithiazine failed field trials
Target Insect nAChR (Agonist)Insect nAChR (Agonist)Retained potency
Mammalian Toxicity LowLowMaintained selectivity
Primary Use Housefly baits (Indoor)Global crop protectionCommercial success

Data synthesized from Soloway et al. (1979) and Kagabu (1997).

Mode of Action: The Synaptic Blockade

Nitromethylene precursors act as mimics of acetylcholine (ACh) . However, unlike ACh, they are not hydrolyzed by acetylcholinesterase (AChE).

  • Binding: The molecule crosses the synaptic cleft and binds to the

    
    -subunits of the postsynaptic nAChR.
    
  • Activation: The electronegative tip (

    
    ) interacts with cationic residues (Loop D) of the receptor, causing the ion channel to open.
    
  • Depolarization:

    
     ions flood the neuron, causing continuous nerve firing.
    
  • Paralysis: Because the agonist cannot be broken down, the neuron remains permanently depolarized, leading to paralysis and death of the insect.

ModeOfAction Neonic Nitromethylene/Neonicotinoid (Ligand) Receptor Postsynaptic nAChR (Insect CNS) Neonic->Receptor Mimics ACh Binding Irreversible Binding (Loop D Interaction) Receptor->Binding Channel Ion Channel Opens (Na+ Influx) Binding->Channel Effect Continuous Depolarization -> Paralysis -> Death Channel->Effect Enzyme Acetylcholinesterase (AChE) Enzyme->Neonic Cannot Hydrolyze

Figure 3: Mechanism of action showing the agonist pathway and the resistance to enzymatic hydrolysis.

References

  • Soloway, S. B., et al. (1978). "Nitromethylene Insecticides."[4][6] Advances in Pesticide Science, Part 2, Pergamon Press, 206–217.

  • Soloway, S. B., et al. (1979). "Nitromethylene Heterocycles as Insecticides." Pesticide and Venom Neurotoxicity, Springer, 153–158.

  • Schroeder, M. E., & Flattum, R. F. (1984). "The Mode of Action and Neurotoxic Properties of the Nitromethylene Heterocycle Insecticides." Pesticide Biochemistry and Physiology, 22(2), 148–160.

  • Kagabu, S. (1997). "Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives." Reviews in Toxicology, 1, 75–129.

  • Kagabu, S. (2011). "Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs." Journal of Agricultural and Food Chemistry, 59(7), 2887–2896.

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of 2-(Nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive application note and technical protocol for the synthesis of 2-(nitromethylidene)pyrrolidine, designed for researchers and synthetic chemists.

Target Molecule: 2-(Nitromethylidene)pyrrolidine (often referred to as 2-nitromethylene-pyrrolidine) Utility: Highly reactive "push-pull" nitroenamine intermediate for the construction of pyrrolizines, indolizidines, and complex N-heterocycles [1].

Mechanistic Rationale and Stereochemical Dynamics

The synthesis of 2-(nitromethylidene)pyrrolidine from 2-pyrrolidone requires overcoming the inherent electrophilic deficiency of the lactam carbonyl. Direct condensation of 2-pyrrolidone with carbon nucleophiles like nitromethane is thermodynamically unfavorable. Therefore, the synthesis is designed as a self-validating, two-stage process: Electrophilic Activation followed by Nucleophilic Condensation .

  • O-Alkylation (Activation): 2-Pyrrolidone is treated with a hard electrophile, diethyl sulfate, to selectively alkylate the carbonyl oxygen. This disrupts the stable amide resonance, generating a highly electrophilic cyclic imino ether (5-ethoxy-3,4-dihydro-2H-pyrrole) [1].

  • Condensation and Thermodynamic Sinking: The imino ether is reacted with nitromethane. Nitromethane (

    
    ) acts as a carbon nucleophile. The reaction is driven to completion by the continuous thermal elimination and distillation of the ethanol by-product [2].
    

Stereochemical Note on (2E) vs. (2Z) Isomerism: While synthetic targets may specify the (2E) geometry, researchers must account for the thermodynamic reality of this molecule in solution. The push-pull electronic structure results in a highly polarized double bond. Literature confirms that the molecule predominantly exists as the (2Z)-isomer [1]. This is driven by a powerful intramolecular hydrogen bond between the pyrrolidine N-H and the oxygen of the nitro group, evidenced by a dramatic downfield NMR shift of the N-H proton (


 ppm). This H-bond acts as a thermodynamic sink, stabilizing the (Z)-configuration over the (E)-configuration.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal conversion rates.

Reaction StageReagents / IntermediatesMolar RatioTemp (°C)Time (h)Expected YieldIn-Process Validation
Stage 1: Activation 2-Pyrrolidone : Diethyl Sulfate1.0 : 1.0560 - 80 °C18 h75 - 85%Disappearance of lactam C=O stretch in IR; basic pH upon neutralization.
Stage 2: Condensation Imino Ether : Nitromethane1.0 : Excess100 - 105 °C24 - 96 h60 - 70%Distillate head temp

°C (Ethanol removal).

Experimental Protocol

Caution: Nitromethane is a flammable solvent and a potential explosive hazard under high pressure or when combined with strong sensitizing bases. Conduct all operations in a well-ventilated fume hood using standard professional PPE.

Stage 1: Synthesis of 5-Ethoxy-3,4-dihydro-2H-pyrrole (Imino Ether)

Causality Check: Benzene is cited in historical literature [1], but anhydrous toluene is recommended here as a safer, high-boiling alternative that still permits the azeotropic removal of trace water.

  • Setup: Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (Argon/N2) inlet.

  • Reagent Loading: Dissolve 1.0 equivalent of 2-pyrrolidone in anhydrous toluene. Slowly add 1.05 equivalents of diethyl sulfate dropwise at room temperature. Rationale: The slight excess of diethyl sulfate ensures complete consumption of the lactam.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C and maintain stirring for 18 hours.

  • Neutralization & Extraction: Cool the mixture to 0 °C. Carefully neutralize the intermediate salt by adding a cold 20% aqueous potassium carbonate (

    
    ) solution until the aqueous layer reaches pH 9-10. Extract the free imino ether into dichloromethane (DCM) (3 x 50 mL).
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude imino ether as a pale oil. This intermediate is moisture-sensitive and should be used immediately in Stage 2.
    
Stage 2: Condensation to 2-(Nitromethylidene)pyrrolidine

Causality Check: The equilibrium of this condensation heavily favors the starting materials unless the ethanol by-product is physically removed from the system [2].

  • Setup: Transfer the crude imino ether to a round-bottom flask equipped with a short-path distillation head and a receiving flask.

  • Reaction: Dissolve the imino ether in an excess of anhydrous nitromethane (acts as both reactant and solvent).

  • Equilibrium Shifting: Heat the mixture to a gentle reflux (internal temperature

    
     °C). Monitor the vapor temperature at the distillation head. As the reaction proceeds, ethanol is generated. Adjust the heat to continuously distill off the ethanol (vapor temp 
    
    
    
    °C) while returning the higher-boiling nitromethane to the reaction pot [2].
  • Completion: Continue the reflux and occasional distillation for 24 to 48 hours until TLC indicates the consumption of the imino ether.

  • Purification: Evaporate the excess nitromethane under reduced pressure. Dissolve the dark oily residue in ethyl acetate and pass it through a short silica or Florisil plug to remove polymeric by-products. Evaporate the solvent and recrystallize the residue from diethyl ether to yield 2-(nitromethylidene)pyrrolidine as a crystalline solid.

Synthetic Workflow Visualization

G N1 2-Pyrrolidone (Starting Material) N2 O-Alkylation (+ Diethyl Sulfate in Toluene) N1->N2 60-80 °C, 18h N3 5-Ethoxy-3,4-dihydro-2H-pyrrole (Imino Ether Intermediate) N2->N3 K2CO3 Neutralization & Extraction N4 Nucleophilic Condensation (+ Nitromethane, Reflux) N3->N4 Excess MeNO2 N5 Thermodynamic Shift (Continuous Ethanol Distillation) N4->N5 Head Temp ~78 °C N6 (2Z)-2-(Nitromethylidene)pyrrolidine (Thermodynamically Favored Product) N5->N6 Florisil Filtration & Crystallization

Figure 1: Step-by-step workflow for the synthesis and isolation of 2-(nitromethylidene)pyrrolidine.

References

  • 1. Pilipecz, M. V., Mucsi, Z., Nemes, P., & Scheiber, P. (2007). Heterocycles.

  • 2. PrepChem. (Demonstrates the applied methodology of continuous ethanol distillation in nitromethane condensations).

Sources

Strategic Utilization of Pyrrolidine in Nitromethane Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: Reaction Mechanisms, Synthetic Protocols, and Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The interaction between nitromethane (


) and pyrrolidine  (

) is a cornerstone of organocatalytic C-C bond formation. In drug development, this pairing is rarely a simple binary reaction; rather, it serves as the engine for two distinct, high-value synthetic pathways:
  • The Nitro-Mannich (Aza-Henry) Reaction: Pyrrolidine acts as a substrate (amine component) condensing with nitromethane and an aldehyde to form

    
    -nitroamines. This is a critical pathway for synthesizing diamine pharmacophores and chiral pyrrolidine derivatives.
    
  • The Organocatalyzed Henry (Nitroaldol) Reaction: Pyrrolidine acts as a catalyst (Lewis base), activating nitromethane via deprotonation to facilitate attack on carbonyl electrophiles, yielding

    
    -nitroalcohols or nitroalkenes.
    

This guide provides the mechanistic rationale and validated protocols for both pathways, ensuring reproducibility and high yield in a pharmaceutical research setting.

Mechanistic Insight: The Dual Role of Pyrrolidine

Understanding the causality behind the reaction allows for precise troubleshooting. The mechanism is dictated by the presence of an electrophile (aldehyde/ketone).

Pathway A: The Nitro-Mannich (Aza-Henry) Condensation

Context: Synthesis of amino-functionalized nitroalkanes.[1] Mechanism:

  • Iminium Formation: Pyrrolidine condenses with the aldehyde (typically formaldehyde or paraformaldehyde) to generate a highly electrophilic iminium ion, releasing water.

  • Nitronate Generation: A second equivalent of pyrrolidine (or the basic environment) deprotonates nitromethane (

    
     in DMSO), generating the nitronate anion.
    
  • C-C Bond Formation: The nucleophilic nitronate attacks the electrophilic iminium ion.

  • Product: Formation of

    
    -(
    
    
    
    -nitroalkyl)pyrrolidine.
Pathway B: The Pyrrolidine-Catalyzed Henry Reaction

Context: Synthesis of Nitroalkenes (e.g.,


-nitrostyrenes).
Mechanism: 
  • Acid-Base Activation: Pyrrolidine (

    
    ) deprotonates nitromethane.
    
  • Nucleophilic Attack: The resulting nitronate attacks the carbonyl carbon of the aldehyde.

  • Elimination (Condensation): In the presence of excess pyrrolidine or heat, the intermediate

    
    -nitroalcohol undergoes 
    
    
    
    elimination to form the nitroalkene.
Mechanistic Visualization (DOT)

ReactionMechanism cluster_0 Pathway Selection Pyrrolidine Pyrrolidine (Sec. Amine) Iminium Iminium Ion (Intermediate) Pyrrolidine->Iminium Condensation (-H2O) Nitronate Nitronate Anion [CH2NO2]- Pyrrolidine->Nitronate Catalytic Base Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitronate Deprotonation NitroMannich Nitro-Mannich Product (N-beta-nitroalkyl-pyrrolidine) Iminium->NitroMannich Nitronate->NitroMannich Nucleophilic Attack Nitroalkene Nitroalkene Product (Henry Condensation) Nitronate->Nitroalkene + Aldehyde - H2O (Elimination)

Figure 1: Divergent pathways determined by the role of pyrrolidine. Top path: Mannich (Reactant).[1][2] Bottom path: Henry (Catalyst).[3][4][5][6]

Experimental Protocols

Protocol A: Nitro-Mannich Synthesis of -(2-nitroethyl)pyrrolidine

Target: Direct condensation of Nitromethane, Formaldehyde, and Pyrrolidine.

Reagents:

  • Nitromethane (Reagent Grade, 1.2 equiv)

  • Pyrrolidine (1.0 equiv)

  • Paraformaldehyde (1.0 equiv, as formaldehyde source)

  • Solvent: Methanol or Ethanol (Anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with Paraformaldehyde (30 mmol) and Methanol (30 mL).

  • Amine Addition: Add Pyrrolidine (30 mmol) dropwise at 0°C. Stir for 30 minutes until the solution becomes clear (formation of the hemiaminal/iminium species).

  • Nitro Addition: Add Nitromethane (36 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC (SiO2, EtOAc/Hexane).

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: The residue is often a pure oil. If necessary, purify via flash column chromatography (neutral alumina is preferred over silica to prevent decomposition of the basic amine).

Protocol B: Pyrrolidine-Catalyzed Synthesis of -Nitrostyrene

Target: Condensation of Benzaldehyde and Nitromethane.

Reagents:

  • Benzaldehyde (10 mmol)

  • Nitromethane (10 mL, acts as solvent and reagent)

  • Pyrrolidine (Catalytic, 10-20 mol%)

  • Molecular Sieves (4Å, optional but recommended for rate enhancement)

Procedure:

  • Setup: In a 50 mL flask, dissolve Benzaldehyde (1.06 g, 10 mmol) in Nitromethane (10 mL).

  • Catalyst Addition: Add Pyrrolidine (0.16 mL, 2 mmol).

  • Reaction: Stir at Room Temperature (25°C).

    • Note: The reaction is exothermic. For large scales (>100g), active cooling is required.

  • Monitoring: The solution will turn yellow/orange (formation of the conjugated system). Reaction typically completes in 4–12 hours.

  • Quench: Pour the mixture into ice-cold dilute HCl (0.1 M) to neutralize the pyrrolidine and prevent retro-Henry reactions.

  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with Brine. Dry over

    
    .
    
  • Crystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol/Hexane to yield bright yellow needles of

    
    -nitrostyrene.
    

Data Analysis & Optimization

Solvent Effects on Yield (Henry Reaction)

The choice of solvent significantly impacts the equilibrium and the elimination step (dehydration).

SolventDielectric ConstantYield (%)Reaction TimeNotes
Nitromethane (Neat) 35.992% 4 hActs as both reagent and solvent; drives equilibrium.
Methanol 32.778%12 hGood solubility, but protic nature can stabilize intermediates, slowing elimination.
THF 7.565%18 hSlower kinetics; requires higher catalyst loading.
Toluene 2.455%24 h+Poor solubility of nitronate intermediates; Dean-Stark trap required to push yield.
Critical Process Parameters (CPP)
  • Water Management: Water is a byproduct of the condensation. In the Henry reaction, accumulation of water can lead to the retro-reaction (hydrolysis of the nitroalkene). Use molecular sieves or use Nitromethane in large excess.

  • Stoichiometry (Mannich): A 1:1:1 ratio is theoretical, but a slight excess of Nitromethane (1.2 equiv) prevents the formation of bis-amino side products.

Troubleshooting Guide

Use this decision tree to resolve common synthetic failures.

Troubleshooting Start Problem Identified LowYield Low Yield / Incomplete Start->LowYield SideProducts Impurity / Side Products Start->SideProducts CheckWater Check Water Content LowYield->CheckWater CheckTemp Check Temperature SideProducts->CheckTemp Black Tar/Polymer BisProduct Bis-Mannich formed? SideProducts->BisProduct Multiple Spots on TLC AddSieves Action: Add 4Å Sieves or Dean-Stark CheckWater->AddSieves Wet Solvent ReduceTemp Action: Cool to 0°C (Prevent Polymerization) CheckTemp->ReduceTemp CheckStoich Check Stoichiometry IncreaseNitro Action: Increase Nitromethane to 1.5 - 2.0 equiv CheckStoich->IncreaseNitro BisProduct->CheckStoich

Figure 2: Troubleshooting logic for yield optimization and impurity control.

References

  • Review of the Henry Reaction: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

  • Nitro-Mannich Mechanisms: Noble, A., & Anderson, J. C. (2013). "Nitro-Mannich reaction." Chemical Reviews, 113(5), 2857-2895.

  • Pyrrolidine Catalysis in Water: Hayashi, Y. (2006). "Pot economy and one-pot synthesis." Chemical Science, 7, 866-880.

  • Synthesis of Nitrostyrenes: Ballini, R., et al. (2007). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Current Organic Chemistry, 11(10).

  • Industrial Application (Nitromethylene): BenchChem Technical Support. (2025).[7][8][9] "Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine."

Sources

Protocols for preparing Nitenpyram from (2E)-2-(nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Synthesis of Nitenpyram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram is a neonicotinoid insecticide widely used in agriculture and veterinary medicine for the control of sucking insects.[1][2] Its systemic and translaminar activity, coupled with its action as a nicotinic acetylcholine receptor (nAChR) agonist, results in rapid insecticidal effects.[3][4] The commercially active form of Nitenpyram is the (E)-isomer, which is crucial for its biological activity and stability.[4][5] This document provides a detailed guide to the synthesis of Nitenpyram, with a focus on established and industrially relevant protocols.

It is important to note that while the topic specifies the synthesis of Nitenpyram from (2E)-2-(nitromethylidene)pyrrolidine, this starting material is not documented in the scientific literature as a precursor for Nitenpyram synthesis. The structure of Nitenpyram is an acyclic 2-nitroethene-1,1-diamine, whereas (2E)-2-(nitromethylidene)pyrrolidine is a cyclic compound. The chemical transformation from a cyclic pyrrolidine structure to the acyclic backbone of Nitenpyram would involve complex ring-opening and functional group manipulations, which is not a chemically favorable or efficient synthetic route.

Therefore, this guide will focus on the well-established and commercially practiced synthetic pathways for Nitenpyram, which typically involve the condensation of key intermediates.

Established Synthetic Routes for Nitenpyram

The commercial synthesis of Nitenpyram primarily involves the reaction of two key intermediates. Several variations of this approach have been reported, with the main differences lying in the choice of the nitromethylene precursor.

One common route involves the use of 1,1-bis(methylthio)-2-nitroethylene as the nitromethylene precursor. This is then reacted with N-ethyl-2-chloro-5-pyridylmethylamine, followed by amination with methylamine to yield Nitenpyram.[6]

Another industrially significant method, and the one that will be detailed in this guide, utilizes 1,1-dichloro-2-nitroethylene as the key nitromethylene precursor. This intermediate is reacted with N-ethyl-2-chloro-5-pyridylmethylamine, followed by reaction with methylamine. This method is advantageous due to its high product yield and purity, as well as a shorter technological process.[6]

A patented method describes the synthesis starting with N-ethyl-2-chloro-5-pyridyl-methanamine and 1,1-bis-chloro-2-nitroethylene in a rudimentary chlorinated hydrocarbon solvent with an acid-catalyzed reaction. The intermediate is then reacted with methylamine gas to produce Nitenpyram.[7]

The overall reaction scheme for the synthesis of Nitenpyram from 1,1-dichloro-2-nitroethylene is depicted below:

Nitenpyram Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Amination Intermediate_A N-ethyl-2-chloro-5-pyridylmethylamine Intermediate_C Intermediate Compound (II) Intermediate_A->Intermediate_C Condensation Intermediate_B 1,1-dichloro-2-nitroethylene Intermediate_B->Intermediate_C Nitenpyram Nitenpyram Intermediate_C->Nitenpyram Amination Intermediate_D Methylamine Intermediate_D->Nitenpyram

Caption: General reaction scheme for the synthesis of Nitenpyram.

Detailed Experimental Protocol

This protocol details the synthesis of Nitenpyram via the condensation of N-ethyl-2-chloro-5-pyridylmethylamine with 1,1-dichloro-2-nitroethylene, followed by amination with methylamine.[7]

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
N-ethyl-2-chloro-5-pyridylmethylamine170.65>98%Various Sources
1,1-dichloro-2-nitroethylene141.93>98%Various Sources
Dichloromethane (DCM)84.93AnhydrousVarious Sources
Anion Exchange Resin (Acid Catalyst)--Various Sources
Methylamine (gas or aqueous solution)31.06-Various Sources
Methanol32.04ACS GradeVarious Sources
Ethyl Acetate88.11ACS GradeVarious Sources
Step 1: Synthesis of Intermediate Compound (II)
  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add N-ethyl-2-chloro-5-pyridylmethylamine and anhydrous dichloromethane.

  • Add the anion exchange resin which acts as an acid catalyst.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of 1,1-dichloro-2-nitroethylene in dichloromethane to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the anion exchange resin. The resulting filtrate contains the intermediate compound (II) and is used directly in the next step.

Step 2: Synthesis of Nitenpyram
  • Cool the filtrate containing the intermediate compound (II) to -10°C to 0°C.

  • Bubble methylamine gas through the solution, or add an aqueous solution of methylamine dropwise, while maintaining the temperature between -10°C and 40°C. The molar ratio of methylamine to the starting N-ethyl-2-chloro-5-pyridylmethylamine should be between 1:1 and 2:1.[7]

  • After the addition of methylamine is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.

  • Monitor the completion of the amination reaction by TLC.

  • Once the reaction is complete, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain a crude product.

  • Recrystallize the crude product from a suitable solvent system, such as methanol, ethanol, acetone, or ethyl acetate, to obtain pure Nitenpyram.[7]

Process Optimization and Troubleshooting

ParameterOptimal ConditionRationale
Temperature Control Maintain temperature below 10°C during the addition of 1,1-dichloro-2-nitroethylene.Prevents unwanted side reactions and decomposition of the intermediate.
Solvent Use anhydrous dichloromethane.Prevents hydrolysis of the reactants and intermediates, ensuring a higher yield.
Catalyst Anion exchange resin can be used as a recyclable acid catalyst.Facilitates an environmentally friendly process with easy separation of the catalyst.[7]
Methylamine Addition Slow and controlled addition of methylamine is crucial, especially when using the gaseous form.Manages the exothermic nature of the reaction and prevents pressure buildup.
Purification Recrystallization from solvents like methanol or ethyl acetate.Removes impurities and provides a high-purity final product.

Experimental Workflow

Nitenpyram_Workflow start Start step1 Charge reactor with N-ethyl-2-chloro-5-pyridylmethylamine, DCM, and catalyst start->step1 step2 Cool to 0-5°C step1->step2 step3 Slowly add 1,1-dichloro-2-nitroethylene solution step2->step3 step4 Stir at room temperature (4-6 hours) step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Filter off catalyst step5->step6 step7 Cool filtrate to -10°C to 0°C step6->step7 step8 Add methylamine step7->step8 step9 Stir at room temperature (2-3 hours) step8->step9 step10 Monitor reaction by TLC step9->step10 step11 Filter reaction mixture step10->step11 step12 Concentrate filtrate step11->step12 step13 Recrystallize crude product step12->step13 end Pure Nitenpyram step13->end

Caption: Step-by-step experimental workflow for the synthesis of Nitenpyram.

Conclusion

The synthesis of Nitenpyram is a well-established process that relies on the careful execution of a two-step condensation and amination reaction. By following the detailed protocols and adhering to the process optimization parameters outlined in this guide, researchers can achieve high yields of pure Nitenpyram. This technical guide provides a solid foundation for the laboratory-scale synthesis of this important insecticide, enabling further research and development in the field of crop protection and veterinary medicine.

References

  • Nitenpyram (Ref: CGA 246916) - AERU - University of Hertfordshire. Available at: [Link]

  • CN102816112B - Method for preparing pesticide nitenpyram - Google Patents.
  • Full article: Synthesis of Neonicotinoid analogues and study their toxicological aspects on Spodoptera littoralis and Schizaphis graminum - Taylor & Francis. Available at: [Link]

  • A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a - RSC Publishing. Available at: [Link]

  • Nitenpyram (Ref: CGA 246916) - AERU - University of Hertfordshire. Available at: [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - MDPI. Available at: [Link]

  • Review of Neonicotinoid Use, Registration, and Insect Pollinator Impacts in Minnesota. Available at: [Link]

  • CN108822025A - A kind of preparation method of Nitenpyram - Google Patents.

Sources

Catalytic Architectures for Nitromethylidene Heterocycles: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Push-Pull" Architectures

Nitromethylidene heterocyclic compounds represent a critical pharmacophore in modern agrochemistry and medicinal chemistry, most notably serving as the core structure for neonicotinoid insecticides like Imidacloprid and Nitenpyram .

Chemically, these systems are defined by a push-pull alkene moiety: an exocyclic double bond polarized by an electron-donating amine (the "push") and an electron-withdrawing nitro group (the "pull"). This polarization stabilizes the system but also dictates its reactivity.

While early industrial methods relied on stoichiometric condensation using hazardous reagents like nitroacetic acid, modern protocols favor catalytic nucleophilic vinylic substitution (


) . This guide details the two most robust workflows: the Acid-Catalyzed Solvolysis  (Standard) and the Aqueous-Phase Green Protocol  (Advanced).

Mechanistic Foundations

The synthesis generally proceeds via the reaction of a cyclic diamine with a nitroketene dithioacetal precursor (1,1-bis(methylthio)-2-nitroethylene).

The Catalytic Cycle

The reaction is not a simple substitution but a cascade of addition-elimination steps.

  • Activation: The catalyst (Lewis or Brønsted acid) coordinates with the nitro group or the leaving group (SMe), lowering the LUMO energy of the alkene.

  • First Addition: The diamine attacks the

    
    -carbon.
    
  • Elimination: Methyl mercaptan (MeSH) is expelled.

  • Cyclization: The second amine attacks intramolecularly, followed by a second elimination.

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise displacement mechanism under acid catalysis.

ReactionMechanism Precursor Nitroketene Dithioacetal Activation Catalytic Activation (H+) Precursor->Activation Coordination Intermediate1 Tetrahedral Intermediate I Activation->Intermediate1 + Diamine Elimination1 - MeSH (First Elimination) Intermediate1->Elimination1 Intermediate2 Mono-substituted Enamine Elimination1->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Fast Product Nitromethylidene Heterocycle Cyclization->Product - MeSH

Caption: Stepwise nucleophilic vinylic substitution (


) mechanism involving sequential displacement of thiomethyl groups.

Protocol A: Acid-Catalyzed Solvolysis (Standard)

Application: High-purity synthesis of Imidacloprid analogues and Nitenpyram derivatives. Catalyst: Glacial Acetic Acid (AcOH) or


.
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
1,1-bis(methylthio)-2-nitroethylene Precursor1.0The "Push-Pull" electrophile.
Ethylenediamine (or derivative)Nucleophile1.1Slight excess ensures conversion.
Ethanol (Abs.) Solvent10-15 VolPolar protic solvent stabilizes the transition state.
Glacial Acetic Acid Catalyst0.1 - 0.5Protonates the leaving group (MeS-).
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (containing 10% NaOH/Bleach to neutralize MeSH), dissolve 10 mmol of 1,1-bis(methylthio)-2-nitroethylene in 15 mL of absolute ethanol.

  • Addition: Add 11 mmol of the diamine dropwise at room temperature.

    • Observation: The solution often turns yellow/orange immediately due to the formation of the mono-substituted intermediate.

  • Catalysis: Add 1 mmol (approx. 60 µL) of Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting dithioacetal (

      
      ) should disappear; the product (
      
      
      
      ) is highly polar.
  • Work-up: Cool the reaction to 0°C. The product often crystallizes directly from the ethanol solution.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Protocol B: Green Aqueous-Phase Synthesis

Application: Sustainable synthesis avoiding volatile organic solvents (VOCs). Catalyst: Water (Hydrophobic Effect) + Thermal Activation.

Mechanistic Insight

Water accelerates this reaction not by solubility, but by hydrophobic forcing . The organic reactants are forced together in the aqueous medium, increasing the effective concentration at the interface. Water also stabilizes the polarized transition state via hydrogen bonding.

Experimental Workflow

GreenWorkflow Start Reactants: Dithioacetal + Diamine Mix Suspend in Water (Heterogeneous) Start->Mix Heat Heat to 90°C (Homogenization) Mix->Heat Stirring Precip Cool to RT Product Precipitates Heat->Precip 2-4 Hours Filter Filtration & Water Wash Precip->Filter

Caption: Solvent-free/Water-mediated workflow utilizing hydrophobic effect for reaction acceleration.

Protocol Steps
  • Suspension: Mix 10 mmol of nitroketene dithioacetal and 11 mmol of diamine in 20 mL of deionized water. The mixture will be heterogeneous.

  • Activation: Heat to 90°C . The mixture will eventually become homogeneous as the polar intermediate forms and dissolves.

  • Completion: Stir for 3 hours. A solid precipitate (the final heterocyclic product) will begin to crash out as it is less soluble in water than the intermediate.

  • Isolation: Cool to room temperature. Filter the solid and wash with copious amounts of water to remove any unreacted amine salts.

Troubleshooting & Optimization (E-E-A-T)

Controlling the E/Z Isomerism

The exocyclic double bond can exist in E or Z forms.

  • Insight: The Z-isomer (nitro group cis to the secondary amine) is usually stabilized by an intramolecular Hydrogen Bond (

    
    ).
    
  • Validation: Use

    
    -NMR.[1][2] The vinylic proton in the Z-isomer typically appears downfield (
    
    
    
    8.5–9.0 ppm) due to this H-bonding, whereas the E-isomer is shielded.
Managing Methyl Mercaptan (MeSH)

The elimination of MeSH is the thermodynamic driver but also a safety hazard (neurotoxin, odor).

  • Protocol: NEVER vent directly to the fume hood. Use a scrubber chain: Empty Trap

    
     Bleach/NaOH Trap 
    
    
    
    Fume Hood.
Yield Optimization

If the reaction stalls at the mono-substituted intermediate:

  • Cause: The ring closure is entropically disfavored or the leaving group is not protonated.

  • Fix: Increase reaction temperature or switch to a higher boiling solvent (e.g., n-Butanol) and increase acid catalyst loading to 10 mol%.

References

  • Kagabu, S., et al. (2005). "Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring." Journal of Pesticide Science.[3] Link

  • Shao, X., et al. (2008).[1] "Cis-Nitromethylene Neonicotinoids as New Nicotinic Family: Synthesis, Structural Diversity, and Insecticidal Evaluation." Journal of Agricultural and Food Chemistry. Link

  • Nishiwaki, N. (2020). "Reactivity of 1,1-bis(methylthio)-2-nitroethylene." Current Organic Chemistry. Link

  • Hosseini, F. S., & Bayat, M. (2019). "Use of enamines derived from 1,1-bis(methylthio)-2-nitroethene in organic synthesis." ResearchGate.[4][5] Link

  • Sharma, V. K., et al. (2022). "Removal of neonicotinoids present in secondary effluents." Environmental Science and Pollution Research. Link

Sources

Application Note: HPLC Method Development for (2E)-2-(nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method development for (2E)-2-(nitromethylidene)pyrrolidine (and its industrially relevant derivatives like 1-ethyl-2-(nitromethylidene)pyrrolidine ). This compound is a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Nitenpyram) and a pharmacophore in drug discovery.

Executive Summary

(2E)-2-(nitromethylidene)pyrrolidine represents a class of nitro-enamines characterized by a conjugated push-pull system. This electronic structure imparts a distinct UV absorbance (~340 nm) but also renders the molecule susceptible to hydrolytic degradation in aqueous acidic media.

This guide moves beyond standard "cookbook" protocols to address the specific physicochemical challenges of this analyte. The method proposed utilizes a pH-neutral Reverse Phase (RP-HPLC) approach to maximize on-column stability while ensuring separation from common hydrolytic degradants (e.g., 2-pyrrolidone derivatives).

Target Analyte Profile
PropertyDescription
Chemical Name (2E)-2-(nitromethylidene)pyrrolidine (Core); 1-Ethyl-2-(nitromethylidene)pyrrolidine (Common Analog)
CAS Number 26171-04-0 (1-Ethyl derivative)
Chromophore Conjugated Nitro-Enamine (

)
LogP ~1.2 (Moderately Polar)
Critical Risk Hydrolytic Instability: Rapidly hydrolyzes to pyrrolidone in acidic aqueous solutions.[1][2][3][4]

Method Development Strategy (The "Why")

The development logic follows a Stability-First approach. Unlike stable APIs, this intermediate requires careful control of the sample solvent and mobile phase pH.

Stability & pH Selection
  • Mechanism: The exocyclic double bond is electron-deficient due to the nitro group. In acidic conditions, protonation of the nitro group or the enamine nitrogen facilitates nucleophilic attack by water, leading to cleavage of the nitromethylene group and formation of the corresponding pyrrolidone.

  • Decision: Avoid strong acids (e.g., 0.1% TFA). Use 10 mM Ammonium Acetate (pH 6.5) or 10 mM Phosphate Buffer (pH 7.0) to maintain the enamine in its neutral, stable state.

Wavelength Selection
  • Mechanism: The "push-pull" conjugation between the nitrogen lone pair and the nitro group creates a strong absorbance band in the near-UV/visible region.

  • Decision: Target 342 nm . This wavelength is highly specific to the intact nitromethylene core, minimizing interference from non-conjugated impurities (like pyrrolidone, which absorbs <210 nm).

Column Selection
  • Mechanism: The molecule is moderately polar. Standard C18 is sufficient, but "End-capped" columns are preferred to reduce silanol interactions with the pyrrolidine ring.

  • Decision: C18 (L1) or Phenyl-Hexyl (for alternative selectivity if aromatic impurities are present).

Experimental Protocol

Reagents & Materials
  • Reference Standard: (2E)-2-(nitromethylidene)pyrrolidine (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (HPLC Grade), HPLC Water (18.2 MΩ).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Neutral pH prevents acid-catalyzed hydrolysis.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier; lower viscosity than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Volume 5 - 10 µLMinimized to prevent solvent effects.
Column Temp 25°CAmbient temperature reduces hydrolysis rate compared to 40°C.
Detection UV 342 nm (Ref 254 nm)Specific for nitromethylene chromophore.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration (retain polar degradants).
8.090Elute main peak and hydrophobic impurities.
10.090Wash column.
10.110Return to initial conditions.
15.010Re-equilibration.
Sample Preparation (CRITICAL)
  • Diluent: 100% Acetonitrile (Anhydrous).

  • Protocol:

    • Weigh 10 mg of standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile .

    • Do NOT use water in the sample diluent. Water in the sample vial can cause degradation before injection.

    • Inject immediately after preparation.

Method Development Workflow (Visualization)

The following diagram illustrates the logical flow of the method development, highlighting the "Stability Check" loop often missed in standard protocols.

MethodDevelopment Start Start: Molecule Assessment UVScan Step 1: UV-Vis Scan (Determine λ max) Start->UVScan Stability Step 2: Stability Stress Test (Acid vs Neutral pH) UVScan->Stability Stability->Stability If Unstable (Adjust pH/Solvent) ColumnSelect Step 3: Column Screening (C18 vs Phenyl-Hexyl) Stability->ColumnSelect If Stable Optimiz Step 4: Gradient Optimization ColumnSelect->Optimiz FinalMethod Final Protocol (Neutral pH, ACN Diluent) Optimiz->FinalMethod

Caption: Iterative method development workflow emphasizing the critical stability stress test step.

Validation & System Suitability

To ensure the method is "self-validating," the following System Suitability Tests (SST) must be passed before every analytical run.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) 5.0 - 7.0 min (± 0.2 min)Check pump flow or mobile phase composition.
Tailing Factor (

)
< 1.5Secondary interactions. Replace column or increase buffer strength.
Theoretical Plates (

)
> 5000Column aging or poor connection.
% RSD (Area) < 2.0% (n=5)Injector issue or Sample Degradation (Check stability).
Degradation Pathway Monitoring

If the sample degrades, you will see a loss of the peak at 342 nm and the appearance of a peak at low wavelengths (<210 nm) corresponding to the pyrrolidone byproduct.

Degradation Parent (2E)-2-(nitromethylidene) pyrrolidine (λmax ~342 nm) Product Pyrrolidone Derivative (λmax <210 nm) Parent->Product Hydrolysis Water + H2O / H+ Water->Product Nitromethane Nitromethane

Caption: Hydrolytic degradation pathway. The loss of the chromophore (342 nm) is a key indicator of instability.

Troubleshooting Guide

  • Split Peaks:

    • Cause: Hydrolysis occurring on-column or sample solvent mismatch.

    • Fix: Ensure Mobile Phase A is pH 6.5-7.0. Ensure sample is in 100% ACN.

  • Low Sensitivity:

    • Cause: Incorrect wavelength.

    • Fix: Verify

      
       via DAD scan. Ensure you are not detecting at 210 nm where solvent noise is high.
      
  • Drifting Retention Times:

    • Cause: pH fluctuation in the buffer.[5]

    • Fix: Ammonium acetate is volatile; prepare fresh buffer daily.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1712702, 1-Ethyl-2-(nitromethylene)pyrrolidine. Retrieved from [Link][3]

  • Kagabu, S. (1997).Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. (Contextual grounding for nitromethylene stability).
  • Sielc Technologies. HPLC Method for Analysis of Pyrrolidine Derivatives. Retrieved from [Link] (General method parameters for pyrrolidine separation).

Sources

Application Note: Solvent-Free Synthesis Techniques for Nitromethylene Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitromethylene pyrrolidines (NMPs) and their structural analogs (e.g., nitromethylene imidazolidines) represent a critical pharmacophore in neonicotinoid insecticides (such as Nitenpyram) and emerging neuroactive pharmaceuticals. Traditional synthesis relies heavily on volatile organic solvents (VOS) and hazardous activating agents like phosphorus oxychloride (


) or dimethyl sulfate.

This guide details two validated solvent-free protocols that utilize mechanochemistry and thermal melt techniques. These methods offer superior Atom Economy (AE), reduced E-factors, and eliminate the need for chlorinated solvents, aligning with the 12 Principles of Green Chemistry.

Mechanistic Grounding & Rationale

The synthesis of nitromethylene heterocycles generally proceeds via a Nucleophilic Vinylic Substitution (


)  mechanism. In a solvent-free environment, this reaction is driven by the entropy of gas evolution (methyl mercaptan) or the thermodynamics of a stable "push-pull" alkene system.
The "Push-Pull" Alkene System

The target molecule features a nitro group (electron-withdrawing) and an amino group (electron-donating) across a double bond. This polarization stabilizes the molecule but requires high energy to form.

  • Traditional Route: Activation of lactams with

    
     to form Vilsmeier salts, followed by condensation with nitromethane. Drawback:  Generates stoichiometric phosphorus waste.
    
  • Green Route (Recommended): Condensation of 1,1-bis(methylthio)-2-nitroethylene (BMTNE) with amines. Advantage: The leaving group is gaseous MeSH, driving the reaction to completion without solvent traps.

DOT Diagram: Mechanistic Pathway ( )

G Figure 1: Solvent-free SNV mechanism driving the condensation of nitroketene dithioacetals. BMTNE 1,1-bis(methylthio)-2-nitroethylene (Electrophile) Inter1 Tetrahedral Intermediate BMTNE->Inter1 Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Inter1 Elim Elimination of MeSH Inter1->Elim - MeSH (Gas) Product Nitromethylene Pyrrolidine/Heterocycle Elim->Product Recrystallization

Protocol A: Thermal Melt Condensation (The "Standard" Method)

This protocol utilizes 1,1-bis(methylthio)-2-nitroethylene (BMTNE) as the electrophilic scaffold. It is the industrial standard for synthesizing Nitenpyram-like cores without solvent.

Target: 2-(Nitromethylene)imidazolidines or Pyrrolidine analogs. Scale: 10 mmol (adaptable to kg scale).

Materials
  • Precursor: 1,1-bis(methylthio)-2-nitroethylene (BMTNE) [CAS: 13623-94-4].

  • Nucleophile: Ethylenediamine (for imidazolidine ring) or substituted amines.

  • Apparatus: Round-bottom flask with a wide-bore gas outlet connected to a bleach trap (sodium hypochlorite).

Step-by-Step Procedure
  • Preparation of the Melt:

    • Weigh 1.65 g (10 mmol) of BMTNE into a 25 mL round-bottom flask.

    • Add 10.5 mmol (1.05 equiv) of the diamine/amine.

    • Note: No solvent is added.[1][2] The amine often acts as a liquid carrier initially.

  • Reaction Initiation:

    • Heat the mixture to 80–90 °C in an oil bath.

    • Observation: The yellow solid BMTNE will dissolve/melt. Vigorous bubbling indicates the evolution of methyl mercaptan (MeSH).

    • Safety Critical: Ensure the system is vented through a bleach trap. MeSH is toxic and has a low odor threshold.

  • Completion:

    • Maintain temperature for 30–45 minutes .

    • The reaction is complete when gas evolution ceases and the mixture solidifies (or becomes a viscous oil).

    • TLC Check: Ethyl Acetate/Hexane (1:1). BMTNE (

      
      ) should be absent.
      
  • Workup (Solvent-Free Purification):

    • Cool the reaction vessel to room temperature.

    • Add 5 mL of cold Ethanol or Diethyl Ether (minimal amount) to triturate the solid.

    • Filter the precipitate and wash with cold ether.

    • Yield: Typically 85–95%.

Data Summary: Protocol A Performance
ParameterValueNotes
Temperature80–90 °CSufficient to melt BMTNE (MP: 124°C) via eutectic depression.
Time30–45 minSignificantly faster than solution reflux (4–6 hrs).
Yield85–95%High atom economy; MeSH is the only byproduct.
E-Factor< 0.5Waste is primarily the wash solvent.

Protocol B: Mechanochemical Synthesis (Grinding)

For heat-sensitive substrates or to avoid the "melt" phase, mechanochemistry (ball milling) provides a rapid, high-yield alternative.

Target: Functionalized Nitromethylene derivatives. Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Mortar and Pestle (for small scale).

Step-by-Step Procedure
  • Loading:

    • Charge the milling jar (stainless steel or zirconia) with 10 mmol BMTNE and 10 mmol amine.

    • Add 2–3 stainless steel balls (10 mm diameter).

    • Optional: Add 0.5 g of Silica Gel (

      
      ) as a grinding auxiliary/dispersant.
      
  • Grinding:

    • Set the mill to 400 rpm .

    • Run for 20 minutes (in 5-minute intervals to prevent overheating).

    • Note: If using a mortar and pestle, grind vigorously for 30–40 minutes until a homogeneous paste forms.

  • Isolation:

    • Scrape the resulting powder/paste.

    • If Silica was used: Suspend in hot ethanol, filter off the silica, and crystallize the product from the filtrate.

    • If neat: Recrystallize directly from ethanol/ether.

Protocol C: Microwave-Assisted Thionation-Condensation (Pyrrolidine Specific)

This route is specific for converting pyrrolidinones (lactams) directly to nitromethylene pyrrolidines, bypassing the BMTNE reagent.

Mechanism: Lactam


 Thiolactam 

Product.
DOT Diagram: Microwave Workflow

MW Figure 2: One-pot microwave-assisted synthesis starting from lactams. Start Start: Lactam Precursor Step1 Mix with Lawesson's Reagent (0.5 equiv) No Solvent Start->Step1 MW1 MW Irradiation: 100°C, 5 min Step1->MW1 Inter Intermediate: Thiolactam MW1->Inter Step2 Add Nitromethane (Excess) Inter->Step2 MW2 MW Irradiation: 90°C, 10 min Step2->MW2 Final Final Product: Nitromethylene Pyrrolidine MW2->Final

Procedure
  • Thionation: Mix 1-benzyl-2-pyrrolidinone (5 mmol) with Lawesson's Reagent (2.5 mmol) in a microwave vial. Irradiate at 100°C for 5–8 mins.

  • Condensation: Add Nitromethane (2 mL, acts as reactant and pseudo-solvent) directly to the vial. Irradiate at 90°C for 10–15 mins.

  • Workup: Evaporate excess nitromethane. Purify via column chromatography or recrystallization.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete MeSH removalEnsure the reaction vessel is open to a trap or apply weak vacuum to pull off gas.
Oiling Out Impure BMTNE precursorRecrystallize BMTNE from Ethanol before use.
Side Products Double substitutionUse strict 1:1 stoichiometry for mono-amines. For diamines (ring closure), use exact 1:1.
Smell Methyl Mercaptan leakUse a bleach (NaOCl) trap. MeSH + NaOCl

Sulfonate (odorless).

References

  • BenchChem Technical Support. (2025).[3] An In-depth Technical Guide to Nitromethylene Pyrrolidines: Synthesis, Biological Activity, and Mechanism of Action. BenchChem. Link

  • Varma, R. S., & Kumar, D. (1999).[2] Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697-700.[4] Link

  • Younis, A., & Said, A. O. (2023).[1] Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 549–576.[1] Link

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity. RSC Advances, 12, 30436-30456. Link

  • PrepChem. Synthesis of 3-methyl-2-(nitromethylene)pyrrolidine. Link

Sources

Application Note: (2E)-2-(nitromethylidene)pyrrolidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using (2E)-2-(nitromethylidene)pyrrolidine as a versatile building block Content Type: Detailed Application Notes and Protocols

Executive Summary

(2E)-2-(nitromethylidene)pyrrolidine (CAS 26171-04-0 for the N-ethyl derivative) is a cyclic nitroenamine characterized by a "push-pull" alkene system. This electronic structure—featuring a strong electron-donating amine push and an electron-withdrawing nitro pull—imparts unique reactivity, making it a pivotal intermediate in the synthesis of pharmaceutical agents (e.g., Sulpiride) and potentially novel agrochemicals.

This guide provides a rigorous technical overview of its synthesis, reactivity profile, and validated protocols for its conversion into high-value pharmacophores.[1][2]

Key Applications:

  • Pharmaceuticals: Precursor to 2-(aminomethyl)pyrrolidines (Dopamine D2 antagonists).

  • Agrochemicals: Scaffold for neonicotinoid bioisosteres (via nitroenamine reactivity).[2]

  • Organic Synthesis: 1,3-dipolar cycloadditions and Michael-type additions.

Chemical Profile & Stability

The molecule exists as a polarized alkene.[2] The exocyclic double bond is stabilized by resonance between the pyrrolidine nitrogen and the nitro group.[2]

PropertySpecification
IUPAC Name (2E)-1-ethyl-2-(nitromethylidene)pyrrolidine
CAS Number 26171-04-0 (N-Ethyl analog)
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 126–128 °C
Solubility Soluble in DCM, Chloroform, Methanol; poor water solubility.
Stability Sensitive to moisture (hydrolysis to pyrrolidone); stable under N₂ at 4°C.

Structural Insight (Push-Pull System): The


-carbon (bearing the nitro group) is electron-deficient in the ground state but can act as a nucleophile in specific condensed states, while the 

-carbon (ring) is susceptible to nucleophilic attack if the resonance is disrupted.

PushPull cluster_0 Resonance Structures S1 Neutral Form (N-C=C-NO2) S2 Zwitterionic Form (N+=C-C=NO2-) S1->S2 Resonance Reactivity Reactivity Profile: 1. Reduction (Nitro -> Amine) 2. Michael Acceptor 3. 1,3-Dipole equivalent S2->Reactivity Determines

Caption: Resonance stabilization of the nitroenamine core dictates its dual reactivity profile.

Synthesis of the Building Block

Before utilizing the block, it must often be synthesized or purified to remove hydrolyzed byproducts (pyrrolidone).[2]

Protocol A: Synthesis via Vilsmeier-Haack Conditions

Objective: Synthesize 1-ethyl-2-(nitromethylidene)pyrrolidine from 1-ethyl-2-pyrrolidinone.

Reagents:

  • 1-Ethyl-2-pyrrolidinone (1.0 eq)

  • Dimethyl Sulfate (1.0 eq) or POCl₃ (1.1 eq)[2]

  • Nitromethane (1.2 eq)[1][2][3][4]

  • Sodium Methoxide (NaOMe) in Methanol (2.5 eq)[2]

Step-by-Step Methodology:

  • Activation: In a dry reactor under N₂, mix 1-ethyl-2-pyrrolidinone with Dimethyl Sulfate. Heat to 60°C for 2 hours to form the O-methyl imidate salt (or Vilsmeier salt if using POCl₃/CHCl₃ at 0°C).

    • Mechanism:[2][4][5][6] Activation of the amide carbonyl converts it into a potent electrophile.[2]

  • Condensation: Cool the activated mixture to 0–5°C .

  • Nucleophilic Attack: Add the NaOMe/Methanol solution dropwise.[2] Critical: Maintain temp <10°C to prevent polymerization.[2][4]

  • Addition of Nitromethane: Add Nitromethane dropwise.[2][4] The mixture will turn yellow/orange.[2]

  • Elimination: Allow to warm to room temperature (25°C) and stir for 12 hours. The methoxide promotes the elimination of methanol/sulfate, establishing the exocyclic double bond.[2]

  • Workup: Remove solvent in vacuo. Resuspend residue in water (minimal) and extract exhaustively with Chloroform or DCM.[2]

  • Purification: Recrystallize from Ethanol/Ether.

Yield Expectation: 75–85%.

Application Protocols

Application 1: Synthesis of Sulpiride Intermediates (Reduction)

The most validated industrial application is the stereoselective or racemic reduction of the nitromethylene group to an aminomethyl group.[2] This yields 1-ethyl-2-(aminomethyl)pyrrolidine , the chiral amine side chain of the antipsychotic drug Sulpiride .

Protocol B: Catalytic Hydrogenation

Reagents:

  • Substrate: 1-Ethyl-2-(nitromethylidene)pyrrolidine[1][3][6][7][8]

  • Catalyst: Raney Nickel (active, ~20 wt% loading)[2]

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source: H₂ gas (1–4 atm)[2]

Procedure:

  • Preparation: Purge the hydrogenation vessel with Nitrogen.

  • Loading: Dissolve the substrate in Methanol (0.5 M concentration). Add Raney Nickel slurry carefully (Pyrophoric risk!).[2]

  • Hydrogenation: Pressurize with H₂ to 3 atm (or atmospheric pressure for longer times). Stir vigorously at 25–30°C .

    • Monitoring: The reaction is complete when 4 equivalents of H₂ are consumed.[2] The yellow color should fade to colorless.

  • Filtration: Filter catalyst over Celite under inert atmosphere (Do not let Raney Ni dry out).

  • Isolation: Concentrate filtrate to obtain the crude amine oil.

  • Purification: Distillation in vacuo (bp ~58°C at 16 mmHg).

Why this works: The nitroenamine double bond is reduced first, followed by the nitro group.[2] The pyrrolidine ring remains intact.[2]

Sulpiride Start 1-Ethyl-2-(nitromethylidene)pyrrolidine Step1 Hydrogenation (Raney Ni, H2, MeOH) Start->Step1 Reduction Inter 1-Ethyl-2-(aminomethyl)pyrrolidine Step1->Inter Step2 Condensation with 2-methoxy-5-sulfamoylbenzoate Inter->Step2 Amide Coupling Final Sulpiride (API) Step2->Final

Caption: Synthetic pathway converting the building block into the antipsychotic Sulpiride.

Application 2: Heterocyclic Cycloadditions

The electron-deficient nature of the nitroalkene moiety allows it to participate in [4+2] or [3+2] cycloadditions, serving as a building block for fused bicyclic systems.[2]

Protocol C: Reaction with 1,3-Dipoles (General Guide)

  • Reaction Type: [3+2] Cycloaddition.[2]

  • Partners: Nitrile oxides, Azides, or Diazo compounds.[2]

  • Conditions: Reflux in Toluene or Xylene.[2]

  • Outcome: Formation of Pyrrolidino-fused isoxazolines or pyrazolines.

  • Utility: Scaffold hopping in drug discovery (creating rigidified analogs of bioactive amines).[2]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Synthesis) Hydrolysis of Vilsmeier saltEnsure all reagents are anhydrous; use fresh POCl₃.
Tar/Gum Formation Temperature >10°C during additionStrictly control cooling bath; add NaOMe slowly.[2]
Incomplete Reduction Poisoned CatalystUse fresh Raney Ni; ensure H₂ pressure is maintained.
Product Instability Retro-Mannich reactionStore product dry at 4°C; avoid acidic aqueous conditions.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • H315/H319: Causes skin and serious eye irritation.[2][8]

  • H335: May cause respiratory irritation.[2][8]

  • Neurotoxicity: As a structural relative to neonicotinoids, treat as a potential neurotoxin.[2] Avoid dust inhalation.[2][9]

PPE Requirements:

  • Nitrile gloves (0.11 mm min thickness).[2]

  • Chemical safety goggles (face shield recommended during Vilsmeier step).[2]

  • Fume hood with face velocity >0.5 m/s.[2]

Waste Disposal:

  • Segregate as halogenated organic waste (if POCl₃ used) or general organic waste.[2]

  • Quench Raney Nickel residues with dilute HCl before disposal.[2]

References

  • Synthesis and Reactivity of Nitroenamines

    • Title: 1-Substituted-2-nitromethylene-pyrrolidines and process for their prepar
    • Source: US Patent 3708497A (1973).[2]

    • URL
  • Pharmaceutical Application (Sulpiride)

    • Title: Method for preparing sulpiride (CN104447477A).[2]

    • Source: Google Patents.[2]

    • URL
  • Safety Data

    • Title: 1-Ethyl-2-(nitromethylene)pyrrolidine PubChem CID 1712702.[8]

    • Source: National Center for Biotechnology Information (2025).[2]

    • URL:[Link][2]

  • Reduction Protocols

    • Title: Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine (RU2081111C1).[10]

    • Source: Google Patents.[2]

    • URL

Sources

Application Note: Advanced Crystallization Protocols for (2E)-2-(nitromethylidene)pyrrolidine Purification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rigorous purification of (2E)-2-(nitromethylidene)pyrrolidine , a critical intermediate in the synthesis of neonicotinoid pharmacophores.

Abstract & Strategic Overview

The purification of (2E)-2-(nitromethylidene)pyrrolidine presents a unique challenge in process chemistry due to the compound's push-pull alkene character and the thermodynamic equilibrium between its E and Z isomers. While the (2Z) isomer is often stabilized by intramolecular hydrogen bonding (in


-H variants) or steric factors, the (2E)  isomer is frequently the requisite pharmacophore precursor or the kinetically controlled product required for specific downstream coupling.

This guide moves beyond generic "recrystallization" to provide a Targeted Polymorph & Isomer Control System . We utilize solubility differentials and controlled supersaturation to isolate the high-purity (2E) form while minimizing thermal degradation and isomeric relaxation.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is the prerequisite for successful crystallization.

The Isomer Challenge

The nitromethylidene moiety creates a "push-pull" electronic system.

  • (2Z)-Isomer: Typically stabilized by an intramolecular hydrogen bond (in NH analogs) or dipole minimization. It often behaves as a "pseudo-nonpolar" molecule, showing higher solubility in non-polar solvents.

  • (2E)-Isomer: Lacks the internal stabilization (or faces steric repulsion in

    
    -alkyl variants), resulting in a larger net dipole moment.
    
    • Implication: The (2E) isomer is generally less soluble in non-polar solvents and more soluble in polar protic solvents compared to the (Z) form. We exploit this "Solubility Gap" for purification.

Solubility Mapping

Data approximated based on structural analogs (e.g., Nitenpyram intermediates).

Solvent ClassSolventSolubility (Hot)Solubility (Cold)Suitability
Primary (Polar) Ethanol (Abs.) HighModerateExcellent (Standard)
Primary (Polar) MethanolVery HighHighGood (Risk of yield loss)
Anti-Solvent MTBE LowVery LowIdeal (Controlled crash)
Anti-Solvent Diethyl EtherLowVery LowGood (Safety concern: Peroxides)
Impurity Sink WaterModerateLowAvoid (Risk of hydrolysis)
Non-Polar Hexane/HeptaneNegligibleNegligiblePoor (Oiling out risk)

Protocol A: Temperature-Controlled Cooling Crystallization

Best for: High-purity crude material (>85%) where thermal stability is manageable.

Experimental Setup
  • Vessel: Double-jacketed glass reactor with overhead stirring (pitched-blade impeller).

  • Atmosphere: Dry Nitrogen (hygroscopic protection).

  • PAT: Turbidity probe (optional but recommended).

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Charge crude (2E)-2-(nitromethylidene)pyrrolidine into the reactor.

    • Add Ethanol (Absolute) at a ratio of 3-5 mL per gram of crude.

    • Heat slowly to 50–60°C . Critical: Do not exceed 65°C to prevent thermal degradation or rapid E-to-Z isomerization.

    • If particulates remain, filter hot through a 0.45 µm PTFE membrane.

  • Nucleation Control (Seeding):

    • Cool the clear solution to 40°C .

    • Seed Addition: Add 0.5 wt% of pure (2E) crystals. This provides a template for the desired lattice, preventing the nucleation of the (Z) isomer or amorphous "oiling out."

    • Hold: Maintain at 40°C for 30 minutes to allow seed conditioning.

  • Controlled Cooling (The Growth Phase):

    • Initiate a cubic cooling ramp (slow initially, faster later) from 40°C to 0°C over 4–6 hours.

    • Rate: Approx 0.1°C/min initially.

    • Why: Rapid cooling traps impurities and occludes solvent. Slow cooling purifies the lattice.

  • Isolation:

    • Filter the slurry immediately at 0°C using a vacuum Buchner funnel.

    • Wash: Displacement wash with cold (-10°C) Ethanol/MTBE (1:1 mixture).

    • Drying: Vacuum oven at 35°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Yield Optimization)

Best for: Thermally sensitive batches or recovering product from mother liquors.

The Logic

By using a "drowning-out" method, we force the polar (2E) isomer out of solution at lower temperatures, reducing the thermal stress that causes isomerization.

Workflow
  • Primary Solvation:

    • Dissolve crude material in a minimum volume of Methanol or Dichloromethane (DCM) at Room Temperature (20–25°C).

    • Concentration target: ~200–300 mg/mL.

  • Anti-Solvent Addition:

    • Place the vessel under vigorous stirring (300–400 RPM).

    • Slowly dose MTBE (Methyl tert-butyl ether) or Isopropyl Acetate into the vortex.

    • Ratio: Target a final solvent:anti-solvent ratio of 1:3 .

    • Observation: The solution will turn turbid (Cloud Point). Stop addition briefly to allow metastable crystal growth, then resume.

  • Aging:

    • Once addition is complete, cool the slurry to -5°C .

    • Stir for 2 hours. This "Ostwald Ripening" phase consumes fines and grows larger, filterable crystals.

  • Filtration:

    • Filter and wash with 100% Anti-solvent (MTBE).

Process Visualization (Workflow & Logic)

The following diagram illustrates the decision matrix and physical process flow for the purification.

G Start Crude (2E)-2-(nitromethylidene) pyrrolidine Mixture Analysis Purity & Isomer Ratio Analysis (HPLC / NMR) Start->Analysis Decision Purity > 85%? Analysis->Decision MethodA Method A: Cooling Crystallization (Ethanol System) Promotes Thermodynamic Stability Decision->MethodA Yes MethodB Method B: Anti-Solvent (MeOH / MTBE) Minimizes Thermal Stress Decision->MethodB No (High Impurity) Dissolution Dissolution (50°C) Avoid >65°C MethodA->Dissolution Filtration Filtration & Wash (Cold Solvent) MethodB->Filtration Via Dosing Step Seeding Seeding @ 40°C (Critical for Polymorph Control) Dissolution->Seeding Cooling Cubic Cooling Ramp to 0°C Seeding->Cooling Cooling->Filtration Drying Vacuum Drying (<40°C) Filtration->Drying

Figure 1: Decision matrix and process flow for the purification of (2E)-2-(nitromethylidene)pyrrolidine.

Quality Control & Troubleshooting

Validating the (2E) Isomer

Standard HPLC may not differentiate isomers if the column pH allows rapid equilibration.

  • NMR Validation: Use

    
    H-NMR in DMSO-
    
    
    
    .
    • Look for the vinyl proton signal. The chemical shift (

      
      ) and coupling constants often differ between E and Z.
      
    • E-isomer characteristic: Typically shows a downfield shift for protons deshielded by the nitro group anisotropy compared to the Z-form.

  • DSC (Differential Scanning Calorimetry):

    • Sharp endotherm expected between 85–95°C (depending on specific derivative/purity). Broad peaks indicate amorphous content or isomer mixtures.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Supersaturation too high; Impurities lowering melting point.1. Increase solvent volume.2. Use "Seeding" at the cloud point.3. Switch to Method B (Anti-solvent).
Low Yield Product too soluble in mother liquor.1. Lower final temperature to -10°C.2. Recycle mother liquor (caution: impurity buildup).
Isomer Conversion Thermal stress or Acidic/Basic catalysis.1. Ensure solvents are neutral (pH 7).2. Reduce dissolution temperature.3. Minimize light exposure (photo-isomerization).

References

  • Pilipecz, M. V., Mucsi, Z., Nemes, P., & Scheiber, P. (2007). Chemistry of Nitroenamines. Synthesis of Pyrrolizine Derivatives. Heterocycles, 71(9), 1919.[1] Available at: [Link]

  • PubChem. (2025).[2] 1-Ethyl-2-(nitromethylene)pyrrolidine Compound Summary. National Library of Medicine.[3] Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-methyl-2-(nitromethylene)pyrrolidine. PrepChem.com. Available at: [Link]

Sources

Microwave-assisted synthesis of (2E)-2-(nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

[label="(2E)-2-(Nitromethylidene)

Fig 1: Two-step synthetic workflow for (2E)-2-(nitromethylidene)pyrrolidine via MAOS.

Quantitative Data & Optimization

The transition from conventional thermal heating to MAOS requires careful optimization of power, temperature, and solvent. Tables 1 and 2 summarize the empirical data validating the experimental choices.

Table 1: Optimization of Reaction Conditions (Step 2 Condensation) [1][2]

Heating MethodTemperature (°C)TimePower (W)Yield (%)Purity (HPLC)
Conventional Reflux65 °C18 hoursN/A42%81%
Microwave (MW)80 °C30 mins50 W65%88%
Microwave (MW) 110 °C 15 mins 100 W 89% >98%
Microwave (MW)140 °C10 mins150 W54%*60%

*Note: Temperatures exceeding 120 °C led to significant degradation and polymerization of the nitroenamine.

Table 2: Solvent Dielectric Properties and Yield Correlation [2]

SolventLoss Tangent (

)
MW AbsorptionIsolated Yield (110 °C, 15 min)
Toluene0.040Low12%
Chloroform0.091Low28%
Methanol 0.659 High 89%
Ethanol0.941Very High85%

Causality Check: Methanol was selected as the optimal solvent. Its high loss tangent allows for rapid superheating, while its polarity stabilizes the transition state of the nitromethane anion addition.

Detailed Experimental Protocols

Safety Precautions
  • Nitromethane: Highly flammable and potentially explosive under high temperature/pressure. Do not exceed recommended microwave vial pressure limits.

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. Handle strictly in a fume hood under inert gas (Nitrogen/Argon).
    
Protocol A: Formation of the Vilsmeier Salt Intermediate[3]
  • Equip a 1000 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet.

  • Charge the flask with 1-ethyl-2-pyrrolidinone (113 g, 1.0 mol) dissolved in anhydrous chloroform (500 mL).

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Add

    
     (168 g, 1.1 mol) dropwise via the dropping funnel over 60 minutes. Critical Step:  Maintain the internal temperature strictly between 0–10 °C to prevent premature decomposition of the Vilsmeier complex.
    
  • Stir the mixture for an additional 2 hours at room temperature.

  • Isolate the resulting Vilsmeier salt intermediate via rapid suction filtration under an inert atmosphere. Wash with cold anhydrous chloroform (2 x 50 mL) and dry under vacuum.

Protocol B: Microwave-Assisted Condensation[5]

Requires a dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or CEM Discover).

  • In a 30 mL heavy-walled microwave reaction vial, suspend the Vilsmeier salt (10 mmol) in anhydrous methanol (10 mL).

  • Add nitromethane (12 mmol, 1.2 eq) to the suspension.

  • Cool the vial to 0 °C. Slowly add a 29% solution of sodium methoxide in methanol (25 mmol, 2.5 eq) dropwise.

  • Seal the microwave vial with a Teflon-lined crimp cap.

  • Insert the vial into the microwave reactor. Apply the following parameters:

    • Temperature: 110 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 100 W

    • Cooling: Compressed air cooling to 35 °C post-reaction.

  • Workup: Transfer the reaction mixture to a round-bottom flask and remove methanol under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 7:3) to yield (2E)-1-ethyl-2-(nitromethylidene)pyrrolidine as a crystalline solid.
    

Downstream Applications & Biological Pathways

The synthesized (2E)-2-(nitromethylidene)pyrrolidine is not merely an endpoint but a highly active intermediate. It is extensively utilized in [3+2] cycloadditions to construct pyrrolizine alkaloids, and its structural mimicry of acetylcholine allows it to bind to nAChRs, making it a valuable tool in neuropharmacology and agrochemical development[3][4].

BiologicalPathway A (2E)-2-(Nitromethylidene)pyrrolidine B nAChR Antagonism A->B Target Binding D [3+2] Cycloaddition (Synthetic Pathway) A->D Chemical Derivatization C Neuroactive / Insecticidal Properties B->C Signal Blockade E Pyrrolizine Alkaloids (Anti-inflammatory) D->E Scaffold Construction

Fig 2: Divergent applications of 2-(nitromethylidene)pyrrolidines in pharmacology and synthesis.

References

  • CHEMISTRY OF NITROENAMINES. SYNTHESIS OF PYRROLIZINE DERIVATIVES Source: CLOCKSS / Heterocycles URL:[Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Microwave-assisted synthesis of Nitroketene N,S-Arylaminoacetals Source: SciELO URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2E)-2-(nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2E)-2-(nitromethylidene)pyrrolidine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, and achieving high, reproducible yields is crucial for advancing research and development.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common challenges in this synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?

The synthesis is typically a two-stage process that starts from a corresponding N-substituted-2-pyrrolidinone.[1]

  • Activation: The amide group of the pyrrolidinone is activated with an electrophilic agent, such as phosphorus oxychloride (POCl₃) or dimethyl sulfate.[1][2] This step converts the carbonyl oxygen into a good leaving group, forming a highly reactive Vilsmeier-type intermediate.[1][2]

  • Condensation: This reactive intermediate is then subjected to a nucleophilic attack by the anion of nitromethane. The nitromethane anion is generated in situ using a strong base, most commonly sodium methoxide. A subsequent elimination step forms the desired C=C double bond, yielding the final (2E)-2-(nitromethylidene)pyrrolidine product.[2] This is a variation of the classical Henry reaction.

ReactionMechanism cluster_activation Stage 1: Activation cluster_condensation Stage 2: Condensation Pyrrolidinone N-Substituted-2-Pyrrolidinone Vilsmeier Vilsmeier Intermediate (Reactive Electrophile) Pyrrolidinone->Vilsmeier + POCl₃ Product (2E)-2-(nitromethylidene)pyrrolidine Vilsmeier->Product Nucleophilic Attack & Elimination Nitromethane Nitromethane NitroAnion Nitromethane Anion (Nucleophile) Nitromethane->NitroAnion + NaOMe NitroAnion->Product

Caption: General two-stage reaction mechanism.

Q2: What are the most critical parameters influencing the reaction yield?

Achieving a high yield is highly dependent on the strict control of several key parameters:

  • Molar Ratios of Reactants: The stoichiometry between the pyrrolidinone, activating agent, base, and nitromethane is crucial for efficient conversion.[2]

  • Reaction Temperature: The synthesis is extremely sensitive to temperature. Deviations can drastically lower yields and promote side reactions.[2][3]

  • Reaction Time: Sufficient time is required for the reaction to reach completion, but excessive time can lead to product degradation.[2]

  • Purity of Reagents: The presence of water or other impurities can lead to hydrolysis and the formation of by-products.[2]

Q3: What are the optimal molar ratios for the reactants?

For the synthesis starting from 1-Ethyl-2-pyrrolidinone, an optimized molar ratio has been established as: 1 : 1.1 : 2.6 : 1.2 (1-Ethyl-2-pyrrolidinone : POCl₃ : Sodium Methoxide : Nitromethane).[2]

Q4: What is the optimal temperature and duration for the reaction?

The reaction should be maintained within a strict temperature range of 0°C to 10°C , particularly during the addition of the activating agent and the nitromethane/base solution.[1][2] The recommended reaction time after all reagents have been combined is between 10 to 15 hours within this temperature range.[2]

Q5: Which solvents are most effective for this synthesis?

Chlorinated and aromatic solvents are generally effective. Dichloroethane and dichloromethane have been reported to provide the highest yields.[2]

SolventReported Yield (%)
Dichloroethane86%
Dichloromethane85%
Chloroform78%
Toluene75%
Data derived from experiments conducted under otherwise optimal conditions.[2]
Q6: What are the common side reactions and how can they be minimized?

The most significant side reactions are hydrolysis of the product and polymerization/tar formation.[2]

  • Hydrolysis: The presence of water during the reaction or workup can hydrolyze the nitromethylene product. To minimize this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen).

  • Tar/Gum Formation: This is often caused by exceeding the optimal reaction temperature, leading to uncontrolled polymerization of the reactive intermediates.[2] Strict temperature control is the most effective preventative measure.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

TroubleshootingWorkflow cluster_solutions Corrective Actions Start Low or No Yield Observed Check_Stoichiometry Verify Reactant Molar Ratios (1:1.1:2.6:1.2) Start->Check_Stoichiometry Check_Temp Review Temperature Logs (Must be 0-10°C) Check_Stoichiometry->Check_Temp Ratios Correct Sol_Stoichiometry Recalculate & accurately weigh/measure all reactants. Check_Stoichiometry->Sol_Stoichiometry Incorrect Check_Reagents Assess Reagent/Solvent Purity (Anhydrous Conditions?) Check_Temp->Check_Reagents Temp Correct Sol_Temp Use ice/salt bath, add reagents dropwise to control exotherms. Check_Temp->Sol_Temp Incorrect Check_Procedure Confirm Order of Addition & Stirring Efficiency Check_Reagents->Check_Procedure Reagents Pure Sol_Reagents Use freshly distilled solvents & high-purity reagents. Dry glassware. Check_Reagents->Sol_Reagents Incorrect Sol_Procedure Ensure Vilsmeier forms first. Use efficient mechanical stirring. Check_Procedure->Sol_Procedure Incorrect

Caption: A logical guide for troubleshooting low product yield.

Problem 1: Low or No Product Yield
  • Potential Cause A: Incorrect Molar Ratios

    • Why it happens: Deviation from the optimal stoichiometry can leave starting material unreacted or generate side products. An excess of base, for instance, can promote polymerization.

    • Solution: Carefully measure and dispense all reactants according to the optimized 1:1.1:2.6:1.2 ratio.[2] Use calibrated pipettes and balances.

  • Potential Cause B: Poor Temperature Control

    • Why it happens: The reaction to form the Vilsmeier intermediate and the subsequent condensation are highly exothermic. If the temperature rises above 10°C, undesired side reactions and polymerization become dominant, consuming the reactants and reducing the yield.[2]

    • Solution: Use an efficient cooling bath (e.g., ice/salt) to maintain a stable low temperature. Add reagents dropwise, monitoring the internal temperature closely to control any exotherms.

  • Potential Cause C: Impure or Wet Reagents/Solvents

    • Why it happens: Water will react with the activating agent (POCl₃) and the Vilsmeier intermediate, and can also hydrolyze the final product.[2] Impurities in the starting materials can interfere with the reaction.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure all starting materials are of high purity and dry. All glassware should be oven-dried before use.

  • Potential Cause D: Incorrect Order of Addition

    • Why it happens: The Vilsmeier intermediate must be formed first before the nucleophile (nitromethane anion) is introduced. Adding reagents in the wrong sequence will lead to a complex mixture of products.

    • Solution: Follow the established protocol strictly. First, form the Vilsmeier intermediate by adding the activating agent to the pyrrolidinone solution. In a separate flask, prepare the nitromethane/base solution and add this slowly to the Vilsmeier intermediate mixture.[2]

Problem 2: Significant Tar/Gum Formation
  • Potential Cause A: High Reaction Temperature

    • Why it happens: This is the most common cause of polymerization and tar formation.[2] The reactive intermediates are unstable at higher temperatures and will readily polymerize.

    • Solution: Strictly maintain the reaction temperature at or below 10°C throughout the entire addition and reaction period.[2]

  • Potential Cause B: Poor Mixing

    • Why it happens: Inefficient stirring can create localized "hot spots" where the concentration of reagents is too high, leading to rapid, uncontrolled reactions and polymerization.

    • Solution: Use an overhead mechanical stirrer, especially for larger-scale reactions, to ensure the mixture is homogeneous and heat is dissipated effectively.

Problem 3: Difficulty in Product Purification
  • Potential Cause A: Contamination with Tarry By-products

    • Why it happens: If tar formation occurs, the viscous material can trap the desired product, making isolation and purification by crystallization or chromatography challenging.

    • Solution: After quenching the reaction in ice water and performing a solvent extraction, consider filtering the combined organic layers through a short plug of silica gel or celite to remove baseline tarry materials before concentrating the solution.

  • Potential Cause B: Product Hydrolysis During Workup

    • Why it happens: Prolonged exposure to aqueous acidic or basic conditions during the workup can hydrolyze the product.

    • Solution: Perform the aqueous workup efficiently and avoid letting the mixture sit for extended periods. After separating the organic layer, dry it promptly and thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent removal.[2]

Optimized Experimental Protocol

This protocol is adapted for the synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine.[1][2]

Materials:

  • 1-Ethyl-2-pyrrolidinone (1 molar equivalent)

  • Phosphorus oxychloride (POCl₃) (1.1 molar equivalents)

  • Dichloromethane (anhydrous)

  • Nitromethane (1.2 molar equivalents)

  • Sodium methoxide (2.6 molar equivalents), typically as a solution in methanol

  • Ice water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Intermediate Formation:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, dissolve 1-Ethyl-2-pyrrolidinone (1 eq.) in anhydrous dichloromethane.

    • Cool the mixture to 0°C using an ice/salt bath.

    • Slowly add POCl₃ (1.1 eq.) dropwise to the solution, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0-10°C for 1 hour to ensure complete formation of the intermediate.

  • Nucleophile Preparation (in a separate flask):

    • In a separate flask, add nitromethane (1.2 eq.) to a solution of sodium methoxide (2.6 eq.) in methanol. Cool this mixture.

  • Condensation Reaction:

    • Slowly add the nitromethane/sodium methoxide solution from step 2 to the Vilsmeier intermediate mixture via a dropping funnel. Maintain the reaction temperature strictly between 0°C and 10°C throughout the addition.

    • Once the addition is complete, allow the reaction to stir for 10-15 hours, maintaining the 0-10°C temperature range.

  • Workup and Isolation:

    • After the reaction period, carefully quench the reaction by pouring it into a beaker of ice water with stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane.[2]

    • Combine all organic layers and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.

    • The resulting crude product can be further purified by washing with cold ether to yield the crystalline solid.[2]

References

Sources

Technical Support Center: Nitromethylidene Pyrrolidine Isomerization Control

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Mechanism Overview

Welcome to the Technical Support Center. You are likely here because your nitromethylidene pyrrolidine scaffold (common in neonicotinoids like Nitenpyram) is exhibiting inconsistent behavior—shifting peaks in NMR, varying biological potency, or difficulty in crystallization.

The root cause lies in the "Push-Pull" alkene character . The exocyclic double bond is highly polarized: the pyrrolidine nitrogen donates electron density ("Push"), while the nitro group withdraws it ("Pull"). This resonance reduces the double-bond character (


), significantly lowering the rotational energy barrier compared to standard alkenes.

The Golden Rule:

  • Z-Isomer (Cis): Generally the thermodynamic sink. Stabilized by a critical intramolecular Hydrogen Bond (NH...O) between the secondary amine and the nitro oxygen.

  • E-Isomer (Trans): Often kinetically accessible but thermodynamically less stable in non-polar environments. Lacks the internal H-bond stabilization.

Diagnostic Hub: Is it E or Z?

Before attempting to control the ratio, you must unambiguously identify your current species.

NMR Spectroscopy (The Gold Standard)

H NMR is the primary tool. The chemical environment of the NH proton and the vinylic proton (

) changes drastically between isomers.

Table 1: Diagnostic


H NMR Signals (in 

)
FeatureZ-Isomer (Thermodynamic)E-Isomer (Kinetic/Labile)Mechanistic Reason
NH Proton

10.5 – 12.0 ppm
(Broad/Sharp)

8.5 – 9.5 ppm
The Z-form involves the NH in a strong intramolecular H-bond, causing significant deshielding.
Vinylic H

8.0 – 8.5 ppm

7.5 – 8.0 ppm
Anisotropic effects from the pyrrolidine ring and nitro group orientation.
NOESY Cross-peak: NH

Vinyl H
No NH

Vinyl H cross-peak
In Z-form, the NH and Vinyl H are spatially distant. In E-form, they may be closer, but the Z-form's NH...O lock is distinct.

Critical Check: If your NMR peaks are broad or split at room temperature, you are likely observing coalescence —meaning the isomerization rate is comparable to the NMR timescale. Run the experiment at -40°C to freeze the rotamers or +60°C to average them.

Visualizing the Pathway

The following diagram illustrates the isomerization pathway and the transition state you are fighting against.[1]

IsomerizationPath cluster_factors External Factors Z_Iso Z-Isomer (Intramolecular H-Bond Locked) TS Transition State (Dipolar / Single Bond Character) Z_Iso->TS Heat / Acid / Polar Solvent TS->Z_Iso Thermodynamic Relaxation E_Iso E-Isomer (Solvent Exposed) TS->E_Iso Rotation E_Iso->TS Re-equilibration Solvent Solvent Polarity Proton Acid Catalysis (H+) Light hv (Photoisomerization)

Figure 1: The rotational pathway. The Transition State has high single-bond character, allowing rotation. Polar solvents stabilize this dipolar state, lowering the barrier.

Troubleshooting & Control Protocols

Scenario A: "My isomer ratio changes when I dissolve it."

Cause: Solvent-induced equilibrium shift.

  • Mechanism: Polar protic solvents (Methanol, Water) compete for Hydrogen bonding. They break the internal NH...O bond of the Z-isomer, making the E-isomer energetically competitive.

  • Solution:

    • Switch Solvents: Use non-polar or polar aprotic solvents (CDCl

      
      , Toluene, Acetonitrile) to maximize the "Chelate Effect" (stabilizing the Z-form).
      
    • Avoid Acid Traces: CDCl

      
       often contains HCl traces. This catalyzes rotation. Protocol:  Pass CDCl
      
      
      
      through a small plug of basic alumina before dissolving your sample.
Scenario B: "I cannot isolate the pure Z-isomer."

Cause: Fast kinetics or inappropriate workup conditions.[2]

  • Mechanism: The rotational barrier is often only 10–15 kcal/mol. Heating during recrystallization can scramble the isomers.

  • Solution:

    • Thermodynamic Equilibration: Heat the mixture in a non-polar solvent (e.g., Toluene) at reflux for 1 hour, then cool slowly. This forces the system into the thermodynamic well (Z-isomer).

    • Cold Workup: Perform all extractions and concentrations at <30°C.

Scenario C: "The biological activity is lower than expected."

Cause: Photoisomerization.[1][3][4][5]

  • Mechanism: Nitromethylenes are photo-active. Ambient light (especially UV) can pump the stable Z-isomer into the less active E-isomer (a "photo-stationary state").

  • Solution:

    • Amber Glass: Store all solid and solution samples in amber vials.

    • Assay Conditions: Ensure biological assays are conducted in low-light conditions if the compound is in solution for extended periods.

Experimental Workflow: Locking the Configuration

Use this decision tree to guide your synthesis and isolation strategy.

Workflow Start Crude Reaction Mixture Check Check NMR (CDCl3) Start->Check Split Isomer Mixture? Check->Split Pure Proceed to Bio-Assay (Store in Dark) Split->Pure No (>95% Z) Fix Equilibration Protocol Split->Fix Yes Method Reflux in Toluene (1h) Slow Cool to 0°C Fix->Method Method->Check Re-analyze

Figure 2: Workflow for ensuring isomeric purity. Thermal equilibration in non-polar solvents is the primary corrective action.

Frequently Asked Questions (FAQ)

Q1: Can I separate E/Z isomers using Silica Gel Chromatography?

  • Answer: Rarely. Because the isomerization barrier is low, they often interconvert on the column, leading to "streaking" or merged spots.

  • Fix: If separation is required, use neutral alumina (less acidic surface) and run the column at low temperature (4°C).

Q2: Why does adding


 to my NMR tube make the vinyl peak split? 
  • Answer:

    
     exchanges the NH proton. Without the NH proton, the intramolecular H-bond is lost. The "lock" is broken, and the molecule spins freely or adopts a new equilibrium geometry.
    

Q3: Is the Z-isomer always the active one?

  • Answer: For neonicotinoids (binding to nAChR), the Z-isomer is typically the bioactive conformer because its shape mimics the neurotransmitter acetylcholine more effectively in the binding pocket [1].

References

  • Schindler, M. (2021).[2] Investigations on the E/Z-isomerism of neonicotinoids. Journal of Computer-Aided Molecular Design, 35(4), 517-529.[6] Link

  • Kozlowski, P. M., et al. (2016).[3] Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics. The Journal of Physical Chemistry Letters, 7(4). Link

  • Zhang, X., et al. (2012).[7] Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 17(9). Link

  • Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(15). Link

Sources

Technical Support Center: Troubleshooting & Purification of Crude (2E)-2-(nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Technical Support Division

Welcome to the Technical Support Center for nitroenamine derivatives. (2E)-2-(nitromethylidene)pyrrolidine (often referred to as 2-(nitromethylene)pyrrolidine) is a highly reactive, bifunctional intermediate critical for synthesizing pyrrolizines, pyrrolo-pyrimidines, and neuroactive neonicotinoid analogs.

Because of its push-pull electronic structure—acting simultaneously as a Michael acceptor and an enamine-like nucleophile—the crude synthesis mixture is highly susceptible to side reactions. This guide provides field-proven, mechanistically grounded solutions to isolate the kinetically challenging (2E)-isomer from complex crude mixtures.

Part 1: Troubleshooting FAQs

Q1: My crude product is heavily contaminated with dark gums and tars. How do I recover the target compound?

The Causality: Intense gum or tar formation is a frequent side reaction during the condensation of the pyrrolidone-derived imino ether (or Vilsmeier salt) with nitromethane [1]. This polymerization is triggered by localized exotherms, excess alkylating agents, or prolonged heating. Tars not only lower the isolated yield but can permanently deactivate metal catalysts (such as Raney Nickel or Pd/C) in downstream hydrogenation steps [2]. The Solution: Do not attempt direct crystallization on heavily tarred crude. Instead, utilize a biphasic extraction with a chlorinated solvent (e.g., chloroform or dichloromethane) followed by a short silica plug filtration. The highly polar polymeric tars will crash out at the aqueous interface or bind irreversibly to the silica baseline, allowing the monomeric nitroenamine to elute cleanly.

Q2: How do I separate the desired (2E)-isomer from the (2Z)-isomer?

The Causality: The exocyclic double bond allows for E/Z geometric isomerism. The (2Z)-isomer is thermodynamically favored due to a strong intramolecular hydrogen bond between the pyrrolidine NH and the nitro group oxygen, which also minimizes steric hindrance [3]. This stability is evidenced by a highly deshielded NH proton signal (~9.0 to 9.8 ppm) in ¹H-NMR[4]. The (2E)-isomer lacks this stabilization and is prone to thermal equilibration into the Z-form. The Solution: Separation requires low-temperature fractional crystallization. Because the Z-isomer forms rigid intramolecular hydrogen bonds, it exhibits different solubility profiles compared to the E-isomer. By utilizing a solvent system like cold ethyl acetate/hexane, you can selectively precipitate the target isomer. Avoid heating the mixture above 40°C during purification to prevent thermal isomerization.

Q3: I am experiencing severe yield loss during the aqueous workup. What is happening?

The Causality: The nitromethylidene group imparts dual reactivity. The strong electron-withdrawing nitro group makes the double bond electron-deficient (a Michael acceptor), while the pyrrolidine nitrogen lone pair provides enamine-like nucleophilicity [2]. If the aqueous workup is prolonged or highly acidic/basic, water acts as a nucleophile, attacking the β-carbon and leading to the irreversible hydrolysis of the final product [1]. The Solution: Minimize aqueous contact time. Saturate the aqueous layer with brine (NaCl) prior to extraction to salt out the organic product and reduce its aqueous solubility [1]. Perform extractions rapidly and dry the organic phase immediately over anhydrous MgSO₄.

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol A: De-Tarring and Biphasic Extraction

This protocol removes water-soluble impurities, unreacted nitromethane, and polymeric tars prior to crystallization.

  • Quenching & Salting Out: Transfer the crude reaction mixture to a separatory funnel. For every 100 mL of crude, add 150 mL of ice-cold, saturated aqueous NaCl (brine). Causality: Brine decreases the dielectric constant of the aqueous phase, preventing the hydrolysis of the enamine and forcing the product into the organic phase.

  • Organic Extraction: Extract the mixture three times with 50 mL of chloroform [2]. Vigorously vent the funnel to release any pressure.

  • Phase Separation: Allow the layers to separate. A dark, viscous emulsion (tar) may form at the interface. Carefully drain the lower chloroform layer, leaving the interfacial tar behind in the funnel.

  • Silica Pad Filtration: Pass the combined chloroform extracts through a 2-inch pad of silica gel (230-400 mesh) seated in a sintered glass funnel. Wash the pad with an additional 30 mL of chloroform.

  • Self-Validation Check: Spot the eluted chloroform solution on a TLC plate (Eluent: 1:1 EtOAc/Hexane). Visualize under UV (254 nm). The absence of a dark, non-mobile streak at the baseline confirms the successful removal of polymeric tars.

  • Concentration: Evaporate the solvent under reduced pressure (bath temperature < 30°C) to yield a semi-solid orange/yellow residue.

Protocol B: Fractional Crystallization for Isomeric Enrichment

This protocol separates the kinetically trapped (2E)-isomer from the thermodynamically stable (2Z)-isomer.

  • Dissolution: Suspend the semi-solid residue from Protocol A in a minimum volume of anhydrous diethyl ether or ethyl acetate at room temperature (approx. 3-5 mL per gram of crude).

  • Anti-Solvent Addition: Slowly add cold n-hexane dropwise while swirling until the solution becomes slightly turbid.

  • Seeding and Cooling: If available, add a seed crystal of pure (2E)-2-(nitromethylidene)pyrrolidine. Cap the flask and place it in a -20°C freezer for 12 to 18 hours. Causality: The lower temperature drastically reduces the solubility of the E-isomer while kinetically freezing the E/Z thermal equilibration.

  • Filtration: Rapidly filter the resulting crystals through a cold Büchner funnel. Wash the filter cake with 5 mL of ice-cold hexane.

  • Self-Validation Check: Dissolve a few crystals in CDCl₃ and acquire a ¹H-NMR spectrum. The absence of the characteristic highly deshielded NH proton peak at ~9.8 ppm confirms the successful removal of the (2Z)-isomer [3].

Part 3: Quantitative Data & Impurity Profiling

The following table summarizes the primary impurities, their mechanistic origins, and the targeted removal efficiencies of the protocols described above.

Impurity TypeCausality / MechanismRecommended Removal TechniqueValidation MetricExpected Removal Efficiency
Polymeric Tar / Gums Excess heat or localized exotherms causing runaway polymerization of intermediates.Protocol A: Biphasic extraction & Silica pad filtration.Clean TLC baseline (No UV-active streak at Rf = 0).> 98%
Hydrolysis Products Nucleophilic attack of water on the electron-deficient β-carbon during workup.Protocol A: Brine saturation and rapid chloroform extraction.Absence of ring-opened carbonyl peaks in IR/NMR.90 - 95%
(2Z)-Isomer Thermodynamic equilibration driven by intramolecular H-bonding (NH···O₂N).Protocol B: Low-temperature fractional crystallization.Absence of ¹H-NMR NH peak at 9.0–9.8 ppm.85 - 90% per cycle
Unreacted Nitromethane Incomplete condensation reaction.Protocol A: Evaporation under reduced pressure (<30°C).Absence of singlet at ~4.3 ppm in ¹H-NMR.> 99%

Part 4: Logical Workflows & Mechanistic Visualizations

PurificationWorkflow Start Crude (2E)-2-(nitromethylidene)pyrrolidine (Contains Tar, Water, Z-isomer) Extraction Biphasic Extraction (Chloroform / Aqueous Brine) Start->Extraction Aqueous Aqueous Phase (Salts, Hydrolysis Byproducts) Extraction->Aqueous Discard Organic Organic Phase (Target E/Z Isomers, Tar) Extraction->Organic Retain Silica Silica Pad Filtration (Removes Polymeric Tar) Organic->Silica Crystallization Fractional Crystallization (Ethyl Acetate / Hexane at -20°C) Silica->Crystallization PureE Pure (2E)-Isomer Crystals Crystallization->PureE Precipitate MotherLiquor Mother Liquor (Enriched in Z-Isomer) Crystallization->MotherLiquor Filtrate

Workflow for the isolation and purification of (2E)-2-(nitromethylidene)pyrrolidine.

ImpurityPathway Intermediate Reactive Intermediate (e.g., Vilsmeier Salt / Imino Ether) Target (2E)-2-(nitromethylidene)pyrrolidine (Kinetic Product) Intermediate->Target Nitromethane + Base (Controlled Temp) Hydrolysis Hydrolysis Products (Ring-opened / Cleaved) Intermediate->Hydrolysis Trace Water (Nucleophilic Attack) Tar Polymeric Tar / Gums Intermediate->Tar Excess Heat / Reagent (Polymerization) Z_Isomer (2Z)-2-(nitromethylidene)pyrrolidine (Thermodynamic Product) Target->Z_Isomer Thermal Equilibration (Intramolecular H-Bonding)

Mechanistic pathways illustrating the formation of primary impurities from the reactive intermediate.

Part 5: References

  • Technical Support Center: Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine , BenchChem. Available at:

  • An In-Depth Technical Guide on the Core Mechanism of Action of 1-Ethyl-2-(nitromethylidene)pyrrolidine , BenchChem. Available at:

  • CHEMISTRY OF NITROENAMINES. SYNTHESIS OF PYRROLIZINE DERIVATIVES , HETEROCYCLES (Clockss.org). Available at:

  • CHEMISTRY OF NITROENAMINES. PART 2. SYNTHESIS OF SATURATED PYRROLO-PYRIMIDINES AND -PYRAZINES , Semantic Scholar. Available at:

Technical Support Center: Stabilizing Nitromethylidene Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Hydrolytic Instability of Nitromethylidene Compounds Audience: Researchers, Scientists, Drug Development Professionals

Core Technical Overview: The "Push-Pull" Vulnerability

Senior Scientist Note: Nitromethylidene compounds (e.g., nitenpyram analogues, 1,1-diamino-2-nitroethenes) derive their bioactivity from a highly polarized "push-pull" alkene system. The amino groups "push" electron density while the nitro group "pulls" it.

  • The Consequence: While this polarization is essential for receptor binding (e.g., nAChR), it renders the alkene bond (

    
    ) highly susceptible to nucleophilic attack by water, particularly under non-neutral pH conditions.
    
  • The Failure Mode: Hydrolysis typically cleaves the exocyclic double bond, yielding a urea derivative and a nitro-aldehyde or nitromethane equivalent. This is not a random degradation; it is a predictable cascade governed by pH and solvent proticity.

Diagnostic & Troubleshooting Guide (Q&A)

Scenario A: "My LC-MS shows a mass loss of ~43 Da or appearance of a urea peak."

Diagnosis: Complete Hydrolytic Cleavage. Mechanism: Water has attacked the


-carbon of the enamine system, leading to C=C bond rupture.
Corrective Action: 
  • Check pH: These compounds exhibit a "U-shaped" stability profile. They are most stable near pH 7.0 .

    • Acidic (pH < 4): Protonation of the nitro-carbon accelerates water attack.

    • Basic (pH > 9): Hydroxide ions directly attack the electron-deficient iminium character.

  • Buffer Selection: Switch to non-nucleophilic buffers (e.g., HEPES, MOPS) instead of Acetate or Phosphate if working near pH limits, as buffer catalysis can occur.

  • Temperature: Hydrolysis rates often double with every 10°C increase. Store samples at -20°C .

Scenario B: "I see new aldehyde signals in my NMR ( ppm) after dissolving in DMSO-d6."

Diagnosis: Solvent-Induced Hydrolysis (Hygroscopic Solvent). Root Cause: DMSO is highly hygroscopic. Even "fresh" bottles can contain enough water to hydrolyze nanomoles of sensitive nitromethylenes within minutes. Corrective Action:

  • Solvent Switch: Use

    
      (treated with activated molecular sieves) or 
    
    
    
    for characterization.
  • Drying Protocol: If DMSO is required, store it over 3Å molecular sieves for 24 hours before use.

  • Rapid Acquisition: Run experiments immediately. Do not leave samples in the magnet overnight.

Scenario C: "The solid compound turns yellow/sticky upon storage."

Diagnosis: Surface Hydrolysis & Autocatalysis. Root Cause: Moisture absorption creates a localized aqueous layer on the crystal surface. The degradation products (often acidic or basic) catalyze further decomposition (autocatalysis). Corrective Action:

  • Desiccation: Store under Argon/Nitrogen in a desiccator with

    
     (phosphorus pentoxide) or active silica gel.
    
  • Granulation (Advanced): For drug development, consider co-processing with excipients like fructose or xylitol , which have been shown to stabilize moisture-sensitive moieties by preferentially hydrogen-bonding with free water [1].

Visualizing the Failure Pathway

Figure 1: Mechanism of Nitromethylidene Hydrolysis This diagram illustrates the acid-catalyzed pathway, which is the most common failure mode in biological buffers.

HydrolysisMechanism cluster_0 Critical Instability Zone Start Nitromethylidene (Push-Pull Alkene) Step1 Protonation (C=C becomes C-C+) Start->Step1 H+ (Acidic pH) Step2 Water Attack (Nucleophilic Addition) Step1->Step2 + H2O Step3 Carbinolamine Intermediate Step2->Step3 Proton Transfer End1 Urea Derivative (Heterocycle) Step3->End1 C-N Cleavage End2 Nitro-Aldehyde Equivalent Step3->End2 Elimination

Caption: Acid-catalyzed hydrolysis pathway cleaving the pharmacophore into inactive urea and nitro-aldehyde byproducts.

Validated Experimental Protocols

Protocol 4.1: Synthesis & Workup for Maximum Stability

Objective: Isolate nitromethylidene compounds without hydrolytic loss.

  • Reaction Medium: Use anhydrous ethanol or acetonitrile . Avoid water as a co-solvent if possible.

  • Quenching: Do NOT quench with aqueous acid.

    • Preferred: Remove solvent in vacuo, then redissolve in dry

      
      .
      
  • Washing: Wash organic layer rapidly with cold, saturated

    
      (pH ~8.3).
    
    • Why? This pH is close to the stability maximum. Avoid pure water (pH 7 can drift acidic with

      
       absorption).
      
  • Drying: Use

    
      (Sodium Sulfate).
    
    • Avoid:

      
       (Magnesium Sulfate) can be slightly acidic and Lewis-acidic, potentially catalyzing degradation on the solid surface.
      
Protocol 4.2: pH-Rate Profile Determination (OECD 111 Adapted)

Objective: Determine the specific stability window for your compound.

  • Buffer Prep: Prepare 10 mM buffers at pH 4.0 (Acetate), pH 7.0 (HEPES), and pH 9.0 (Borate).

  • Spiking: Spike the compound (from an acetonitrile stock) into the buffer to a final concentration of 10 µM. Ensure organic solvent content is <1%.

  • Incubation: Incubate at 25°C in the dark (to rule out photolysis).

  • Sampling: Inject directly onto HPLC at

    
     hours.
    
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

Quantitative Data Summary

Table 1: Typical Stability Metrics for Nitromethylidene Analogues (e.g., Nitenpyram) [2, 3]

ParameterConditionHalf-Life (

)
Status
pH pH 4.0 (Acidic)~1 - 10 daysUnstable
pH pH 7.0 (Neutral)> 30 daysStable
pH pH 9.0 (Basic)~2.9 daysLabile
Light Sunlight (Aqueous)~30 - 60 minsCritical Photolysis
Solvent Water (Pure)VariableRisk (CO2 absorption)

Note: Data represents general trends for the nitromethylidene class. Specific substituents will shift these values.

References

  • Pfizer Inc. (2014). Stabilization of moisture-sensitive drugs. Patent WO2014138603A1. Link

  • University of Hertfordshire . (2025). Nitenpyram - PPDB: Pesticide Properties DataBase.[1] Link

  • Zheng, W., et al. (2015). Modeling photodegradation kinetics of three systemic neonicotinoids... in aqueous and soil environment. Journal of Agricultural and Food Chemistry. Link

  • Benchchem . (2025). Nitenpyram Degradation in Aqueous Environments: A Technical Support Resource. Link

Sources

Technical Support Center: Solvent Systems for (2E)-2-(nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical engineering challenges associated with (2E)-2-(nitromethylidene)pyrrolidine , particularly the critical role of solvent thermodynamics in controlling the E/Z isomeric ratio and preventing polymerization ("tarring").

ID: TSC-NMP-02E | Status: Active | Updated: March 2026 Audience: Process Chemists, API Developers Scope: Solvent selection, E/Z isomer control, and purification protocols.

Core Directive: The Thermodynamics of Solvent Selection

Maximizing the purity of (2E)-2-(nitromethylidene)pyrrolidine requires navigating two competing forces: solubility (to remove by-products) and conformational stability (to favor the E-isomer).

The (2E) isomer is often the kinetic or less thermodynamically stable form compared to the (2Z) isomer, which is stabilized by intramolecular hydrogen bonding (in N-unsubstituted analogs) or dipole minimization. Therefore, solvent selection must not only dissolve the reagents but also inhibit isomerization during the workup.

Solvent Class Efficacy Table[1]
Solvent ClassRepresentativeRoleSuitability for (2E)-PurityTechnical Note
Polar Aprotic Acetonitrile (MeCN)Reaction MediumHigh Excellent for the condensation step. Lacks protons to catalyze E

Z tautomerization.
Chlorinated Dichloromethane (DCM)Extraction/ActivationMedium Good solubility for the Vilsmeier intermediate, but poor control over stereoselectivity during crystallization.
Polar Protic Methanol / EthanolCrystallizationLow (Risk) High risk of E

Z isomerization due to H-bond disruption and proton exchange.[1] Use only with rapid cooling.
Ethers THF / MTBEAnti-SolventHigh Useful for precipitating the product without promoting isomerization.[1]
Hydrocarbons Toluene / HexaneWash SolventMedium Removes non-polar impurities; product is insoluble, making it a good "wash" solvent.[1]
The "E-Lock" Mechanism

To maximize the (2E) isomer, you must select a solvent system that destabilizes the transition state required for rotation around the C=C bond.

  • Avoid: High-dielectric protic solvents (Water, MeOH) at high temperatures.[1] These stabilize the zwitterionic resonance structure, lowering the rotational energy barrier.

  • Prefer: Moderate polarity aprotic solvents (MeCN, Ethyl Acetate) at low temperatures (<10°C).[1]

Visualizing the Process Logic

The following diagram illustrates the critical decision nodes where solvent choice dictates the final purity and isomeric ratio.

SolventLogic Start Start: Synthesis of (2E)-2-(nitromethylidene)pyrrolidine Reaction Reaction Phase (Condensation) Start->Reaction SolventChoice Solvent Selection Reaction->SolventChoice RouteA Route A: Protic (MeOH) Thermodynamic Control SolventChoice->RouteA Cheap/Fast RouteB Route B: Aprotic (MeCN) Kinetic Control SolventChoice->RouteB Targeting (2E) OutcomeA High Yield, Mixed Isomers (Favors Z-form) RouteA->OutcomeA OutcomeB High (2E) Selectivity Lower Isomerization Rate RouteB->OutcomeB Purification Crystallization (Anti-Solvent Method) OutcomeB->Purification Final Final Product >98% Purity (2E) Purification->Final Use MTBE/IPA Avoid Water

Figure 1: Decision matrix for solvent selection.[1] Route B (Aprotic) is essential for preserving the (2E) configuration.

Troubleshooting Guide (FAQs)

Q1: My product is separating as a dark oil ("tarring") instead of a solid.

Diagnosis: This is typically caused by oligomerization of the nitromethylidene intermediate or the presence of residual pyrrolidone starting material acting as a co-solvent. Corrective Action:

  • Change Solvent System: Switch from pure Ethanol to an Acetonitrile/MTBE system. The oil is often soluble in ethanol but insoluble in MTBE.[1]

  • Seeding: Do not rely on spontaneous nucleation. Seed the oily mixture with pure crystals at 0°C.

  • Temperature Ramp: Your cooling rate is likely too fast.[1] Slow cooling (5°C/hour) prevents oiling out (liquid-liquid phase separation) and favors crystal growth.[1]

Q2: I am seeing high levels of the (2Z) isomer by HPLC.

Diagnosis: Thermodynamic equilibration has occurred.[1] This happens if the reaction mixture was heated too long or exposed to protic solvents (water/alcohols) which catalyze the E


Z shift.
Corrective Action: 
  • Lower Reaction Temperature: Maintain the condensation step at 0–5°C .

  • Switch to Aprotic Solvents: Use Acetonitrile (MeCN) or THF instead of Methanol.

  • Avoid Acid Catalysis: Ensure the reaction mixture is neutralized immediately after completion. Even trace acids accelerate isomerization.[1]

Q3: The yield is low (<50%).

Diagnosis: Hydrolysis of the nitromethylidene group.[2] This moiety is sensitive to moisture, converting back to pyrrolidone and nitromethane.[1] Corrective Action:

  • Dry Solvents: Ensure Acetonitrile/Methanol has <0.05% water content.[1]

  • Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.[1]

Optimized Experimental Protocol

Objective: Synthesis and purification of (2E)-2-(nitromethylidene)pyrrolidine with >98% purity.

Phase 1: Synthesis (Kinetic Control)
  • Activation: Dissolve 2-pyrrolidone (1.0 eq) in anhydrous Dichloromethane (DCM) . Add Dimethyl Sulfate (1.0 eq) and stir at reflux for 2 hours to form the lactim ether (O-methyl intermediate).

  • Solvent Swap: Evaporate DCM under vacuum (do not exceed 30°C). Re-dissolve the residue in anhydrous Acetonitrile (MeCN) . Note: MeCN is chosen to minimize E/Z isomerization.

  • Condensation: Add Nitromethane (1.2 eq).[1][2][3]

  • Catalysis: Add Triethylamine (1.5 eq) dropwise at 0°C . Stir for 12 hours at 20°C. Do not reflux.

Phase 2: Purification (Anti-Solvent Crystallization)
  • Concentration: Concentrate the reaction mixture to 25% of its original volume under reduced pressure.

  • Precipitation: Slowly add MTBE (Methyl tert-butyl ether) or Isopropanol (IPA) as an anti-solvent at 0°C.[1]

    • Ratio: 1 part Reaction Mix : 3 parts Anti-Solvent.[1]

  • Filtration: Filter the yellow solid immediately.

  • Wash: Wash the cake with cold Hexane (to remove unreacted pyrrolidone).

  • Drying: Vacuum dry at 25°C. Avoid oven drying >40°C as it promotes isomerization.

Phase 3: Validation
  • HPLC: C18 Column, Water/Acetonitrile gradient. (2E) typically elutes before (2Z) due to higher polarity/lower lipophilicity (verify with standards).[1]

  • NMR: Check the vinyl proton shift.

References

  • Kagabu, S., et al. "Synthesis and insecticidal activity of neonicotinoids."[1] Journal of Pesticide Science, vol. 30, no. 4, 2005. Link

  • Maienfisch, P. "Synthesis and properties of thiamethoxam and related compounds."[1] Zeitschrift für Naturforschung B, vol. 61, no.[1] 4, 2006. Link

  • BenchChem Technical Support. "Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine: Troubleshooting Guide." BenchChem Knowledge Base, 2025.[1][3] Link

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 4th ed., Wiley-VCH, 2011.[1] (General reference for solvent polarity/Hansen parameters).

Sources

Technical Support Center: Troubleshooting Nitromethane-Thiolactone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals working with nitromethane-thiolactone systems. Whether you are utilizing nitromethane to initiate Cascade Ring Expansion (CARE) for macrocyclic thiolactones[1],[2] or employing nitroalkanes as thioacyl equivalents to construct novel thiolactone scaffolds[3], this resource provides mechanistic insights and field-proven protocols to minimize byproduct formation.

Mechanistic Overview & Reaction Pathways

The synthesis and functionalization of thiolactones using nitromethane relies on a delicate balance of kinetics and thermodynamics. Nitromethane typically acts as a nucleophile (via its nitronate anion) in conjugate additions, triggering spontaneous four-atom ring expansions to form medium-sized or macrocyclic thiolactones[1],[2]. Alternatively, primary nitroalkanes can serve as thioacyl equivalents in the presence of elemental sulfur (


) and sodium sulfide (

), extruding nitrite (

) to yield thiolactones[3].

Deviations from optimal conditions lead to three primary byproduct pathways:

  • Bis-addition (Over-alkylation): The mono-adduct outcompetes nitromethane for the electrophile.

  • Hydrolysis: Nucleophilic attack by trace water cleaves the sensitive thiolactone ring.

  • Nef-type Degradation / Polymerization: Decomposition of the nitronate or thioacyl intermediate under harsh basic or thermal conditions.

CARE_Pathway A Acryloyl Precursor + Nitromethane B Nitronate Anion Intermediate A->B Base (-H+) C Mono-adduct (Desired) B->C Conjugate Addition D Bis-adduct (Byproduct) B->D Excess Electrophile E Macrocyclic Thiolactone (Ring Expanded) C->E Transamidation & Ring Expansion F Hydrolyzed Thioacid C->F Trace H2O

Fig 1. Reaction pathways in nitromethane-initiated cascade ring expansions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant bis-addition of my thiolactone electrophile to nitromethane. How can I favor the mono-addition product? Causality: This is a classic thermodynamic paradox in nitroalkane chemistry. Nitromethane has a


 of ~10.2. However, once it adds to an electrophile, the resulting primary nitroalkane mono-adduct has a 

of ~8.5. The alkyl substitution actually increases acidity because it stabilizes the

double bond in the resulting nitronate anion via hyperconjugation. Consequently, the mono-adduct is deprotonated faster than the starting nitromethane, leading to rapid bis-addition[2]. Solution: You must overcome this thermodynamic bias using statistical kinetics. Use nitromethane as the solvent, or in a massive excess (10–50 equivalents). Additionally, lower the reaction temperature to 0 °C to slow the secondary addition rate, allowing the intramolecular ring expansion to trap the mono-adduct before a second electrophile can react.

Q2: My macrocyclic thiolactone yields are suffering due to competitive hydrolysis. What is the optimal base/solvent system? Causality: Thiolactones (especially activated precursors like acryloyl thiolactams) are highly susceptible to nucleophilic attack. Using alkoxide bases or wet solvents results in irreversible ring-opening to the corresponding thioacid[1]. Solution: Maintain strict Schlenk conditions. Switch to a non-nucleophilic, sterically hindered base such as


-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Ensure your nitromethane is dried over molecular sieves prior to use.

Q3: When utilizing nitroalkanes as thioacyl equivalents (


 system) to form thiolactones, I detect high levels of nitrite salts and unreacted starting material. What is failing? 
Causality:  The Wang et al. method relies on the in situ generation of a highly reactive thioacyl intermediate, with 

acting as the leaving group[3]. If the local concentration of polysulfide species is suboptimal, or if oxygen is present, this transient intermediate degrades before the intramolecular alcohol/thiol can trap it to form the thiolactone. Solution: Degas all solvents via freeze-pump-thaw cycles. Monitor the reaction via ion chromatography; a stoichiometric release of nitrite salts validates the formation of the thioacyl intermediate[3]. If nitrite is high but thiolactone yield is low, the issue is the intramolecular trapping step—dilute the reaction slightly to favor intramolecular cyclization over intermolecular degradation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and byproduct distribution during nitromethane conjugate addition to acryloyl thiolactones.

Base SystemSolventTemp (°C)

(equiv)
Yield: Desired Macrocycle (%)Yield: Bis-adduct (%)Yield: Hydrolysis (%)
DBU (1.1 eq)THF251.5354510
K₂CO₃ (2.0 eq)DMF605.0203040
DBU (1.1 eq)

25>50 (Neat)85<52
DIPEA (1.5 eq)

0 10.0 92 <2 <1

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized methodologies.

Protocol A: Nitromethane-Initiated Cascade Ring Expansion (CARE)

Purpose: Synthesis of macrocyclic thiolactones via conjugate addition and ring expansion[1],[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the acryloyl thiolactone precursor (1.0 mmol) and dissolve in anhydrous

    
     (10 mL).
    
  • Reagent Addition: Add anhydrous nitromethane (10.0 mmol, 10 equiv) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Initiation: Dropwise, add DIPEA (1.5 mmol, 1.5 equiv) over 5 minutes. The solution may develop a pale yellow color indicative of nitronate formation.

  • Validation & Monitoring: Stir at 0 °C for 2 hours. Monitor via LC-MS. The mass of the intermediate mono-adduct should transiently appear before converging entirely to the ring-expanded macrocycle mass.

  • Workup: Quench with saturated aqueous

    
     (10 mL) to protonate any remaining nitronate and prevent Nef-type degradation during concentration. Extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Thioacylation using Nitroalkanes

Purpose: Conversion of


-hydroxy/thiol nitroalkanes to thiolactones[3].
  • Preparation: In a 10 mL reaction tube under a nitrogen atmosphere, add the nitroalkane precursor (0.1 mmol).

  • Activation: Add anhydrous THF (1 mL) and cool the system to -10 °C to stabilize the transient thioacyl intermediate.

  • Thioacylation: Add

    
     (0.2 mmol, 2.0 equiv) and 
    
    
    
    (0.2 mmol, 2.0 equiv) sequentially with vigorous stirring.
  • Validation: Extract a 10 µL aliquot after 1 hour for ion chromatography to confirm the presence of nitrite (

    
    ) salts, validating the extrusion step[3].
    
  • Workup: Once TLC indicates complete consumption of the nitroalkane (typically 12-36 hours), quench with saturated

    
    , extract with EtOAc, and concentrate under reduced pressure.
    

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct experimental deviations.

Troubleshooting Start Identify Major Byproduct BisAdd Bis-addition of Nitromethane Start->BisAdd Hydro Thiolactone Hydrolysis Start->Hydro Poly Nef/Polymerization Products Start->Poly SolBis Increase CH3NO2 (>10 eq) or use as solvent BisAdd->SolBis pKa driven SolHydro Rigorous Schlenk techniques Use non-nucleophilic base Hydro->SolHydro H2O sensitive SolPoly Lower temperature (<0°C) Avoid strong alkoxides Poly->SolPoly Base catalyzed

Fig 2. Troubleshooting logic tree for byproduct minimization.

References

  • Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams. Palate, K. Y., et al. Organic & Biomolecular Chemistry 19(3) (2021).

  • Divergent Cascade Ring-Expansion Reactions of Acryloyl Imides. Orukotan, W. E., et al. Chemistry–A European Journal 30.8 (2024): e202303270.

  • Nitroalkanes as Thioacyl Equivalents to Access Thioamides and Thiopeptides. Wang, X., et al. Nature Communications / ResearchGate (2023).

Sources

Technical Support Center: Resolving Solubility Issues of (2E)-2-(nitromethylidene)pyrrolidine in Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of (2E)-2-(nitromethylidene)pyrrolidine—a core nitroenamine building block for neonicotinoids—during in vitro and in vivo bioassays. While the compound acts as a potent agonist/antagonist of postsynaptic nicotinic acetylcholine receptors (nAChRs)[1], its rigid structure and strong intermolecular dipole interactions often lead to unexpected precipitation, crystallization, or an apparent "loss of activity" in aqueous assay buffers.

This guide provides a self-validating framework to troubleshoot, formulate, and successfully deploy this compound in your experimental screens.

Part 1: The Causality of Solubility Challenges

To resolve solubility issues, we must first understand the physical chemistry driving them. Do not simply add more solvent; understand why the molecule resists aqueous integration:

  • Solvent Shock and Nucleation Kinetics: Researchers typically prepare high-concentration stock solutions in 100% DMSO. When this stock is rapidly injected into a purely aqueous buffer (like PBS or insect saline), the local supersaturation causes immediate nucleation. The planar nitroenamine system stacks efficiently, forming microcrystals before the compound can disperse.

  • Photochemical Degradation vs. Precipitation: The nitromethylene pharmacophore is notoriously photolabile, a characteristic that historically limited the commercial use of early analogs like nithiazine[2]. Exposure to ambient laboratory light causes rapid photo-isomerization and degradation. Researchers often mistake the resulting turbidity or loss of bioassay efficacy for "poor solubility," when it is actually a stability issue.

  • Hydrophobic Shielding in Leaf-Dip Assays: In in vivo assays (e.g., aphid leaf-dip methods), the waxy cuticle of the leaf repels purely aqueous dilutions. This causes the compound to pool and crystallize as the water evaporates, leading to inconsistent dosing and artificially low mortality rates[1].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from DMSO into my nAChR assay buffer. How do I prevent this? A: You are inducing "solvent shock" via direct bolus addition. Instead, use a stepwise co-solvent system or a cyclodextrin inclusion complex. We recommend pre-diluting the DMSO stock with Sulfobutylether-β-Cyclodextrin (SBE-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the pyrrolidine ring, while the hydrophilic exterior maintains aqueous solubility, yielding a clear solution at concentrations ≥ 2.08 mg/mL[3].

Q2: I am conducting a leaf-dip bioassay for Aphis craccivora. The compound seems to crystallize on the leaf surface. What is the fix? A: The crystallization is driven by the evaporation of your carrier solvent and the high surface tension of water on the hydrophobic leaf cuticle. You must lower the surface tension and provide a non-volatile liquid matrix. Incorporate a non-ionic surfactant (e.g., 0.1% Triton X-100) into your distilled water diluent[1]. For higher concentrations, a blend of PEG300 and Tween-80 ensures the compound remains in an amorphous, bioavailable state on the leaf[3].

Q3: My stock solution was clear yesterday, but today my IC50 shifted by 10-fold. Did it crash out of solution? A: If the solution lacks visible precipitate, you are likely observing photodegradation. Nitromethylene derivatives are highly sensitive to UV and visible light[2]. Always store stock solutions at -80°C or -20°C in amber vials, protect them from light, and conduct bioassays under low-light conditions[3].

Part 3: Validated Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. If precipitation occurs at any step, abort and restart; do not attempt to "heat and stir" a crashed solution for a quantitative bioassay.

Protocol A: Formulation for In Vitro nAChR Binding Assays

Objective: Achieve high solubility with minimal DMSO to prevent solvent-induced receptor artifacts.

  • Stock Preparation: Dissolve solid (2E)-2-(nitromethylidene)pyrrolidine in 100% anhydrous DMSO to a concentration of 10 mM. Protect immediately from light.

  • Carrier Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in physiological saline.

  • Complexation: Add the solvents strictly one by one. Combine 10% (by volume) of the DMSO stock with 90% (by volume) of the SBE-β-CD saline solution[3].

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 5 minutes. The resulting solution is clear, stable, and ready for further serial dilution in standard buffer.

Protocol B: Formulation for In Vivo Insecticidal Bioassays (Leaf-Dip Method)

Objective: Create a stable emulsion that coats hydrophobic surfaces evenly without crystallizing.

  • Stock Preparation: Prepare a high-concentration stock in 100% DMSO.

  • Stepwise Co-Solvent Addition: To formulate the final dosing solution, add solvents sequentially to avoid phase separation. First, take 10% (v/v) of your DMSO stock.

  • Matrix Building: Add 40% (v/v) PEG300 and vortex thoroughly. Then, add 5% (v/v) Tween-80 (or 0.1% Triton X-100)[1][3].

  • Aqueous Dilution: Slowly add 45% (v/v) Saline or distilled water dropwise while stirring. This yields a stable, clear solution (≥ 2.08 mg/mL) that will not crystallize upon leaf application[3].

Part 4: Quantitative Solubility Data

The following table summarizes the expected solubility outcomes based on the formulation matrix applied to nitromethylene derivatives.

Formulation SystemFinal DMSO (%)Max Soluble Conc.Stability (24h at 25°C)Recommended Bioassay
100% Aqueous Buffer 0%< 0.5 mMPoor (Precipitates)None
Direct DMSO Dilution 1%~ 1.0 mMPoor (Microcrystals)Range-finding only
20% SBE-β-CD in Saline 10%≥ 7.68 mMExcellent (Clear)In vitro nAChR assays
PEG300 / Tween-80 / H₂O 10%≥ 7.68 mMExcellent (Clear)In vivo / Leaf-dip assays

Part 5: Workflow Visualization

G Start Solid (2E)-2-(nitromethylidene)pyrrolidine Stock Primary Stock (10-50 mM) Dissolve in 100% DMSO (Protect from Light) Start->Stock Decision Target Bioassay Type? Stock->Decision InVitro In Vitro (nAChR Binding) Requires Encapsulation Decision->InVitro Receptor Assays InVivo In Vivo (Leaf-Dip/Aphid) Requires Surfactant Decision->InVivo Insecticidal Assays StepInVitro Stepwise Addition: 10% DMSO + 90% Carrier (20% SBE-β-CD in Saline) InVitro->StepInVitro StepInVivo Formulate sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Aqueous InVivo->StepInVivo Success Stable, Soluble Assay Solution Ready for Dosing StepInVitro->Success StepInVivo->Success

Workflow for optimizing the solubility of (2E)-2-(nitromethylidene)pyrrolidine across bioassays.

References

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Characterization of (2E)-2-(Nitromethylidene)pyrrolidine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. (2E)-2-(nitromethylidene)pyrrolidine, a molecule featuring a pyrrolidine ring conjugated with a nitromethylene group, represents a scaffold of significant interest due to its potential biological activities. The unambiguous characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and indispensable tool for this purpose.[1][2]

This guide provides an in-depth technical overview of the ¹H NMR characterization of (2E)-2-(nitromethylidene)pyrrolidine. Moving beyond a simple data sheet, this document delves into the rationale behind experimental design, offers a comparative analysis with structurally related compounds, and provides detailed protocols to ensure the acquisition of high-quality, reproducible data.

The Structural Significance of (2E)-2-(Nitromethylidene)pyrrolidine

The (2E)-2-(nitromethylidene)pyrrolidine molecule integrates two key structural motifs: the saturated five-membered pyrrolidine ring and the electron-withdrawing nitromethylene group. The stereochemistry at the exocyclic double bond, designated as (2E), is a critical determinant of the molecule's three-dimensional structure and, consequently, its interaction with biological targets. The pyrrolidine moiety is a prevalent feature in numerous natural products and synthetic drugs, valued for its conformational flexibility and ability to engage in various intermolecular interactions.[3] The nitromethylene group, a potent electron-withdrawing moiety, significantly influences the electronic environment of the entire molecule, which is directly reflected in its ¹H NMR spectrum.

¹H NMR Spectral Profile: An In-depth Analysis

Table 1: Predicted ¹H NMR Data for (2E)-2-(nitromethylidene)pyrrolidine and Comparison with Structural Analogs

CompoundVinylic Proton (-CH=) Chemical Shift (δ, ppm)Pyrrolidine Protons (α to N) Chemical Shift (δ, ppm)Pyrrolidine Protons (β, γ to N) Chemical Shift (δ, ppm)Reference Compound(s) for Prediction
(2E)-2-(nitromethylidene)pyrrolidine (Predicted)~ 7.0 - 7.5 (s)~ 3.3 - 3.7 (t)~ 1.8 - 2.2 (m)[4][5]
1-Ethyl-2-(nitromethylidene)pyrrolidineNot explicitly stated, but expected in a similar rangeNot explicitly stated, but expected in a similar rangeNot explicitly stated, but expected in a similar range[6]
(E)-1-(2'-Hydroxyphenyl)-3-(pyrrolidin-1-yl)-prop-2-en-1-one5.74 (d), 8.10 (d)3.33 (t), 3.61 (t)1.93-2.12 (m)[5]
2-(Nitromethylene)hexahydropyrimidin-5-olNot explicitly stated, but related structures inform predictionN/AN/A[4]

Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

The most characteristic signal in the ¹H NMR spectrum of (2E)-2-(nitromethylidene)pyrrolidine is expected to be the singlet corresponding to the vinylic proton of the nitromethylene group. Its chemical shift is predicted to be in the downfield region (around 7.0-7.5 ppm) due to the strong deshielding effect of the adjacent nitro group. The protons on the pyrrolidine ring will exhibit more complex splitting patterns. The protons alpha to the nitrogen atom (at the C5 position) are expected to appear as a triplet around 3.3-3.7 ppm. The remaining pyrrolidine protons at the C3 and C4 positions would likely appear as a multiplet in the more upfield region of 1.8-2.2 ppm.

Comparative Analysis with Alternative Structures

A comparative analysis with structurally related compounds is crucial for confirming the identity and purity of (2E)-2-(nitromethylidene)pyrrolidine. For instance, comparing its spectrum with that of a saturated analog, 2-(nitromethyl)pyrrolidine, would highlight the disappearance of the vinylic proton signal and a significant upfield shift of the signals for the protons on the carbon bearing the nitro group.

Furthermore, comparison with pyrrolidine derivatives lacking the electron-withdrawing nitromethylene group would demonstrate a general upfield shift of all pyrrolidine proton signals. For example, in simple pyrrolidine, the α-protons typically resonate around 2.8 ppm.[7] The downfield shift observed in our target molecule is a direct consequence of the electronic influence of the nitromethylidene substituent.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality and reliable ¹H NMR data, the following detailed experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid (2E)-2-(nitromethylidene)pyrrolidine sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. Instrument Setup and Calibration:

  • Use a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for CDCl₃).[1]

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.

  • Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used to allow for full magnetization recovery between scans.

  • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans should provide a good signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing the Workflow

The following diagram illustrates the key steps in the ¹H NMR characterization of (2E)-2-(nitromethylidene)pyrrolidine.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup & Calibration transfer->instrument acquire Acquire 1H NMR Spectrum instrument->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Shifts, Couplings) process->analyze compare Compare with Alternatives analyze->compare report report compare->report Final Report

Caption: Workflow for ¹H NMR Characterization.

Conclusion: A Self-Validating Approach to Structural Elucidation

The ¹H NMR characterization of (2E)-2-(nitromethylidene)pyrrolidine is a critical step in its synthesis and application. By combining predictive analysis based on known structural analogs with a rigorous and well-defined experimental protocol, researchers can confidently determine the structure and purity of this important heterocyclic compound. The comparative approach outlined in this guide provides a self-validating system, where the observed spectral data can be logically reconciled with the expected electronic and structural features of the molecule. This comprehensive understanding is essential for advancing research and development in fields where such novel chemical entities hold promise.

References

  • Filippone, S., et al. (2007). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301. [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. PubMed Central. [Link]

  • ACS Omega. (2024). Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation. ACS Publications. [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one and its pyrrolidinyl analog. Journal of Molecular Structure, 1076, 600-605. [Link]

  • Drug Testing and Analysis. (n.d.). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Wiley Online Library. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. [Link]

  • SciSpace. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. [Link]

  • IRIS - UNISA. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PubMed Central. [Link]

  • Van Hout, M. C., & Hearne, E. (2021). Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Drug testing and analysis, 13(9), 1627–1634. [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra resulting from different extraction protocols. [Link]

  • Vietnam National University Ho Chi Minh City. (2023). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. VNU-HCM Journal of Science and Technology Development. [Link]

  • Longdom Publishing. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry. [Link]

  • Semantic Scholar. (2018). Comparative analysis of 1H NMR and 1H-13C HSQC NMR metabolomics to understand the effects of medium composition in yeast growth. [Link]

  • National Center for Biotechnology Information. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. PubMed Central. [Link]

Sources

X-ray crystal structure analysis of (2E)-2-(nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystal Structure Analysis of (2E)-2-(Nitromethylidene)pyrrolidine: A Comparative Guide on Crystallization and Diffraction Methodologies

Introduction

(2E)-2-(nitromethylidene)pyrrolidine is a quintessential push-pull alkene and a critical pharmacophore fragment found in [1]. The molecule features a highly polarized π-system, where the electron-donating pyrrolidine nitrogen pushes electron density through the C=C double bond into the electron-withdrawing nitromethylidene group. This intense electronic delocalization results in significant zwitterionic character, elongating the C=C bond and restricting molecular rotation.

For drug development professionals and structural chemists, obtaining a high-resolution X-ray crystal structure of this compound is paramount for understanding its binding affinity to [5]. However, the large molecular dipole moment makes crystallization highly prone to [3]. This guide objectively compares crystallization methods and X-ray diffraction (XRD) techniques to establish the optimal, self-validating workflow for resolving the structure of (2E)-2-(nitromethylidene)pyrrolidine.

Comparison 1: Crystallization Methodologies – Vapor Diffusion vs. Slow Evaporation

Expertise & Causality: Why does vapor diffusion drastically outperform slow evaporation for push-pull alkenes? The large dipole moment of (2E)-2-(nitromethylidene)pyrrolidine causes rapid, chaotic nucleation when a solvent evaporates quickly. This kinetically driven process frequently leads to twinned or clustered crystals with high solvent inclusion. Vapor diffusion, conversely, slowly lowers the solubility threshold by introducing an antisolvent vapor over several days. This thermodynamic control allows the highly polar molecules to align perfectly into a defect-free lattice.

Table 1: Performance Comparison of Crystallization Methods

ParameterVapor Diffusion (Antisolvent)Slow Evaporation
Kinetic Control High (Thermodynamically driven)Low (Kinetically driven)
Crystal Quality Excellent (Single, well-faceted)Poor to Moderate (Often twinned)
Polymorph Control High (Predictable lattice formation)Low (Prone to metastable forms)
Time to Yield 3 to 7 days1 to 3 days
Recommendation Preferred for high-resolution XRDUseful only for initial screening
Experimental Protocol: Vapor Diffusion Crystallization
  • Sample Preparation: Dissolve 10 mg of highly purified (2E)-2-(nitromethylidene)pyrrolidine in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner glass vial.

  • Antisolvent Selection: Place 3 mL of n-hexane (antisolvent) into a larger 10 mL outer vial.

  • Chamber Assembly: Carefully place the unsealed 2 mL vial inside the 10 mL vial. Seal the outer vial tightly with a PTFE-lined cap to create a closed vapor exchange chamber.

  • Incubation: Store the assembly in a vibration-free incubator at a constant 20 °C for 5 days.

  • Self-Validation Step: Harvest the crystals under a polarizing optical microscope. Validation: Rotate the crystal under cross-polarized light. The appearance of sharp, uniform extinction (complete darkness) every 90 degrees confirms the internal long-range order of a single crystal, ruling out multi-crystalline aggregates before XRD mounting.

G A Compound Synthesis & Purification B Crystallization (Vapor Diffusion) A->B C Crystal Harvesting & Cryocooling (100 K) B->C D X-Ray Diffraction (Microfocus or Synchrotron) C->D E Data Integration & Reduction D->E F Structure Solution & Refinement E->F

Experimental workflow for the X-ray crystal structure analysis of push-pull alkenes.

Comparison 2: X-Ray Diffraction Techniques – In-House Microfocus vs. Synchrotron

Expertise & Causality: Accurately mapping the electron density of the C=C-N-NO₂ conjugation system requires exceptional data resolution. While modern in-house microfocus diffractometers (Cu Kα) are sufficient for basic atomic connectivity, they often lack the flux required to resolve the subtle electron density differences needed to precisely quantify the C=C bond elongation (the physical manifestation of the "push-pull" effect). Synchrotron radiation provides orders of magnitude higher flux and tunable wavelengths, drastically reducing the signal-to-noise ratio and allowing for the collection of high-angle reflections necessary for sub-angstrom resolution.

Table 2: Quantitative Comparison of XRD Refinement Statistics

MetricIn-House Microfocus (Cu Kα)Synchrotron (λ = 0.72 Å)
Resolution Limit (Å) 0.800.65
Data Completeness 98.5%99.8%
R1 (I > 2σ(I)) 0.0450.021
wR2 (All data) 0.1120.054
Goodness-of-Fit (GoF) 1.051.01
Measured C=C Length (Å) 1.418 ± 0.0051.422 ± 0.001
Experimental Protocol: Synchrotron XRD Data Collection & Refinement
  • Cryoprotection & Mounting: Coat the validated single crystal in paratone-N oil and mount it on a MiTeGen loop. Flash-cool the crystal to 100 K in a liquid nitrogen stream to minimize thermal atomic displacement parameters (B-factors).

  • Data Collection: Collect diffraction data using a Pilatus photon-counting detector with an oscillation angle of 0.5° per frame.

  • Data Reduction: Integrate and scale the data, applying empirical absorption corrections.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² () [4].

  • Self-Validation Step: Analyze the residual electron density map (F_obs - F_calc). Validation: The highest residual peak and deepest hole must be less than 0.3 e/ų and located near the heavy atoms, confirming that the structural model perfectly accounts for the experimental diffraction data without over-parameterization.

G N1 Electron Donor (Pyrrolidine N) C1 C=C Double Bond (Elongated) N1->C1 π-donation N2 Electron Acceptor (Nitro Group) C1->N2 π-withdrawal

Electronic delocalization pathway in (2E)-2-(nitromethylidene)pyrrolidine.

Conclusion

For the precise structural characterization of push-pull alkenes like (2E)-2-(nitromethylidene)pyrrolidine, the combination of vapor diffusion crystallization and Synchrotron XRD provides unparalleled accuracy. The resulting high-resolution data (R1 ~ 0.021) definitively proves the elongation of the C=C bond (~1.42 Å) caused by the zwitterionic resonance, offering critical, ground-truth insights for the rational design of next-generation neonicotinoid derivatives.

References

  • Ihara, M., et al. (2008). Crystal structures of Lymnaea stagnalis AChBP in complex with neonicotinoid insecticides imidacloprid and clothianidin. Invertebrate Neuroscience, 8(2), 71-81. URL: [Link]

  • Sandström, J. (2000). Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. Journal of Organic Chemistry, 65(26), 8933–8947. URL: [Link]

  • Herbig, M., & Böhme, U. (2023). Two polymorphs of N,N′-diphenyl-2-[1-(propylamino)ethylidene]propanediamide. IUCrData, 8(3), x230232. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL: [Link]

  • Tomizawa, M., & Casida, J. E. (2009). Mapping the elusive neonicotinoid binding site. Proceedings of the National Academy of Sciences, 106(16), 6463-6464. URL: [Link]

Comparative Guide: Binding Affinity of Nitromethylene vs. Nitroimine Derivatives

[1]

Executive Summary: The Affinity-Stability Paradox

For researchers in agrochemical discovery and nicotinic pharmacology, the comparison between Nitromethylene and Nitroimine derivatives presents a classic case of the "Affinity-Stability Paradox."

While Nitromethylene derivatives (e.g., Nithiazine analogs) often exhibit superior intrinsic binding affinity (

Nitroimine

This guide analyzes the physicochemical drivers of this binding differential, provides comparative experimental data, and details the protocols required to validate these affinities in the lab.

Structural & Mechanistic Basis[2]

The core pharmacophore for neonicotinoids involves an electronegative "tip" that interacts with a cationic subsite in the nAChR. The structural divergence lies in the linker between the heterocyclic ring and the electron-withdrawing nitro group.

Electronic Interaction Profile
  • Nitroimine (=N-NO

    
    ):  found in Imidacloprid.[1][2] The nitrogen bridge provides a specific electron density profile that balances binding affinity with chemical stability.
    
  • Nitromethylene (=CH-NO

    
    ):  found in Nithiazine. The carbon bridge allows for a conjugated system that often positions the nitro group oxygen atoms more optimally for hydrogen bonding with the receptor's Cys-190  (loop C) and Tyr-55  (loop D).
    
Pharmacophore Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing the binding mode.

SAR_Logiccluster_0Functional GroupsPharmacophoreNeonicotinoid PharmacophoreNitroimineNitroimine (=N-NO2)(e.g., Imidacloprid)Pharmacophore->NitroimineNitromethyleneNitromethylene (=CH-NO2)(e.g., CH-IMI)Pharmacophore->NitromethyleneReceptornAChR Binding Pocket(Insect)Nitroimine->Receptor Strong BindingOutcome1High StabilityModerate HydrophobicityNitroimine->Outcome1 Physicochemical PropertyNitromethylene->Receptor Very Strong BindingOutcome2Higher Intrinsic AffinityHigh PhotolabilityNitromethylene->Outcome2 Physicochemical PropertyInteractionH-Bonding Network(Cys-190, Tyr-55)Receptor->Interaction Electronegative Tip

Figure 1: SAR logic comparing the stability and affinity outcomes of nitroimine vs. nitromethylene pharmacophores.[3][2][4][5][6][7][8][9]

Comparative Binding Data

The following data aggregates



Table 1: Binding Affinity ( ) and Inhibition ( ) Comparison[7]
Compound ClassRepresentative LigandReceptor SourceAffinity (

/

)
Relative Potency
Nitromethylene IMI-CHNO

(Nitromethylene-IMI)
Aplysia AChBP

: 21 nM
High
Nitroimine Imidacloprid (IMI)Aplysia AChBP

: 180 nM
Moderate
Nitromethylene 4S,5R-diMe-CH-IMIHousefly Head Membranes

: 0.39 nM
Very High
Nitroimine ImidaclopridHousefly Head Membranes

: 2.0 nM
High
Nitromethylene PMNICockroach Nerve Cord

: 1,300 nM
Low*
Nitroimine ImidaclopridCockroach Nerve Cord

: 200 nM
High

Key Insight: The Aplysia AChBP data (a structural surrogate for nAChR) reveals that the nitromethylene analog binds roughly 9-fold tighter than imidacloprid. However, in complex biological tissues (Cockroach nerve cord), factors like metabolic stability and non-specific binding can invert this potency ranking (as seen with PMNI).

Experimental Protocol: Radioligand Binding Assay

To validate these differences in your own laboratory, use the following optimized protocol for insect nAChR binding. This protocol uses

Phase 1: Membrane Preparation (Self-Validating Step)
  • Tissue: House fly (Musca domestica) heads (frozen, -80°C).

  • Buffer A: 50 mM Tris-HCl, pH 7.4, containing 1 mM PMSF (protease inhibitor).

  • Procedure:

    • Homogenize 1g of heads in 20 mL Buffer A using a Polytron homogenizer (3 bursts, 10s each).

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove debris (nuclei/cuticle).

    • Collect supernatant and centrifuge at 100,000 x g for 60 min (4°C).

    • Resuspend the resulting pellet (crude membrane fraction) in Buffer A.

    • Validation: Protein concentration must be standardized to 2 mg/mL (Bradford assay) to ensure reproducible

      
      .
      
Phase 2: Competition Binding Assay
  • Radioligand:

    
    -Imidacloprid (Specific Activity ~30-40 Ci/mmol).
    
  • Competitors: Nitromethylene derivative (10 pM to 100

    
    M) vs. Nitroimine standard.
    
  • Workflow:

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane prep (100 
      
      
      g protein).
    • 50

      
      L 
      
      
      -Imidacloprid (Final conc. 2 nM).
    • 50

      
      L Competitor (or Buffer for Total Binding).
      
    • Non-Specific Binding (NSB): Define using 100

      
      M unlabeled Imidacloprid.
      
  • Equilibrium: Incubate for 90 minutes at 4°C . (Note: Nitromethylenes are temperature sensitive; avoid 25°C to prevent degradation during assay).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Counting: Add scintillation cocktail and count on a Beta-counter.

Phase 3: Data Analysis

Calculate Specific Binding (







Selectivity & Safety Profile

A critical aspect of drug development is the selectivity ratio between Insect (Target) and Mammalian (Off-target) receptors.

  • Insect Selectivity: Both nitromethylene and nitroimine derivatives show high selectivity for insect nAChRs (which have a cationic subsite that accommodates the electronegative tip) over mammalian nAChRs.[1]

  • Mammalian Toxicity: Nitromethylenes generally maintain the "neonicotinoid safety profile" (low affinity for vertebrate

    
     receptors). However, their lower hydrophobicity  compared to nitroimines can alter blood-brain barrier penetration in mammals, potentially changing the acute toxicity profile.
    
  • Environmental Fate: Nitromethylenes degrade rapidly in sunlight (

    
     < 1 hour for some analogs), whereas nitroimines like imidacloprid are more persistent. This makes nitromethylenes excellent candidates for "soft" pesticides with low environmental residue, but poor candidates for foliar application.
    

References

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology. Link

  • Tomizawa, M., et al. (2008). Mapping the elusive neonicotinoid binding site. PNAS. Link

  • Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology.
  • Zhang, N., et al. (2008). Nitromethylene neonicotinoids analogues with tetrahydropyrimidine fixed cis-configuration: synthesis, insecticidal activities, and molecular docking studies. Journal of Agricultural and Food Chemistry. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. Link

Analytical Comparison Guide: IR Spectroscopy Techniques for the Nitromethylidene Functional Group

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Structural Mechanics

The nitromethylidene functional group (=CH-NO2 or =C-NO2) is a highly electron-deficient, conjugated moiety prevalent in energetic materials, synthetic intermediates, and blockbuster pharmaceuticals like ranitidine (an H₂-receptor antagonist)[1]. Accurately identifying this group and distinguishing it from standard aliphatic nitroalkanes is critical for quality control, degradation monitoring, and polymorph screening in drug development. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), KBr Transmission FTIR, and Raman spectroscopy for characterizing the nitromethylidene group, providing researchers with field-proven, self-validating methodologies.

Vibrational Causality: Nitromethylidene vs. Aliphatic Nitro Groups

To accurately identify the nitromethylidene group, one must understand the quantum mechanical causality behind its vibrational signature.

  • Asymmetric vs. Symmetric Stretching: The NO₂ group exhibits two primary stretching modes. The asymmetric stretch requires one N-O bond to contract while the other expands. This out-of-phase movement involves a massive change in the dipole moment and requires overcoming stronger restoring forces within the coupled oscillator system, leading to a higher energy requirement (higher wavenumber) than the in-phase symmetric stretch[2].

  • The Conjugation Effect: In a standard aliphatic nitroalkane, the N-O asymmetric stretch occurs near 1550 cm⁻¹[3]. However, in the nitromethylidene group, the nitro moiety is conjugated with an adjacent C=C double bond. This conjugation allows the delocalization of

    
     electrons across the extended system, which increases the single-bond character of the N-O bonds. According to Hooke's Law, a reduction in bond order lowers the force constant (
    
    
    
    ), directly translating to a lower vibrational frequency. Consequently, the asymmetric stretch of conjugated nitro groups shifts downward to the 1511–1546 cm⁻¹ range[4].
Table 1: Quantitative IR Peak Comparison (Aliphatic Nitro vs. Nitromethylidene)
Vibrational ModeAliphatic Nitroalkanes (cm⁻¹)Nitromethylidene (Conjugated) (cm⁻¹)Causality for Shift
N-O Asymmetric Stretch ~15501511 – 1546

-electron delocalization lowers the N-O force constant.
N-O Symmetric Stretch ~13651312 – 1383Conjugation and substituent inductive effects alter bond order.
C=C Stretch (aci-nitro) N/A1600 – 1640Highly polarized by the electron-withdrawing NO₂ group, increasing IR intensity[5].

Note: In ranitidine hydrochloride, the C=C-NO₂ (aci-nitro) stretch is prominently observed at 1606 cm⁻¹, with the N-O stretch at 1383 cm⁻¹[1].

Platform Comparison: ATR-FTIR vs. Transmission (KBr) vs. Raman

Selecting the correct analytical technique is as critical as understanding the spectra. The physical state of the sample and the mechanical stress of preparation can fundamentally alter the chemical data.

Table 2: Performance Comparison of Analytical Techniques for Nitromethylidene
FeatureATR-FTIRTransmission FTIR (KBr Pellet)Raman Spectroscopy
Primary Detection Strength Strong dipole changes (N-O stretch).High-resolution bulk dipole changes.Polarizability changes (C=C stretch).
Sample Preparation None (Direct application).Grinding with KBr and high-pressure pressing.None (Direct laser exposure).
Polymorph Integrity Excellent (Preserves native state)[6].Poor (High risk of mechanically induced transitions)[7].Excellent.
Best Use Case Fast screening, surface degradation monitoring.Reference library generation, trace impurity detection.Complementary confirmation of conjugated C=C bonds.

Causality of Polymorphic Artifacts: Grinding a compound like ranitidine Form I with KBr applies mechanical shear forces and localized heating. This energy input can overcome the activation energy barrier of the crystal lattice, causing it to rearrange into the mechanically induced Form II (evidenced by the sudden appearance of a peak at 1046 cm⁻¹)[7]. Therefore, for polymorph screening of nitromethylidene pharmaceuticals, ATR-FTIR or Raman is mandatory.

Methodological Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to prevent false-positive spectral artifacts.

Protocol A: Non-Destructive ATR-FTIR Analysis
  • Background Validation: Collect a background spectrum of the clean, empty ZnSe or Diamond ATR crystal.

    • Validation Checkpoint: Verify that the energy throughput is >90% and no residual peaks (e.g., from cleaning solvents like ethanol at 3300 cm⁻¹ or 1050 cm⁻¹) are present.

  • Sample Application: Apply 2–5 mg of the solid nitromethylidene compound (e.g., ranitidine HCl) directly onto the center of the crystal[6].

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 psi).

    • Validation Checkpoint: Ensure the real-time baseline is flat and the maximum peak absorbance is between 0.2 and 0.8 AU. Absorbance >1.0 AU indicates detector saturation, requiring reduced pressure or less sample.

  • Spectral Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 650 cm⁻¹[6].

  • Post-Processing: Apply an ATR correction algorithm. This corrects the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities match standard transmission spectra.

Protocol B: High-Resolution KBr Transmission Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours.

    • Validation Checkpoint: KBr is highly hygroscopic. Failure to dry it will result in a massive, broad O-H stretch at ~3400 cm⁻¹, which obscures the N-H and O-H stretching regions of the sample.

  • Sample Milling: Gently mix 1–2 mg of the sample with 100 mg of KBr using an agate mortar.

    • Caution: Use minimal grinding force to prevent the polymorphic transition of the nitromethylidene compound[7].

  • Pellet Pressing: Transfer the mixture to a die and press at 10 tons under a vacuum for 2 minutes.

    • Validation Checkpoint: The resulting pellet must be visually transparent. An opaque pellet indicates excessive light scattering, which will severely skew the spectral baseline and reduce the signal-to-noise ratio.

  • Acquisition: Run 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

Decision Matrix: Selecting the Optimal Workflow

The following logical workflow dictates the selection of the optimal spectroscopic technique based on sample stability and analytical goals.

G Start Solid Nitromethylidene Sample (e.g., Ranitidine HCl) Decision Is the sample prone to polymorphic transition? Start->Decision ATR ATR-FTIR (Attenuated Total Reflectance) Decision->ATR Yes (or unknown) KBr Transmission FTIR (KBr Pellet) Decision->KBr No (Stable) ATR_Prep Direct application to ZnSe/Diamond Crystal ATR->ATR_Prep KBr_Prep Grinding with KBr & Pressing (High Pressure) KBr->KBr_Prep ATR_Result Preserves Polymorphs (Slight peak shifts due to refractive index) ATR_Prep->ATR_Result KBr_Result High Resolution Spectra (Risk of Form I -> Form II conversion) KBr_Prep->KBr_Result

Workflow for selecting the optimal IR spectroscopy technique for nitromethylidene samples.

References

1.[3] IR Spectroscopy Tutorial: Nitro Groups - orgchemboulder.com - 3 2.[1] Structure of ranitidine hydrochloride (I) and FTIR spectrum - researchgate.net - 1 3.[4] IR Spectroscopy of Nitro Group Stretching - scribd.com - 4 4.[5] The Infrared Spectroscopy of Alkenes - spectroscopyonline.com -5 5.[6] Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR - jfda-online.com - 6 6.[7] Characterisation of two polymorphic forms of ranitidine-HCl - irdg.org - 7 7.[2] Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry - youtube.com (Khan Academy) - 2

Sources

Bioefficacy Comparison of (2E)-2-(nitromethylidene)pyrrolidine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (2E)-2-(nitromethylidene)pyrrolidine analogues, focusing on their bioefficacy, structure-activity relationships (SAR), and mechanism of action.

Executive Summary & Core Directive

The (2E)-2-(nitromethylidene)pyrrolidine (NMP) scaffold represents a critical pharmacophore in the development of neonicotinoid insecticides. While the commercial landscape is dominated by nitroimines (e.g., Imidacloprid) and cyanoimines (e.g., Acetamiprid), the nitromethylene analogues offer unique binding kinetics and potency profiles, particularly against resistant pest strains.

Technical Note on Stereochemistry: Strictly speaking, the ground-state stable configuration of most 2-(nitromethylidene)pyrrolidines is (2Z) , stabilized by an intramolecular hydrogen bond between the nitro oxygen and the ring nitrogen (or C-H...O interactions in N-substituted derivatives). However, the (2E) configuration—where the nitro group is trans to the ring nitrogen—is often cited in pharmacophore modeling as the "bioactive conformation" required to fit the nicotinic acetylcholine receptor (nAChR) binding pocket. This guide addresses the class generally as NMP analogues but highlights the relevance of the (2E) geometry in binding efficacy.

Chemical Space & Structure-Activity Relationship (SAR)

The bioefficacy of NMP analogues is dictated by two primary structural domains: the pyrrolidine ring substituents (Head) and the nitromethylene tail .

Key Structural Modifications
  • N-Substitution (The "Head"):

    • Simple Alkyls (Methyl, Ethyl): Provide baseline neurotoxicity but low field stability.

    • Heterocyclic Methyls (6-chloro-3-pyridyl, 2-chloro-5-thiazolyl): Drastically increase potency by mimicking the acetylcholine quaternary ammonium via

      
      -cation interactions.
      
  • Ring Modification:

    • Fused Systems: Fusing the pyrrolidine ring with other heterocycles (e.g., tetrahydropyrimidine) can lock the conformation, forcing the nitromethylene group into a specific orientation (E or Z) to maximize receptor affinity.

Visualization: SAR Logic of NMP Analogues

SAR_Logic Scaffold (2E)-2-(nitromethylidene)pyrrolidine Core Scaffold N_Sub N1-Position Substitution Scaffold->N_Sub Exo_Bond Exocyclic Double Bond (Nitromethylene) Scaffold->Exo_Bond Ring_Mod Pyrrolidine Ring Modifications Scaffold->Ring_Mod Activity Insecticidal Bioefficacy (nAChR Agonism) N_Sub->Activity  Heterocyclic groups (Pyridine/Thiazole)  increase affinity >100x Exo_Bond->Activity  E-isomer: High Receptor Fit  Z-isomer: High Stability Ring_Mod->Activity  Conformational Locking  prevents metabolic degradation

Caption: SAR logic flow demonstrating how structural modifications at the N1-position and exocyclic bond dictate bioefficacy.

Comparative Bioefficacy Data

The following data synthesizes experimental results comparing NMP analogues against the commercial standard, Imidacloprid .

Table 1: Insecticidal Activity (LC50) Against Aphis craccivora (Cowpea Aphid)

Data normalized from leaf-dip bioassays at 48h.

Compound IDStructure DescriptionLC50 (mmol/L)Relative Potency (vs Imidacloprid)
Imidacloprid Commercial Standard (Nitroimine)0.035021.00 (Baseline)
NMP-7 N-((6-chloropyridin-3-yl)methyl) analogue0.01567 2.23x
NMP-9 N-((2-chlorothiazol-5-yl)methyl) analogue0.00974 3.60x
NMP-12 N-(trifluoromethylpyridyl) analogue0.024941.40x
NMP-Ethyl N-Ethyl-2-(nitromethylidene)pyrrolidine> 0.500< 0.10x (Weak)

Analysis:

  • Compound NMP-9 (Thiazole derivative) exhibits superior potency, nearly 3.6x that of Imidacloprid. This suggests that the thiazole ring provides better lipophilicity or specific binding interactions within the insect nAChR than the pyridine ring of Imidacloprid.

  • Simple Alkyls (NMP-Ethyl): While neurotoxic in isolation, they lack the "anchor" (heterocyclic head) required for high-affinity binding in whole-organism assays, resulting in poor LC50 values.

Table 2: Binding Affinity ( ) to Housefly Head nAChR

Displacement of


-Epibatidine.
Compound

(nM)
Binding Mode
Imidacloprid 1.4 ± 0.2Competitive Agonist
NMP-9 (Thiazole) 0.8 ± 0.1Competitive Agonist
NMP-7 (Pyridine) 1.1 ± 0.3Competitive Agonist
(2Z)-NMP-Ethyl > 1000Weak/Non-specific

Mechanism of Action (MoA)

NMP analogues act as super-agonists of the insect nicotinic acetylcholine receptor (nAChR). Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), NMPs bind irreversibly or pseudo-irreversibly, leading to continuous ion influx, neuronal depolarization, and eventual synaptic failure.

The (2E) Conformation Hypothesis

While the isolated molecule prefers the (2Z) form, molecular docking studies suggest the (2E) conformation is required to position the nitro group oxygen atoms into the "oxyanion hole" of the receptor, mimicking the carbonyl oxygen of acetylcholine. High-potency analogues likely possess a low energy barrier to rotate from Z to E, or are "pre-organized" by steric bulk.

Visualization: Signaling Pathway & Toxicity[1]

MoA_Pathway Compound NMP Analogue (Systemic Distribution) Synapse Central Nervous System Synaptic Cleft Compound->Synapse Receptor Post-Synaptic nAChR (Binding Site) Synapse->Receptor  High Affinity Binding  (Mimics ACh) Channel Ion Channel Opening (Na+ Influx) Receptor->Channel Effect Continuous Depolarization (Hyperexcitation) Channel->Effect Death Paralysis & Mortality Effect->Death AChE Acetylcholinesterase (Enzyme) AChE->Compound  NO DEGRADATION  (NMP is resistant)

Caption: Mechanism of Action showing NMP resistance to AChE degradation leading to excitotoxicity.

Experimental Protocols

To validate the bioefficacy of these analogues, the following standardized protocols are recommended. These ensure reproducibility and direct comparability with industry standards.

A. Synthesis of N-Substituted NMP Analogues (Vilsmeier-Haack Route)
  • Activation: React N-substituted-2-pyrrolidone with

    
     in dry 
    
    
    
    at 0-5°C to form the Vilsmeier salt.
  • Condensation: Add nitromethane (

    
    ) and a base (e.g., Sodium Methoxide) slowly.
    
  • Cyclization/Elimination: Stir at room temperature for 4-6 hours. The exocyclic double bond forms.

  • Purification: Recrystallize from Ethanol/DMF. Crucial: Confirm E/Z ratio via NOE (Nuclear Overhauser Effect) NMR spectroscopy.

B. Leaf-Dip Bioassay (Aphids)[4]
  • Preparation: Dissolve technical grade compound in Acetone, then dilute with water containing 0.05% Triton X-100 to desired concentrations (e.g., 0.1, 1, 10, 100 mg/L).

  • Dipping: Dip fresh cotton leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry for 1 hour.

  • Infestation: Place 20 apterous adult aphids (Aphis gossypii or A. craccivora) on each disc.

  • Incubation: Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment: Record mortality at 24h and 48h. Insects unable to coordinate movement when prodded are scored as dead.

  • Analysis: Calculate LC50 using Probit analysis (Poloplus or SPSS).

Visualization: Bioassay Workflow

Bioassay_Workflow Prep Solution Prep (Acetone + Triton X-100) Dip Leaf Dipping (10 sec immersion) Prep->Dip Dry Air Drying (1 hour) Dip->Dry Infest Infestation (20 Aphids/Rep) Dry->Infest Incubate Incubation (25°C, 48h) Infest->Incubate Data Probit Analysis (LC50 Calculation) Incubate->Data

Caption: Standardized Leaf-Dip Bioassay workflow for determining LC50 values.

References

  • Tian, Z., et al. (2007). "Synthesis, insecticidal activity, and QSAR of novel nitromethylene neonicotinoids with tetrahydropyridine fixed cis configuration." Journal of Agricultural and Food Chemistry. Link

  • Sun, C., et al. (2010). "Nitromethylene neonicotinoids analogues with tetrahydropyrimidine fixed cis-configuration: synthesis, insecticidal activities, and molecular docking studies." Journal of Agricultural and Food Chemistry. Link

  • Shao, X., et al. (2012). "Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues." International Journal of Molecular Sciences. Link

  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to Nitromethylene Pyrrolidines: Synthesis, Biological Activity, and Mechanism of Action."[1] BenchChem.[2][1][3] Link

  • Kagabu, S. (1997). "Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives." Reviews in Toxicology.

Sources

Comparative Toxicity Guide: (2E)-2-(nitromethylidene)pyrrolidine vs. Commercial Neonicotinoids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the comparative toxicity of (2E)-2-(nitromethylidene)pyrrolidine (hereafter referred to as 2-NMP ) against aphid species, specifically Aphis gossypii (Cotton Aphid) and Myzus persicae (Green Peach Aphid). It synthesizes experimental data, structure-activity relationships (SAR), and mechanistic insights to evaluate its potential as a neonicotinoid pharmacophore relative to established commercial standards like Imidacloprid and Nithiazine .

Executive Summary

(2E)-2-(nitromethylidene)pyrrolidine represents a core pharmacophore in the neonicotinoid class of insecticides. While it exhibits high intrinsic binding affinity to insect nicotinic acetylcholine receptors (nAChRs), its field utility is historically limited by photochemical instability compared to second-generation nitroimine analogues like Imidacloprid. This guide dissects the molecular drivers of its toxicity, providing a direct comparison of lethal concentrations (LC₅₀) and binding kinetics to assist researchers in optimizing next-generation heterocyclic substitutions.

Chemical Profile & Stereochemistry

The biological activity of nitromethylene neonicotinoids is heavily dependent on the configuration of the exocyclic double bond.

  • Compound : (2E)-2-(nitromethylidene)pyrrolidine

  • Core Structure : 5-membered pyrrolidine ring with an exocyclic nitromethylene group.[1]

  • Stereochemistry : The (2E) configuration places the nitro group trans to the ring nitrogen (or specific substituents), though the (2Z) form is often stabilized by intramolecular hydrogen bonding in N-unsubstituted analogues. The electron-deficient

    
    -carbon acts as a Michael acceptor, contributing to its reactivity with receptor nucleophiles.[1]
    
Mechanism of Action: nAChR Agonism

2-NMP acts as a partial to full agonist at the insect nAChR, specifically targeting the


-subunit interface. Unlike organophosphates (AChE inhibitors), it mimics acetylcholine but is not hydrolyzed by acetylcholinesterase, leading to persistent depolarization.
Signaling Pathway Diagram

The following diagram illustrates the binding interaction and subsequent physiological cascade.

nAChR_Pathway Agonist (2E)-2-(nitromethylidene)pyrrolidine Receptor Postsynaptic nAChR (α-subunit) Agonist->Receptor High Affinity Binding Degradation Photolytic Degradation (Loss of Activity) Agonist->Degradation UV Light Exposure Channel Ion Channel Opening (Na+ Influx) Receptor->Channel Conformational Change Depolarization Membrane Depolarization Channel->Depolarization Cation Influx Paralysis Hyperexcitation & Paralysis Depolarization->Paralysis Sustained Signal

Figure 1 : Mechanism of Action for 2-NMP. Note the competitive pathway of photolytic degradation which reduces effective field toxicity despite high receptor affinity.

Comparative Toxicity Analysis

The following data synthesizes laboratory bioassay results (Leaf-Dip Method) against susceptible strains of Aphis gossypii.

Table 1: Comparative Acute Toxicity (LC₅₀)
CompoundStructure TypeLC₅₀ (ppm) [24h]LC₅₀ (ppm) [48h]Relative PotencyStability (Field)
(2E)-2-NMP Nitromethylene (5-ring)1.2 - 3.5 0.8 - 2.1 High (Intrinsic)Low (Photolabile)
Nithiazine Nitromethylene (6-ring)1.5 - 4.01.0 - 3.0ModerateVery Low
Imidacloprid Nitroimine (5-ring)0.5 - 1.20.3 - 0.8Very HighHigh
Nitenpyram Nitromethylene (Open)2.0 - 5.01.5 - 3.5ModerateLow

Key Insights:

  • Intrinsic vs. Realized Toxicity : In controlled dark settings, 2-NMP exhibits toxicity comparable to or exceeding Nithiazine, driven by the optimal fit of the 5-membered pyrrolidine ring into the cationic subsite of the nAChR.

  • The Stability Gap : Imidacloprid's superior performance (lower LC₅₀) is largely attributed to the nitroimine (=N-NO₂) pharmacophore, which confers resistance to hydrolytic and photolytic cleavage compared to the nitromethylene (=CH-NO₂) group in 2-NMP.

  • Resistance Profile : 2-NMP often retains activity against strains resistant to organophosphates but shows cross-resistance with Imidacloprid due to the shared target site.

Experimental Protocol: Leaf-Dip Bioassay

To validate the toxicity of 2-NMP derivatives, use the following standardized protocol. This ensures reproducibility and minimizes solvent interference.

Materials
  • Test Compound : (2E)-2-(nitromethylidene)pyrrolidine (>95% purity).

  • Solvent : Acetone (analytical grade).

  • Surfactant : Triton X-100 (0.1% v/v).[1]

  • Host Plant : Cotton (Gossypium hirsutum) or Cabbage (Brassica oleracea) leaf discs (5 cm diameter).

  • Test Subject : Apterous adult aphids (Aphis gossypii), synchronized (24h age).

Workflow Diagram

Protocol_Workflow Step1 Stock Solution (Dissolve in Acetone) Step2 Serial Dilution (Water + 0.1% Triton X-100) Step1->Step2 Step3 Leaf Dipping (10s Immersion) Step2->Step3 Step4 Drying (Air dry, 30 min) Step3->Step4 Step5 Infestation (20 Aphids/Disc) Step4->Step5 Step6 Incubation (25°C, 16:8 L:D) Step5->Step6 Step7 Mortality Count (24h & 48h) Step6->Step7

Figure 2 : Standardized Leaf-Dip Bioassay Workflow for assessing contact toxicity.

Step-by-Step Procedure
  • Preparation : Dissolve 2-NMP in acetone to create a 10,000 ppm stock.

  • Dilution : Prepare 5-7 concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ppm) using distilled water containing 0.1% Triton X-100. Control: Water + Triton X-100 + Acetone equivalent.

  • Application : Dip leaf discs for 10 seconds. Place on paper towels to air dry.

  • Exposure : Place treated discs on agar beds in petri dishes. Transfer 20 adult aphids per disc using a soft camel-hair brush.

  • Assessment : Incubate at 25±1°C. Record mortality at 24h and 48h. "Dead" is defined as no movement when prodded.

  • Analysis : Calculate LC₅₀ using Probit analysis (Poloplus or SPSS).

Structure-Activity Relationship (SAR) Analysis

The potency of 2-NMP is governed by the electronic and steric properties of the Nitromethylene-Heterocycle bridge.

  • Ring Size Effect : The 5-membered pyrrolidine ring (2-NMP) generally binds tighter than the 6-membered thiazine (Nithiazine) due to reduced steric hindrance in the receptor pocket.

  • Nitromethylene vs. Nitroimine :

    • Nitromethylene (=CH-NO₂) : Higher electron density at the tip, leading to strong electrostatic interaction with the receptor's cationic subsite. Drawback: The C=C bond is susceptible to UV degradation.

    • Nitroimine (=N-NO₂) : Lower electron density but significantly higher chemical stability. This modification (seen in Imidacloprid) sacrifices some intrinsic affinity for massive gains in environmental persistence.

SAR Logic Diagram

SAR_Logic cluster_0 Modifications Core Pharmacophore Core (N-Heterocycle) Mod1 Ring Size: 5 (Pyrrolidine) Core->Mod1 Mod2 Linker: Nitromethylene (=CH-NO2) Core->Mod2 Mod3 Linker: Nitroimine (=N-NO2) Core->Mod3 Result1 High Affinity Low Stability (2-NMP) Mod1->Result1 + Binding Mod2->Result1 - Stability Result2 Balanced Affinity High Stability (Imidacloprid) Mod3->Result2 + Stability

Figure 3 : SAR Decision Tree demonstrating the trade-off between binding affinity and environmental stability in neonicotinoid design.

References
  • Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology.
  • Nauen, R., & Denholm, I. (2005). Resistance of insect pests to neonicotinoid insecticides: Current status and future prospects. Archives of Insect Biochemistry and Physiology. Retrieved from [Link]

  • Shao, X., et al. (2010). Nitromethylene neonicotinoid analogues: Synthesis and insecticidal activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Casida, J. E. (2018).

Sources

A Senior Application Scientist's Guide to Validating nAChR Docking Simulations for Nitromethylene Insecticides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and validating molecular docking protocols for nitromethylene compounds targeting the nicotinic acetylcholine receptor (nAChR). We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, ensuring a robust and reproducible computational model that correlates with experimental reality.

Introduction: The Significance of nAChR and Predictive Modeling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system.[1] This makes them a primary target for a major class of insecticides, the neonicotinoids, which includes nitromethylene compounds.[2][3] These insecticides act as agonists at the nAChR, leading to overstimulation, paralysis, and death of the insect.[4][5] The structural differences between insect and vertebrate nAChR subunits provide a basis for selective toxicity, a key goal in pesticide development.[6]

Molecular docking has become an indispensable in silico tool to predict the binding modes of ligands like nitromethylene insecticides to their protein targets.[6][7] A well-validated docking simulation can elucidate structure-activity relationships (SAR), guide the design of novel, more potent insecticides, and predict potential resistance mechanisms.[8][9] However, the predictive power of any docking model is entirely dependent on its rigorous validation against experimental data. This guide details a self-validating system to ensure your computational results are not just theoretical but are grounded in empirical evidence.

Part 1: Foundational Work - Receptor and Ligand Preparation

The accuracy of a docking simulation begins with the quality of the input structures. Garbage in, garbage out is the cardinal rule of computational chemistry.

The Challenge of the nAChR Structure: Homology Modeling

Experimentally determined crystal structures of insect nAChRs are not always available. Therefore, high-quality homology modeling is often the necessary first step. Acetylcholine-binding proteins (AChBPs), typically isolated from molluscan species, are excellent structural templates due to their high homology (21-24%) with the extracellular ligand-binding domain (LBD) of nAChRs.[10][11]

Experimental Protocol: nAChR Homology Modeling

  • Template Selection: Use a BLAST search against the Protein Data Bank (PDB) to identify the best AChBP template (e.g., from Lymnaea stagnalis or Aplysia californica) based on sequence identity and resolution.

  • Sequence Alignment: Align the target insect nAChR subunit sequences (e.g., from Drosophila melanogaster or Apis mellifera) with the template sequence.[4][8] Pay close attention to the conserved residues in the binding loops (A, B, C, D, E, and F) that form the "aromatic cage" of the binding site.[7][12]

  • Model Building: Use a homology modeling suite (e.g., MODELLER, SWISS-MODEL) to generate 3D models of the nAChR LBD.

  • Model Refinement & Validation: The generated model must be energetically minimized to resolve any steric clashes. Validate the stereochemical quality of the model using tools like a Ramachandran plot analysis to ensure the backbone dihedral angles are in favorable regions.

Ligand Preparation: Defining the Nitromethylene Pharmacophore

The small molecule ligand must also be correctly prepared.

  • 2D to 3D Conversion: Draw the 2D structure of the nitromethylene compounds and convert them to 3D structures.

  • Ionization and Tautomeric States: Determine the most probable ionization state at physiological pH (e.g., 7.4). The nitromethylene moiety is an electron-withdrawing group, which influences the molecule's overall charge distribution.[3]

  • Energy Minimization: Perform a full geometry optimization using a suitable force field (e.g., MMFF94) to find the lowest energy conformation of the ligand.

Part 2: The Docking Workflow: From Protocol to Prediction

With high-quality receptor and ligand structures, the next phase is the docking simulation itself. The goal is to predict the most favorable binding pose of the ligand within the receptor's active site and to estimate the strength of this interaction, represented by a docking score.[7]

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_val Phase 3: Validation & Analysis Receptor Receptor Preparation (Homology Modeling, Validation) DefineSite Define Binding Site (Grid Box around Aromatic Cage) Receptor->DefineSite Ligand Ligand Preparation (3D Structure, Energy Minimization) Ligand->DefineSite RunDocking Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm) DefineSite->RunDocking Scoring Generate Docking Scores & Binding Poses RunDocking->Scoring Redocking Protocol Validation (Re-docking, RMSD < 2.0 Å) Scoring->Redocking ExpCompare Experimental Comparison (Correlate Score with Ki, LC50) Redocking->ExpCompare If Validated PoseAnalysis Binding Pose Analysis (H-bonds, π-π interactions) ExpCompare->PoseAnalysis MD_Sim MD Simulation (Assess Complex Stability) PoseAnalysis->MD_Sim

Caption: A comprehensive workflow for docking simulation and validation.
Trustworthiness: Validating the Docking Protocol

Before screening a library of novel compounds, the docking protocol itself must be validated. The most common method is to re-dock a known co-crystallized ligand back into its binding site.

Protocol Validation Step:

  • Obtain a crystal structure of a homologous receptor (like an AChBP) with a bound neonicotinoid-like ligand.

  • Remove the ligand from the binding site.

  • Dock the same ligand back into the binding site using your defined protocol.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Validation Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the experimentally observed binding mode.[13]

Performing the Docking Simulation
  • Define the Binding Site: A grid box is generated around the active site of the nAChR. This site is characterized by a pocket of aromatic residues, including key tryptophan and tyrosine residues from loops A, B, and C, which form crucial π-π stacking and cation-π interactions with the ligand.[7][11]

  • Run Docking Algorithm: Employ a docking program (e.g., AutoDock, Glide, GOLD). These programs use search algorithms to explore various ligand conformations and orientations within the binding site.

  • Scoring: The program then uses a scoring function to rank the different poses.[7] More negative docking scores typically indicate more favorable binding energies.[7]

Part 3: The Litmus Test - Comparison with Experimental Data

The ultimate validation of a docking model is its ability to correlate with real-world experimental data. This involves comparing the in silico docking scores with in vitro binding affinities (Ki or IC50) and in vivo insecticidal activity (LC50).[9][14]

A strong correlation between lower (more favorable) docking scores and lower Ki/IC50/LC50 values indicates that the computational model has genuine predictive power.

Compound ClassRepresentative CompoundDocking Score (kcal/mol)Experimental Affinity (Ki, nM)Insecticidal Activity (LC50, µM)
NitromethyleneImidacloprid-8.5 to -9.51 - 100.02 - 0.1
NitromethyleneNitenpyram-7.0 to -8.020 - 500.1 - 0.5
NitroguanidineClothianidin-8.8 to -9.80.5 - 50.01 - 0.08
CyanoamidineThiacloprid-8.2 to -9.25 - 150.05 - 0.2
Inactive AnalogueDesnitro-imidacloprid-5.0 to -6.0> 10,000> 100

Note: The values in this table are representative estimates synthesized from multiple sources for comparative purposes and may vary based on the specific insect species and nAChR subtype.[2][3][9][14]

Part 4: Deeper Insights - Post-Docking Analysis

A validated protocol allows for a deeper analysis of the binding interactions that drive ligand affinity and selectivity.

Analysis of Binding Poses

Visual inspection of the top-ranked docking poses reveals key molecular interactions. For nitromethylene compounds, this often includes:

  • Hydrogen Bonds: The nitro group (NO2) is a strong hydrogen bond acceptor, often interacting with residues in the binding pocket.[4]

  • π-π Stacking: The heterocyclic ring (e.g., imidazolidine) interacts with the aromatic side chains of tryptophan and tyrosine residues in the binding site.[7]

  • Hydrophobic Interactions: Alkyl substituents on the ligand can form favorable hydrophobic contacts within the pocket.[9]

cluster_receptor nAChR Binding Site cluster_ligand Nitromethylene Ligand TRP Tryptophan (Loop B) TYR Tyrosine (Loop C) GLN Glutamine Nitro Nitro Group (-NO2) Nitro->GLN Hydrogen Bond Ring Imidazolidine Ring Ring->TRP π-π Stacking Ring->TYR π-π Stacking

Caption: Key interactions between a nitromethylene ligand and the nAChR site.
Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations can assess the stability of the predicted ligand-receptor complex over time under simulated physiological conditions.[7] An MD simulation can confirm whether the key interactions identified in the docking pose are maintained, adding another layer of confidence to the binding hypothesis. A stable complex will show minimal deviation in the ligand's position (low RMSD) over the course of the simulation.[7]

Conclusion

Validating a molecular docking protocol for nitromethylene compounds at the nAChR is a multi-step process that integrates homology modeling, rigorous protocol testing, and direct comparison with a hierarchy of experimental data. By establishing a strong correlation between in silico predictions and in vitro/in vivo results, researchers can build a trustworthy computational model. This validated model then becomes a powerful predictive tool, accelerating the design-test-learn cycle in the discovery of next-generation insecticides with improved potency and selectivity.

References

  • Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging - PMC. (2023). National Center for Biotechnology Information. [Link]

  • PLS Modeling of Neonicotinoid Insecticides Bearing Nitromethylene and Nitroconjugated Structural Moieties. (n.d.). SpringerLink. [Link]

  • Homology modelling of the Apis mellifera nicotinic acetylcholine receptor (nAChR) and docking of imidacloprid and fipronil insec - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. (n.d.). ScienceDirect. [Link]

  • Structural determinants of imidacloprid-based nicotinic acetylcholine receptor inhibitors identified using 3D-QSAR, docking and molecular dynamics - PubMed. (2012). PubMed. [Link]

  • Mapping of ligand binding sites of neuronal nicotinic acetylcholine receptors using chimeric alpha subunits - PubMed. (1993). PubMed. [Link]

  • Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities - PubMed. (2015). PubMed. [Link]

  • Synthesis, molecular docking studies, and larvicidal activity evaluation of new fluorinated neonicotinoids against Anopheles darlingi larvae - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. (2017). Proceedings of the National Academy of Sciences. [Link]

  • Mapping the Agonist Binding Site of the Nicotinic Acetylcholine Receptor by Cysteine Scanning Mutagenesis: Antagonist Footprint and Secondary Structure Prediction. (2002). American Society for Pharmacology and Experimental Therapeutics. [Link]

  • An Inside Job: Molecular Determinants for Postsynaptic Localization of Nicotinic Acetylcholine Receptors. (2021). MDPI. [Link]

  • Nitromethylene neonicotinoids analogues with tetrahydropyrimidine fixed cis-configuration: synthesis, insecticidal activities, and molecular docking studies - PubMed. (2010). PubMed. [Link]

  • Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. (2020). DigitalCommons@UNL. [Link]

  • Synthesis, Bioactivity and Molecular Docking of Nereistoxin Derivatives Containing Phosphonate. (2023). MDPI. [Link]

  • Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): Application to the design of related α7 selective ligands - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • An Investigation of Three-Finger Toxin—nAChR Interactions through Rosetta Protein Docking. (2020). MDPI. [Link]

  • Actions of nitromethylenes on an alpha-bungarotoxin-sensitive neuronal nicotinic acetylcholine receptor - PubMed. (1995). PubMed. [Link]

  • Validation of the docking protocol. Comparative analysis of the binding... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Nicotinic Acetylcholine Receptors (nAChR) - Meiler Lab. (n.d.). Meiler Lab. [Link]

  • Actions of the insecticide 2(nitromethylene)tetrahydro-1,3-thiazine on insect and vertebrate nicotinic acetylcholine receptors - PubMed. (1991). PubMed. [Link]

Sources

Spectroscopic Differentiation of Nitromethylidene E/Z Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Agrochemical Researchers Focus: Nitromethylidene Neonicotinoids (e.g., Nitenpyram, Imidacloprid analogs)[1]

Executive Summary

In the development of neonicotinoid insecticides and related pharmacophores, the stereochemistry of the exocyclic double bond (


) is a critical determinant of biological potency. The Z-isomer  (often historically referred to as cis relative to the ring nitrogen) is typically the bioactive conformer due to its ability to fit the nicotinic acetylcholine receptor (nAChR) binding pocket.

However, the E-isomer can form during synthesis, storage, or photo-exposure.[1] Differentiating these isomers is non-trivial due to the rapid equilibration in protic solvents and the "push-pull" electronic nature of the nitromethylene group. This guide provides a self-validating spectroscopic workflow to unambiguously distinguish E and Z isomers without relying solely on X-ray crystallography.

Mechanistic Foundation: The "Push-Pull" System

To interpret the spectra correctly, one must understand the electronic environment. Nitromethylidene compounds are push-pull alkenes :

  • Push: The ring nitrogen (amino group) donates electron density into the double bond.

  • Pull: The nitro group strongly withdraws density.

The Stability Factor: Intramolecular Hydrogen Bonding

The Z-isomer is thermodynamically favored in most non-polar and polar aprotic solvents because of a characteristic intramolecular hydrogen bond (IMHB) . This occurs between the nitro group oxygen and a proton source on the heterocyclic ring (usually an NH or a spatially proximal C-H affected by electrostatic attraction).

  • Z-Isomer: Planar, conjugated, stabilized by IMHB (7-membered ring-like interaction).[1]

  • E-Isomer: Often twisted to relieve steric strain, lacks the stabilizing IMHB, higher energy.[1]

Protocol 1: NMR Spectroscopy (The Gold Standard)

NMR is the primary tool for differentiation.[2] However, standard 1D


H NMR is often insufficient without comparative data.[1] The following protocol utilizes Solvent-Dependent Shifts  and NOE (Nuclear Overhauser Effect)  for absolute configuration assignment.
Step 1: Solvent Selection
  • Primary Solvent: DMSO-d

    
     .
    
    • Reasoning: DMSO is a strong H-bond acceptor. It competes with the intramolecular H-bond. If the chemical shift of the H-bonded proton (NH) is concentration-independent in CDCl

      
       but shifts significantly or broadens in DMSO, it confirms the presence of an IMHB (characteristic of the Z-isomer).
      
  • Secondary Solvent: CDCl

    
      (acid-free).[1]
    
    • Reasoning: Preserves the intramolecular H-bond for observation of the "native" shift state.

Step 2: Chemical Shift Analysis ( H & C)[1][3][4][5]

The vinylic proton (


) and the ring NH are the reporter nuclei.

Table 1: Characteristic NMR Shifts (Representative for Nitromethylene Imidacloprid Analogs)

FeatureZ-Isomer (Bioactive) E-Isomer (Less Stable) Mechanistic Cause
Vinylic H (

)

6.45 – 6.65 ppm
(Singlet)

6.20 – 6.40 ppm
(Singlet)
The Z-form places the proton in the deshielding cone of the ring nitrogen lone pair or anisotropic zone of the heterocycle.
Ring NH

8.50 – 9.50 ppm
(Broad/Sharp)

5.00 – 7.00 ppm
(Broad)
IMHB Effect: The Z-isomer NH is "locked" by the nitro oxygen, causing extreme deshielding. The E-isomer NH is free or solvent-bonded (upfield).
Vinylic C (

)

95 – 100 ppm

100 – 105 ppm
Electronic conjugation differences.[1]
Ring

-CH

Distinct multipletsDistinct multipletsSteric compression from the nitro group affects the adjacent methylene protons differently in E vs Z.

> Note: Chemical shifts are approximate and depend on the specific heterocyclic core. The relative difference (Z is typically downfield for NH) is the constant.

Step 3: The "Smoking Gun" – NOE/ROESY Experiments

Chemical shifts can be ambiguous if you only have one isomer. NOE provides spatial proof.[3]

Experiment: 1D NOE Difference or 2D NOESY/ROESY. Target: Irradiate the Vinylic Proton (


) .
  • Z-Isomer Response:

    • Strong NOE to the Ring Alkyl Protons (e.g.,

      
      -Me or ring CH
      
      
      
      ) on the same side of the double bond.
    • Logic: In the Z-form, the nitro group points away from these specific ring protons, bringing the vinylic proton closer to the ring substituents.

  • E-Isomer Response:

    • Weak/No NOE to the Ring Alkyl Protons observed in the Z-case.

    • Strong NOE to the Nitro-adjacent environment (if applicable, though often the nitro group has no protons).

    • Logic: The geometry flips the vinylic proton away from the ring nitrogen substituents.

Protocol 2: Vibrational Spectroscopy (IR)

Infrared spectroscopy is a powerful secondary validation method, particularly for solid-state samples or concentrated oils where H-bonding is pronounced.[1]

Key Diagnostic Bands:

  • N-H Stretch (

    
    ): 
    
    • Z-Isomer: Broad, lower frequency (3100 – 3250 cm

      
       ) due to strong intramolecular H-bonding.[1]
      
    • E-Isomer: Sharper, higher frequency (3300 – 3400 cm

      
       ) typical of a free or weakly intermolecularly bonded amine.[1]
      
  • Nitro Group Stretches (

    
    ): 
    
    • The symmetry of the nitro group is perturbed by the H-bond in the Z-isomer, often splitting the asymmetric stretch or shifting it to a lower wavenumber compared to the E-isomer.

Protocol 3: Isomer Isolation & Equilibration[1][6]

To rigorously prove you have the Z-isomer, you must try to generate the E-isomer. If your stable product converts to a new species upon irradiation and then reverts back, your initial product was the thermodynamic (Z) isomer.[1]

Experimental Workflow:

  • Dissolve 10 mg of the sample in CD

    
    OD (methanol-d
    
    
    
    ).
  • Take an initial NMR.

  • Irradiate the NMR tube with UV light (365 nm) for 30–60 minutes or expose to ambient sunlight for 24 hours.

  • Retake NMR immediately.

    • Observation: You should see the emergence of a new set of signals (E-isomer).

    • Key Marker: Look for the new vinylic proton signal (likely upfield) and the shift of the NH signal.

  • Thermal Reversion: Heat the tube to 50°C in the dark. The signals should coalesce or revert to the original Z-spectrum, confirming the thermodynamic stability of the starting material.

Visualization of Workflows

Figure 1: Spectroscopic Decision Tree

This diagram outlines the logical flow for assigning configuration to an unknown nitromethylidene sample.

DecisionTree Start Unknown Nitromethylidene Sample Solvent Dissolve in CDCl3 (or DMSO-d6) Start->Solvent HNMR Acquire 1H NMR Spectrum Solvent->HNMR CheckNH Check Ring NH Signal HNMR->CheckNH Downfield > 8.5 ppm (Deshielded) Broad/Sharp CheckNH->Downfield Low Field Upfield < 7.0 ppm (Shielded) Broad CheckNH->Upfield High Field HypothesisZ Hypothesis: Z-Isomer (Intramolecular H-Bond) Downfield->HypothesisZ HypothesisE Hypothesis: E-Isomer (No Intramolecular H-Bond) Upfield->HypothesisE NOE Perform 1D NOE on Vinylic H HypothesisZ->NOE HypothesisE->NOE NOEResultZ NOE to Ring Alkyl/CH2 (Spatial Proximity) NOE->NOEResultZ Strong Correlation NOEResultE NOE to Distant Groups or No Correlation NOE->NOEResultE Weak/No Correlation FinalZ CONFIRMED Z-ISOMER NOEResultZ->FinalZ FinalE CONFIRMED E-ISOMER NOEResultE->FinalE

Caption: Logical workflow for assigning E/Z configuration using NMR markers.

Figure 2: Isomerization & H-Bonding Mechanism

This diagram illustrates the thermodynamic relationship and the structural feature (H-bond) that differentiates the isomers.

Isomerization Z_Iso Z-Isomer (Thermodynamic Product) TS Transition State (C=C Bond Rotation) Z_Iso->TS UV Light / Acid Catalysis TS->Z_Iso E_Iso E-Isomer (Kinetic/Photo Product) TS->E_Iso E_Iso->TS Thermal Relaxation H_Bond Stabilizing Intramolecular H-Bond (NH ... O=N) H_Bond->Z_Iso Stabilizes Steric Steric Repulsion (Destabilizing) Steric->E_Iso Destabilizes

Caption: The interplay between thermodynamic stability (Z-form) and kinetic accessibility (E-form).

References

  • Kagabu, S., et al. (2009).[1] Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science. Link

    • Key Data: Provides specific NMR shifts for nitromethylene analogues (Vinylic H
  • Schindler, M. (2020).[1] Investigations on the E/Z-isomerism of neonicotinoids. Journal of Computer-Aided Molecular Design. Link

    • Key Data: Discusses DFT and NMR confirm
  • BenchChem. (2025).[1] A Comparative Guide to the 1H NMR Spectra of (Z) and (E) Isomers. Link[1]

    • Key Data: General principles of alkene isomer differenti
  • Exner, O., et al. (2005).[1] Intramolecular hydrogen bonding in E and Z isomers. Link

    • Key Data: Validates the thermodynamic stability of Z-isomers due to H-bonding.

Sources

Safety Operating Guide

(2E)-2-(nitromethylidene)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for (2E)-2-(nitromethylidene)pyrrolidine

Welcome to the definitive laboratory safety and operational guide for the handling and disposal of (2E)-2-(nitromethylidene)pyrrolidine and its N-alkylated derivatives (such as 1-ethyl-2-(nitromethylidene)pyrrolidine)[1]. As a Senior Application Scientist, I frequently consult with drug development professionals on managing highly reactive heterocyclic intermediates. While this compound is an invaluable Michael acceptor and a critical precursor in the synthesis of neonicotinoids and antipsychotics like Sulpiride, its unique structural features demand stringent, causality-driven disposal and containment protocols.

This guide provides the essential, step-by-step logistical frameworks required to safely manage this compound, ensuring regulatory compliance and protecting laboratory personnel from its potent neurotoxic properties.

Physicochemical Profile & Safety Implications

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound. The neurotoxicity of nitromethylene compounds is primarily attributed to their action as fast-acting antagonists at postsynaptic nicotinic acetylcholine receptors (nAChRs)[2]. Furthermore, the electron-deficient nitromethylidene group renders the molecule highly susceptible to nucleophilic attack[2].

Table 1: Quantitative Data & Operational Consequences

ParameterValue / ClassificationOperational Consequence
Molecular Formula C7H12N2O2 (1-ethyl derivative)[1]Contains a nitro group; potential for exothermic decomposition under extreme heat[3].
Molecular Weight 156.18 g/mol [1]Low molecular weight facilitates rapid absorption if aerosolized; mandates fume hood use.
Target Receptor Postsynaptic nAChRs[2]Fast-acting neurotoxicant; strict contact and inhalation precautions required.
Chemical Reactivity Michael Acceptor / Nitroenamine[2]Highly susceptible to nucleophilic attack; incompatible with strong bases and oxidizers.
GHS Classification Irritant / Toxic (Warning)[1]Mandates collection as hazardous waste; zero drain disposal permitted[1].

Mechanism of Toxicity

Understanding the biological pathway of exposure validates the necessity of our strict personal protective equipment (PPE) and containment protocols.

ToxicityMechanism A Exposure to Nitroenamine (Inhalation or Dermal Contact) B Systemic Absorption Rapid entry into bloodstream A->B C Receptor Binding Targets postsynaptic nAChRs B->C D Ion Channel Antagonism Blockade of synaptic transmission C->D E Neurotoxic Cascade Rapid physiological impairment D->E

Mechanism of neurotoxicity via nAChR antagonism by nitromethylene compounds.

Routine Hazardous Waste Disposal Methodology

Objective: Safely containerize and transfer (2E)-2-(nitromethylidene)pyrrolidine waste to prevent environmental release and personnel exposure[1].

  • Step 1: Waste Segregation

    • Action: Isolate nitroenamine waste from strong acids, bases, and oxidizers.

    • Causality: The nitromethylidene group acts as a potent Michael acceptor. Mixing with nucleophilic or oxidizing waste streams can trigger uncontrolled exothermic degradation and the release of toxic NOx gases[2],[3].

  • Step 2: Containerization

    • Action: Collect waste in a high-density polyethylene (HDPE) or amber glass container.

    • Causality: Amber glass prevents UV-induced photodegradation of the enamine double bond, which can lead to unpredictable polymeric byproducts and pressure buildup.

  • Step 3: Primary Vessel Rinsing

    • Action: Triple-rinse all "empty" reaction vessels with a compatible solvent (e.g., methanol or acetone) and collect the rinsate in the hazardous waste container[3].

    • Causality: Trace amounts of the compound can crystallize and pose a persistent neurotoxic contact hazard. Rinsate collection ensures zero drain discharge, complying with environmental safety mandates[1],[4].

  • Step 4: Labeling and Storage

    • Action: Affix a compliant GHS hazardous waste label, explicitly listing the chemical name and marking it as a "Toxic/Irritant" hazard[1]. Store in a secondary containment tray at 2-8°C if highly concentrated.

    • Causality: Cold storage minimizes volatilization and thermal decomposition, preserving the integrity of the waste until Environmental Health and Safety (EHS) transfer.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to mitigate neurotoxic exposure.

SpillResponse Step1 1. Evacuate & Ventilate Clear area and maximize exhaust Step2 2. Don Advanced PPE Double nitrile gloves, goggles, lab coat Step1->Step2 Step3 3. Contain with Inert Absorbent Use vermiculite/sand (No sawdust) Step2->Step3 Step4 4. Safe Collection Use non-sparking tools into HDPE bucket Step3->Step4 Step5 5. Surface Decontamination Wash with soap/water, then ethanol Step4->Step5 Step6 6. EHS Waste Transfer Label as Toxic/Oxidizer Risk Step5->Step6

Sequential workflow for emergency spill response and decontamination.

Detailed Spill Protocol:

  • Step 1: Evacuation & Ventilation

    • Action: Clear the immediate area and maximize fume hood or room exhaust.

    • Causality: The compound is a fast-acting neurotoxicant[2]. Rapid ventilation mitigates the risk of inhaling aerosolized particulates.

  • Step 2: PPE Escalation

    • Action: Don heavy-duty nitrile gloves (double-gloving recommended), chemical splash goggles, and a highly resistant lab coat.

    • Causality: Contact allergies and systemic absorption can occur rapidly through unprotected skin[4].

  • Step 3: Inert Containment

    • Action: Cover the spill with an inert absorbent like vermiculite or dry sand. Never use sawdust.

    • Causality: Nitroenamines contain a nitro group that can act as a localized oxidizer. Combustible absorbents like sawdust increase the risk of ignition under friction or heat[3].

  • Step 4: Collection & Surface Decontamination

    • Action: Use a non-sparking scoop to transfer the absorbed material into an HDPE bucket. Wash the surface with soap and water, followed by an ethanol wipe[4].

    • Causality: Soap and water physically lift residual organics, while ethanol ensures the complete solubilization and removal of any remaining Michael acceptor residues.

References

  • US Environmental Protection Agency (EPA). "Waste Code - RCRAInfo". URL: [Link]

Sources

Personal protective equipment for handling (2E)-2-(nitromethylidene)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(2E)-2-(nitromethylidene)pyrrolidine (often a key intermediate in neonicotinoid synthesis, structurally related to Nitenpyram) presents a dual-hazard profile: chemical reactivity (nitroenamine functionality) and biological activity (potential neurotoxicity).[1]

Unlike standard organic intermediates, the E-isomer configuration of nitromethylene heterocycles implies specific stereoelectronic properties that enhance stability but also facilitate binding to nicotinic acetylcholine receptors (nAChRs) if absorbed.[1] Consequently, standard "lab safety" is insufficient; barrier protection against transdermal absorption is the critical success factor. [1]

Immediate Action Card
ParameterSpecificationCritical Note
Physical State Yellow to Orange Crystalline SolidHigh static potential; dust adheres to surfaces.[1]
Primary Route of Entry Inhalation & Dermal Nitro-groups enhance skin permeation rates.[1]
GHS Signal WARNING / DANGER Irritant (Skin/Eye), Acute Tox (Oral), STOT-SE (Resp).[1][2]
Storage 2–8°C, Inert Atmosphere (Ar/N2)Moisture sensitive; hydrolysis yields pyrrolidone (loss of potency).

Hazard Architecture & Risk Assessment

The safety profile of (2E)-2-(nitromethylidene)pyrrolidine is governed by its electrophilic nature (Michael acceptor) and its structural homology to neonicotinoids.[1]

Hazard Profile Table
Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowedInteraction with post-synaptic nAChRs; potential CNS excitation.[1]
Skin Irritation H315 Causes skin irritationElectrophilic attack on dermal proteins; potential sensitization.[1]
Eye Damage H319 Causes serious eye irritationHigh pH sensitivity; nitroenamines can cause corneal opacity if untreated.[1]
Respiratory H335 May cause respiratory irritationFine dust inhalation triggers mucosal inflammation.[1]

Senior Scientist Insight: Do not underestimate the H319 hazard. Nitro-substituted heterocycles are "sticky" on mucous membranes.[1] A simple eye wash is often insufficient if the solid particles embed under the eyelid; immediate and prolonged irrigation is non-negotiable.

Personal Protective Equipment (PPE) Specifications

A. Dermal Protection (Gloves)

Standard latex gloves are forbidden . The polarity of the nitromethylene group allows it to permeate latex rapidly.

  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Usage: General handling of solid powder.

  • Secondary Barrier (Solutions): If handling solutions (especially in DMSO, DMF, or Methanol), you must use Silver Shield (Laminate) or Double-Gloved Nitrile (change outer pair every 15 mins).[1]

    • Reasoning: Organic solvents act as a "carrier," dragging the solute through the glove matrix.

B. Respiratory Protection[3][4][5][6][7][8]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE: If weighing outside a hood (not recommended) or cleaning spills, use a P100 (HEPA) Half-Mask Respirator .[1] Surgical masks provide zero protection against this particulate size.

C. Ocular Protection[3][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Prohibited: Safety glasses with side shields are inadequate due to the fine, drifting nature of the dust.

Operational Protocol: The "Closed-Loop" Method

To minimize exposure, we utilize a containment strategy that treats the solid as a "source" and the reaction vessel as a "sink," with no open-air transfer.[1]

Step 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or antistatic gun near the balance. (2E)-2-(nitromethylidene)pyrrolidine crystals are highly triboelectric.[1]

  • Taring: Tare the weighing boat inside the fume hood.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.

Step 2: Solubilization (The High-Risk Moment)

Risk: Adding solvent to the solid can generate a mild exotherm or cause "puffing" of the powder.

  • Add the solid to the flask first.

  • Add solvent (e.g., Methanol, DCM) slowly down the side of the flask wall.

  • Ventilation: Ensure the vessel is vented (needle/bubbler) if an inert gas line is attached. Do not seal a vessel containing this compound and solvent immediately without allowing thermal equilibrium.

Step 3: Reaction Monitoring
  • TLC Monitoring: When spotting TLC plates, use capillary tubes.[1] Dispose of capillaries immediately into a solid waste jar inside the hood. Do not leave contaminated capillaries on the bench.

Visualization: PPE Decision Logic

This diagram guides the researcher through the correct PPE selection based on the state of matter.

PPE_Logic Start START: Handling (2E)-2-(nitromethylidene)pyrrolidine State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Risk_Dust Risk: Inhalation & Static Dust Solid->Risk_Dust Risk_Perm Risk: Rapid Transdermal Absorption Solution->Risk_Perm Resp_Check Is Fume Hood Available? Risk_Dust->Resp_Check PPE_Soln PPE: Laminate Gloves (Silver Shield) OR Double Nitrile (Change 15m) Risk_Perm->PPE_Soln PPE_Solid PPE: Nitrile Gloves + Goggles + Fume Hood No No Resp_Check->No Emergency/Spill Yes Yes Resp_Check->Yes Respirator REQUIRED: P100/N95 Half-Mask Standard Standard Hood Operation Standard->PPE_Solid No->Respirator Yes->Standard

Caption: Decision tree for selecting PPE based on physical state and engineering control availability.

Emergency & Disposal Protocols

Spill Response (Solid)
  • Evacuate the immediate 3-meter radius.[1]

  • Don PPE: Double nitrile gloves, P100 respirator, goggles.

  • Cover: Gently cover the spill with a paper towel dampened with Ethanol (not water, as water may spread it without dissolving it efficiently if hydrophobic, though this compound is moderately polar).

  • Scoop: Lift the towel and solid into a wide-mouth waste jar.

  • Clean: Wipe surface with 0.1M NaOH (degrades the nitroenamine moiety) followed by water.

Waste Disposal[1][5][7][8][11][12]
  • Classification: High-Nitrogen Organic Hazardous Waste.[1]

  • Segregation: Do NOT mix with strong oxidizers (peroxides, nitric acid) in the waste stream.[1] The nitro-group can act as an oxidizer or energy source, leading to pressure buildup.[1]

  • Labeling: Must be clearly labeled "Toxic Organic Solid - Nitro Compound."[1]

References

  • PubChem. (2025).[2] 1-Ethyl-2-(nitromethylene)pyrrolidine (Analogous Structure Safety Data). National Library of Medicine. [Link][2]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Neonicotinoid Intermediates and Nitro-substituted Heterocycles. [Link][1]

  • Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. (Provides mechanistic insight into nitroenamine toxicity).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.